5,5'-Dimethoxylariciresinol 4-O-glucoside
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-[4-[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O13/c1-35-17-6-13(7-18(36-2)22(17)31)5-15-12-39-26(16(15)10-29)14-8-19(37-3)27(20(9-14)38-4)41-28-25(34)24(33)23(32)21(11-30)40-28/h6-9,15-16,21,23-26,28-34H,5,10-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPNTYPNEPEMIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC2COC(C2CO)C3=CC(=C(C(=C3)OC)OC4C(C(C(C(O4)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Natural Sources of 5,5'-Dimethoxylariciresinol 4-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of the known natural sources of the lignan (B3055560) glycoside 5,5'-Dimethoxylariciresinol 4-O-glucoside. This document consolidates available data on the plant species in which this compound is found, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction to this compound
This compound is a lignan glycoside, a class of polyphenolic compounds widely distributed in the plant kingdom. Lignans have garnered significant scientific interest due to their diverse biological activities, including potential antioxidant, anti-inflammatory, and anticancer properties. The glycosidic linkage in this compound enhances its solubility and may influence its bioavailability and metabolic fate in biological systems. Understanding the natural sources of this compound is a critical first step for its further investigation and potential therapeutic application.
Natural Sources of this compound
Based on a comprehensive review of the current scientific literature, this compound has been identified in several plant species. The following table summarizes these findings. It is important to note that quantitative data regarding the concentration or yield of this specific compound is not extensively available in the public domain.
| Plant Species | Family | Plant Part |
| Lonicera maackii (Amur Honeysuckle) | Caprifoliaceae | Herbs[1] |
| Lonicera japonica (Japanese Honeysuckle) | Caprifoliaceae | Herb[2] |
| Phellodendron amurense (Amur Cork Tree) | Rutaceae | Not specified[3] |
| Edgeworthia chrysantha (Paperbush) | Thymelaeaceae | Not specified |
| Trachelospermum asiaticum (Asiatic Jasmine) | Apocynaceae | Not specified |
Experimental Protocols for Isolation and Identification
Plant Material Collection and Preparation
-
Collection: The relevant plant parts (e.g., leaves, stems, roots) should be collected and authenticated by a plant taxonomist.
-
Drying: The plant material is typically air-dried or freeze-dried to prevent enzymatic degradation of the target compounds.
-
Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient extraction.
Extraction
-
Solvent Selection: A polar solvent is generally used for the extraction of glycosides. A common choice is methanol (B129727) or ethanol, often in an aqueous mixture (e.g., 80% methanol).
-
Extraction Method:
-
Maceration: The powdered plant material is soaked in the extraction solvent for an extended period (e.g., 24-72 hours) at room temperature with occasional agitation.
-
Soxhlet Extraction: Continuous extraction in a Soxhlet apparatus can be employed for more efficient extraction.
-
Ultrasonic or Microwave-Assisted Extraction: These modern techniques can enhance extraction efficiency and reduce extraction time.
-
-
Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation
-
Liquid-Liquid Partitioning: The crude extract is typically suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol). Lignan glycosides are often enriched in the more polar fractions, such as the ethyl acetate and n-butanol fractions.
Purification
-
Column Chromatography: The enriched fraction is subjected to various chromatographic techniques for the isolation of the pure compound.
-
Silica Gel Column Chromatography: A common initial step for separating compounds based on polarity. A gradient elution system (e.g., chloroform-methanol or ethyl acetate-methanol) is often employed.
-
Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is effective for separating polyphenolic compounds. Methanol is a common eluent.
-
Preparative High-Performance Liquid Chromatography (HPLC): This is a high-resolution technique used for the final purification of the compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water (often with a small amount of acid, e.g., formic acid or acetic acid) and an organic solvent like methanol or acetonitrile.
-
Structure Elucidation
The structure of the isolated compound is confirmed using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule, which is characteristic of the chromophores present.
Visualization of the Isolation Workflow
The following diagram illustrates a general workflow for the isolation and identification of this compound from a plant source.
Conclusion
This technical guide has summarized the currently known natural sources of this compound and provided a generalized experimental protocol for its isolation and identification from plant materials. The primary identified sources include species from the Lonicera, Phellodendron, Edgeworthia, and Trachelospermum genera. A significant gap in the existing literature is the lack of quantitative data on the abundance of this compound in these sources. Further research is warranted to quantify the yield of this compound from these plants and to explore other potential botanical sources. Such studies will be crucial for enabling more extensive pharmacological and preclinical investigations into the therapeutic potential of this promising natural product.
References
- 1. Targeted Isolation of Lignans from Trachelospermum asiaticum Using Molecular Networking and Hierarchical Clustering Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lignans from Trachelospermum asiaticum (Tracheolospermum. II) [jstage.jst.go.jp]
- 3. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
Isolating 5,5'-Dimethoxylariciresinol 4-O-glucoside from Lonicera japonica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isolation of the lignan (B3055560) glucoside, 5,5'-Dimethoxylariciresinol 4-O-glucoside, from the traditional medicinal plant Lonicera japonica (Japanese Honeysuckle). This document outlines a comprehensive, albeit generalized, experimental protocol based on established methodologies for the extraction and purification of lignans (B1203133) and other glycosides from plant sources. Furthermore, it explores the potential biological activities and associated signaling pathways of this class of compounds, offering valuable insights for drug discovery and development.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₈O₁₃ | --INVALID-LINK-- |
| Molecular Weight | 582.6 g/mol | --INVALID-LINK-- |
| Appearance | White amorphous powder (predicted) | General Lignan Properties |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., methanol (B129727), ethanol) and aqueous mixtures. | General Glycoside Properties |
Table 2: Spectroscopic Data for Structural Elucidation
| Spectroscopic Method | Key Expected Signals |
| ¹H-NMR | Signals corresponding to aromatic protons, methoxy (B1213986) groups, protons of the furan (B31954) ring, and the glucoside moiety. |
| ¹³C-NMR | Resonances for aromatic carbons, methoxy carbons, carbons of the furan ring, and the glucoside moiety. |
| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ or [M+Na]⁺ consistent with the molecular weight. |
| Infrared (IR) Spectroscopy | Absorption bands indicating hydroxyl groups, aromatic rings, and ether linkages. |
Experimental Protocols
The following is a detailed, multi-step protocol for the isolation and purification of this compound from Lonicera japonica. This protocol is a composite based on general methods for the extraction of lignan glucosides from plant materials.
Plant Material Collection and Preparation
-
Collection: Collect fresh flower buds of Lonicera japonica.
-
Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight or use a lyophilizer to freeze-dry the material to preserve the chemical constituents.
-
Grinding: Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.
Extraction
-
Solvent: Use a polar solvent such as 95% ethanol (B145695) or methanol for extraction.
-
Procedure:
-
Macerate the powdered plant material in the chosen solvent at a solid-to-liquid ratio of 1:10 (w/v) at room temperature for 24-48 hours with occasional stirring.
-
Alternatively, perform reflux extraction at a moderately elevated temperature (e.g., 60°C) for 2-3 hours. Repeat the extraction process 2-3 times to ensure maximum yield.
-
-
Filtration and Concentration:
-
Filter the combined extracts through cheesecloth and then filter paper to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation (Liquid-Liquid Partitioning)
-
Procedure:
-
Suspend the crude extract in distilled water.
-
Sequentially partition the aqueous suspension with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.
-
The target compound, being a glycoside, is expected to be enriched in the more polar fractions, particularly the n-butanol fraction.
-
-
Concentration: Concentrate each fraction to dryness using a rotary evaporator.
Chromatographic Purification
A multi-step chromatographic approach is typically necessary to isolate the pure compound.
-
Step 1: Silica (B1680970) Gel Column Chromatography
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: A gradient solvent system, starting with a less polar mixture and gradually increasing the polarity. A common system is a gradient of chloroform-methanol or ethyl acetate-methanol.
-
Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
-
-
Step 2: Octadecylsilyl (ODS) Column Chromatography
-
Stationary Phase: ODS (C18) reversed-phase silica gel.
-
Mobile Phase: A gradient of methanol-water or acetonitrile-water.
-
Fraction Collection: Collect and monitor fractions by TLC or High-Performance Liquid Chromatography (HPLC).
-
-
Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Column: A preparative C18 column.
-
Mobile Phase: An isocratic or gradient system of methanol-water or acetonitrile-water, optimized based on analytical HPLC results.
-
Detection: UV detector, typically at wavelengths around 280 nm for lignans.
-
Purification: Collect the peak corresponding to this compound to obtain the pure compound.
-
Structural Elucidation
-
Confirm the identity and purity of the isolated compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy. Compare the obtained data with published values.
Mandatory Visualization
Elucidation of the Chemical Structure of 5,5'-Dimethoxylariciresinol 4-O-glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 5,5'-Dimethoxylariciresinol 4-O-glucoside, a lignan (B3055560) glycoside identified in several plant species, including Phellodendron amurense, Lonicera japonica (Honeysuckle), and Lonicera maackii.[1] Lignans are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This document outlines the general methodologies for the isolation and purification of this compound and details the spectroscopic techniques pivotal for its structural determination. Due to the limited availability of a complete public dataset for this specific molecule, this guide combines known information with data from structurally related compounds to present a cohesive analysis. Furthermore, potential biological signaling pathways that may be modulated by this class of compounds are discussed.
Introduction
This compound belongs to the lignan family, a group of secondary metabolites synthesized in plants via the phenylpropanoid pathway. Its core structure is based on a lariciresinol (B1674508) skeleton, characterized by a tetrahydrofuran (B95107) ring, which is further substituted with methoxy (B1213986) and glycosidic moieties. The precise arrangement of these functional groups is critical to its chemical properties and biological function. The elucidation of its structure is fundamental for understanding its mechanism of action and for potential applications in drug discovery and development.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₈O₁₃ | --INVALID-LINK--[1] |
| Molecular Weight | 582.59 g/mol | --INVALID-LINK-- |
| CAS Number | 154418-16-3 | --INVALID-LINK--[2] |
| Appearance | White to off-white powder (predicted) | General knowledge |
| Solubility | Soluble in methanol, ethanol; sparingly soluble in water | General knowledge of similar glycosides |
Experimental Protocols
General Isolation and Purification Protocol for Lignan Glycosides
The following protocol describes a general procedure for the isolation of lignan glycosides from plant material, adapted from methodologies used for similar compounds.
Diagram 1: General Workflow for Isolation and Purification
References
An In-depth Technical Guide to 5,5'-Dimethoxylariciresinol 4-O-glucoside (CAS Number: 154418-16-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5'-Dimethoxylariciresinol 4-O-glucoside is a lignan (B3055560) glycoside, a class of naturally occurring polyphenols found in various plants. This document provides a comprehensive technical overview of its chemical properties, biological activities, and relevant experimental protocols, with a focus on its potential applications in biomedical research and drug development. This compound has garnered interest for its role in the reversal of multidrug resistance in cancer cells.
Chemical and Physical Properties
This compound is a white solid with the molecular formula C28H38O13 and a molecular weight of 582.59 g/mol .[1][2] It is classified as a lignan glycoside, characterized by a core structure derived from the oxidative coupling of two phenylpropane units.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 154418-16-3 | [2] |
| Molecular Formula | C28H38O13 | [1][2] |
| Molecular Weight | 582.59 g/mol | [1][2] |
| IUPAC Name | 2-[4-[4-[(4-hydroxy-3,5-dimethoxy-phenyl)methyl]-3-(hydroxymethyl)tetrahydrofuran-2-yl]-2,6-dimethoxy-phenoxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol | [3] |
| Appearance | White solid | [1] |
| Solubility | Soluble in DMSO | [1] |
| Natural Sources | Lonicera japonica (Honeysuckle), Lonicera maackii, Mahonia species, Phellodendron amurense | [1][4][5] |
Biological Activity: Reversal of Multidrug Resistance
A significant body of research has focused on the ability of this compound to reverse multidrug resistance (MDR) in cancer cells. MDR is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of the cell.[4]
In Vitro Efficacy in Doxorubicin-Resistant Leukemia Cells
Studies on the doxorubicin-resistant human leukemia cell line K562/DOX have demonstrated that this compound can significantly enhance the cytotoxicity of doxorubicin (B1662922).[5]
Table 2: Effect of this compound on Doxorubicin Cytotoxicity in K562/DOX Cells
| Treatment | IC50 of Doxorubicin (μM) | Fold Reversal | Reference |
| Doxorubicin alone | 34.93 ± 1.37 | - | [5] |
| Doxorubicin + 1.0 μM this compound | 12.51 ± 1.28 | 2.79 | [5] |
Mechanism of Action: Inhibition of P-glycoprotein Efflux
The primary mechanism by which this compound reverses MDR is through the inhibition of P-glycoprotein-mediated drug efflux.[5] This is evidenced by the increased intracellular accumulation of P-gp substrates like doxorubicin and rhodamine 123 in resistant cells treated with the compound.[5]
Table 3: Effect of this compound on Intracellular Accumulation of P-gp Substrates in K562/DOX Cells
| Substrate | Treatment | Increase in Fluorescence Intensity | Reference |
| Doxorubicin (15.0 μM) | 1.0 μM this compound | 2.3-fold | [5] |
| Rhodamine 123 | 1.0 μM this compound | 49.11% | [5] |
The increased intracellular concentration of chemotherapeutic agents allows them to reach their targets and induce apoptosis, thereby restoring the sensitivity of resistant cancer cells to treatment.[5]
Other Potential Biological Activities
While the reversal of MDR is the most well-documented activity, the chemical structure of this compound, being a lignan, suggests potential for other biological effects such as antioxidant and anti-inflammatory activities. However, specific quantitative data for these activities are not yet extensively reported in the literature for this particular compound.
Experimental Protocols
General Isolation and Purification of Lignans (B1203133) from Lonicera japonica
The following is a general protocol for the extraction and purification of lignans from Lonicera japonica, a known source of this compound. This protocol may require optimization for the specific isolation of the target compound.
-
Extraction: The dried and powdered plant material is extracted with an aqueous ethanol solution (e.g., 70% ethanol) at room temperature or with gentle heating.
-
Filtration and Concentration: The extract is filtered to remove solid plant material, and the solvent is removed under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity. Lignans are typically enriched in the ethyl acetate and n-butanol fractions.
-
Column Chromatography: The enriched fractions are subjected to column chromatography using stationary phases like silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents to further separate the compounds.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase to obtain the pure compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxicity of a compound or its effect on the cytotoxicity of another agent.
-
Cell Seeding: K562/DOX cells are seeded in 96-well plates at a suitable density.
-
Treatment: The cells are treated with varying concentrations of doxorubicin in the presence or absence of a fixed concentration of this compound (e.g., 1.0 μM).
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated.[5]
Intracellular Drug Accumulation Assay
This assay measures the effect of a compound on the intracellular concentration of a fluorescent substrate of a drug efflux pump.
-
Cell Preparation: K562/DOX cells are harvested and washed.
-
Incubation: The cells are pre-incubated with or without this compound for a short period.
-
Substrate Addition: A fluorescent substrate, such as doxorubicin or rhodamine 123, is added to the cell suspension.
-
Incubation: The cells are incubated for a defined time to allow for drug uptake and efflux.
-
Washing: The cells are washed with ice-cold PBS to remove extracellular fluorescence.
-
Flow Cytometry Analysis: The intracellular fluorescence is measured using a flow cytometer. An increase in fluorescence in the presence of the test compound indicates inhibition of the efflux pump.[5]
Spectroscopic Data
Detailed 1H and 13C NMR, as well as mass spectrometry data, are crucial for the unequivocal identification and characterization of this compound. While comprehensive public data is limited, related compounds show characteristic fragmentation patterns involving the loss of the glucoside moiety and subsequent cleavage of the lignan core in mass spectrometry.
Conclusion
This compound is a promising natural product with well-documented activity in the reversal of P-glycoprotein-mediated multidrug resistance in cancer cells. Its ability to increase the intracellular concentration of chemotherapeutic agents makes it a valuable lead compound for the development of chemosensitizing agents. Further research is warranted to fully elucidate its potential antioxidant and anti-inflammatory properties, as well as to obtain a complete spectroscopic profile for this compound. The experimental protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of this and related lignan glycosides.
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. This compound | C28H38O13 | CID 91895367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reversal of multidrug resistance by 5,5’-dimethoxylariciresinol-4-O-β-D-glucoside in doxorubicin-resistant human leukemia K562/DOX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biosynthesis Pathway of Lignan Glucosides in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignans are a large and diverse class of phenolic compounds found in plants, formed by the dimerization of two phenylpropanoid units. Their glucosides, the glycosylated forms of lignan (B3055560) aglycones, exhibit enhanced stability and bioavailability, making them of significant interest for their potential applications in human health. Lignans and their glucosides have been investigated for their antioxidant, anti-inflammatory, and phytoestrogenic properties, with research suggesting potential roles in the prevention and treatment of various chronic diseases, including cardiovascular diseases and certain types of cancer.
This technical guide provides a comprehensive overview of the biosynthesis of lignan glucosides in plants. It details the enzymatic steps from the initial phenylpropanoid precursors to the final glycosylated lignan products, presents quantitative data on enzyme kinetics and metabolite accumulation, outlines detailed experimental protocols for key biosynthetic steps, and provides visual representations of the pathways and workflows. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working to understand and harness the therapeutic potential of these intricate plant-derived molecules.
Core Biosynthetic Pathway of Lignan Glucosides
The biosynthesis of lignan glucosides is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through a series of specialized enzymatic reactions.
Phenylpropanoid Pathway: The Foundation
The journey to lignan glucosides starts with the shikimate pathway, which produces the aromatic amino acid phenylalanine. Phenylalanine is the primary precursor for the phenylpropanoid pathway, a central metabolic route in plants responsible for the synthesis of a vast array of secondary metabolites, including monolignols.[1] The initial steps involve the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. This is followed by a series of hydroxylation and methylation reactions catalyzed by enzymes such as cinnamate 4-hydroxylase (C4H) and caffeic acid O-methyltransferase (COMT) , ultimately leading to the formation of monolignols, primarily coniferyl alcohol, sinapyl alcohol, and p-coumaryl alcohol.[2]
Oxidative Coupling of Monolignols: The Dimerization Step
The first committed step in lignan biosynthesis is the oxidative dimerization of two monolignol units. This reaction is catalyzed by laccases or peroxidases , which generate monolignol radicals.[3] The regio- and stereospecificity of this coupling are crucial for determining the specific type of lignan formed. This specificity is controlled by dirigent proteins (DIRs) , which are non-catalytic proteins that orient the monolignol radicals, guiding their coupling to produce specific stereoisomers.[3][4] For example, the dimerization of two coniferyl alcohol molecules in the presence of a specific dirigent protein leads to the formation of (+)- or (-)-pinoresinol.[3]
Reduction and Modification of Lignan Aglycones
Following the initial dimerization, the resulting lignan aglycone, such as pinoresinol (B1678388), undergoes a series of reductive modifications. A key enzyme in this part of the pathway is pinoresinol-lariciresinol reductase (PLR) . PLR is a bifunctional enzyme that catalyzes two successive reduction steps. First, it reduces pinoresinol to lariciresinol (B1674508). Subsequently, it reduces lariciresinol to secoisolariciresnol.[5]
Further modifications can occur, for instance, secoisolariciresinol (B192356) dehydrogenase (SIRD) catalyzes the conversion of secoisolariciresinol to matairesinol.[6][7] The specific enzymes present in a particular plant species determine the final array of lignan aglycones produced.
Glycosylation: The Final Step to Lignan Glucosides
The final step in the biosynthesis of lignan glucosides is the attachment of one or more sugar moieties to the lignan aglycone. This glycosylation is catalyzed by UDP-glycosyltransferases (UGTs) , which utilize a UDP-activated sugar donor, typically UDP-glucose.[8][9] This step is critical as it increases the water solubility, stability, and bioavailability of the lignans. A well-studied example is the biosynthesis of secoisolariciresinol diglucoside (SDG) in flaxseed, where UGTs sequentially add two glucose molecules to secoisolariciresinol.[10]
Quantitative Data
Table 1: Kinetic Parameters of Key Enzymes in Lignan Biosynthesis
| Enzyme | Plant Species | Substrate | Km (µM) | Vmax (units) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Pinoresinol-Lariciresinol Reductase (PLR-Tp1) | Thuja plicata | (-)-Pinoresinol | 1.5 ± 0.2 | - | 0.43 ± 0.02 | 2.87 x 105 | [11] |
| Pinoresinol-Lariciresinol Reductase (PLR-Tp2) | Thuja plicata | (+)-Pinoresinol | 2.1 ± 0.3 | - | 0.29 ± 0.01 | 1.38 x 105 | [11] |
| Secoisolariciresinol Dehydrogenase (SIRD) | Podophyllum peltatum | (-)-Secoisolariciresinol | 2.5 ± 0.3 | - | 0.17 | 6.8 x 104 | [6] |
| UDP-Glycosyltransferase (IiUGT1) | Isatis indigotica | Lariciresinol | 185.3 ± 15.2 | - | 0.12 ± 0.01 | 647.6 | [8][9] |
| UDP-Glycosyltransferase (IiUGT4) | Isatis indigotica | Lariciresinol | 89.6 ± 7.8 | - | 0.25 ± 0.02 | 2790.2 | [8][9] |
| UDP-Glycosyltransferase (LuUGT74S1) | Linum usitatissimum | Secoisolariciresinol | 70 - 1650 | - | - | - | [10] |
Note: Vmax units vary between studies and are often reported as relative values. kcat and kcat/Km provide more standardized measures of catalytic activity.
Table 2: Accumulation of Lignan Glucosides in Various Plant Tissues
| Lignan Glucoside | Plant Species | Tissue | Concentration (µg/g dry weight) | Reference |
| Secoisolariciresinol diglucoside (SDG) | Linum usitatissimum (Flax) | Seeds | 301,129 | [12] |
| Pinoresinol glucoside | Forsythia suspensa | Flowers | 43,000 - 70,000 | [13] |
| Phillyrin (a lignan glucoside) | Forsythia suspensa | Leaves | up to 43,000 | [13] |
| Arctiin | Forsythia x intermedia | Flowers | up to 115,000 | [13] |
| Lariciresinol glucoside | Isatis indigotica | Hairy Roots | - | [8][9] |
| Pinoresinol diglucoside | Isatis indigotica | Hairy Roots | - | [8][9] |
Note: Concentrations can vary significantly based on plant variety, growing conditions, and extraction methods.
Experimental Protocols
Protocol 1: In Vitro Dirigent Protein Activity Assay
This protocol describes a method to assess the ability of a dirigent protein to direct the stereoselective coupling of monolignols.
Materials:
-
Purified recombinant dirigent protein
-
Coniferyl alcohol
-
Laccase (from Trametes versicolor or other suitable source)
-
Sodium acetate (B1210297) buffer (pH 5.0)
-
HPLC system with a chiral column
Procedure:
-
Prepare a reaction mixture containing sodium acetate buffer, coniferyl alcohol, and the purified dirigent protein.
-
Initiate the reaction by adding laccase. A control reaction without the dirigent protein should be run in parallel.
-
Incubate the reaction at a controlled temperature (e.g., 25°C) for a specific time period (e.g., 30 minutes).
-
Stop the reaction by adding an appropriate quenching agent (e.g., ascorbic acid or by acidification).
-
Extract the reaction products with an organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent and redissolve the residue in a suitable solvent for HPLC analysis.
-
Analyze the products by HPLC on a chiral column to separate the different stereoisomers of pinoresinol and other coupling products.
-
Compare the product profile of the reaction with and without the dirigent protein to determine its effect on stereoselectivity.[14][15]
Protocol 2: Pinoresinol-Lariciresinol Reductase (PLR) Enzyme Assay
This protocol outlines a method to measure the activity of PLR by monitoring the consumption of NADPH.
Materials:
-
Purified recombinant PLR enzyme
-
Pinoresinol (or lariciresinol) as substrate
-
NADPH
-
Potassium phosphate (B84403) buffer (pH 7.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, NADPH, and the PLR enzyme.
-
Initiate the reaction by adding the substrate (pinoresinol or lariciresinol).
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH (6.22 mM-1cm-1).
-
To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the substrate while keeping the enzyme and NADPH concentrations constant. The data can then be fitted to the Michaelis-Menten equation.[16]
Protocol 3: Secoisolariciresinol Dehydrogenase (SIRD) Enzyme Assay
This protocol describes a method to determine the activity of SIRD by monitoring the formation of NADH or NADPH.
Materials:
-
Purified recombinant SIRD enzyme
-
(-)-Secoisolariciresinol as substrate
-
NAD+ or NADP+
-
Tris-HCl buffer (pH 8.8)
-
Spectrophotometer or HPLC-MS system
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NAD+ or NADP+, and the SIRD enzyme.
-
Initiate the reaction by adding (-)-secoisolariciresinol.
-
Monitor the increase in absorbance at 340 nm for the formation of NADH or NADPH.
-
Alternatively, the reaction can be stopped after a specific time, and the product, matairesinol, can be quantified using an HPLC-MS system.
-
For kinetic analysis, vary the concentration of secoisolariciresinol and fit the resulting initial velocities to the Michaelis-Menten equation.[12]
Protocol 4: UDP-Glycosyltransferase (UGT) Activity Assay
This protocol provides a method to measure the glycosylation of lignan aglycones by UGTs.
Materials:
-
Purified recombinant UGT enzyme
-
Lignan aglycone (e.g., lariciresinol, secoisolariciresinol) as substrate
-
UDP-glucose as the sugar donor
-
Tris-HCl buffer (pH 8.0)
-
HPLC-MS system
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, UDP-glucose, the lignan aglycone substrate, and the purified UGT enzyme.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Terminate the reaction, for instance, by adding methanol.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant using an HPLC-MS system to separate and quantify the lignan glucoside product.
-
For kinetic studies, perform the assay with varying concentrations of the lignan aglycone or UDP-glucose.[8][9]
Protocol 5: Gene Expression Analysis of Lignan Biosynthesis Genes by qRT-PCR
This protocol outlines the steps for quantifying the transcript levels of genes involved in lignan biosynthesis.
Materials:
-
Plant tissue of interest
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and reagents for cDNA synthesis
-
Gene-specific primers for target and reference genes
-
SYBR Green or other fluorescent dye-based qPCR master mix
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Harvest plant tissue and immediately freeze in liquid nitrogen. Extract total RNA using a suitable kit or protocol, ensuring high purity and integrity.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Primer Design and Validation: Design and validate gene-specific primers for the target lignan biosynthesis genes (e.g., PAL, DIR, PLR, SIRD, UGT) and one or more stable reference genes.
-
Quantitative Real-Time PCR (qRT-PCR): Set up the qRT-PCR reactions containing cDNA, gene-specific primers, and a fluorescent master mix. Run the reactions in a real-time PCR instrument.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression levels of the target genes using a method such as the 2-ΔΔCt method, normalizing to the expression of the reference gene(s).
Visualizations
Caption: Overview of the lignan glucoside biosynthetic pathway.
Caption: General workflow for determining enzyme kinetic parameters.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Secoisolariciresinol dehydrogenase: mode of catalysis and stereospecificity of hydride transfer in Podophyllum peltatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica [frontiersin.org]
- 6. Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Dirigent Proteins Guide Asymmetric Heterocoupling for the Synthesis of Complex Natural Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. graphmatik.io [graphmatik.io]
- 14. Lignans: Quantitative Analysis of the Research Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transcriptome analyses reveal the expression profile of genes related to lignan biosynthesis in Anthriscus sylvestris L. Hoffm. Gen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tissue-specific transcriptome and metabolome analyses reveal candidate genes for lignan biosynthesis in the medicinal plant Schisandra sphenanthera - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of 5,5'-Dimethoxylariciresinol 4-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,5'-Dimethoxylariciresinol 4-O-glucoside is a lignan (B3055560) glycoside that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its physicochemical properties, including its chemical structure, and associated experimental data. A significant biological activity, the reversal of multidrug resistance in cancer cells, is detailed, along with the experimental protocols used for its determination. This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Physicochemical Characteristics
This compound is a naturally occurring compound that can be isolated from plant species such as those belonging to the Lonicera (Honeysuckle) and Mahonia genera[1]. It typically presents as a solid at room temperature[2].
Chemical Structure and Identifiers
The chemical structure of this compound is defined by its IUPAC name and can be represented by its SMILES notation.
-
IUPAC Name: (2S,3R,4S,5S,6R)-2-[4-[(2S,3R,4R)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[3]
-
CAS Number: 154418-16-3[3]
-
SMILES: COC1=CC(=CC(=C1O)OC)C[C@H]2CO--INVALID-LINK--C3=CC(=C(C(=C3)OC)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO)OC[3]
Tabulated Physicochemical Data
The following tables summarize the key physicochemical properties of this compound. Much of the available data is computationally predicted.
| Property | Value | Source |
| Molecular Weight | 582.59 g/mol | [2][3][4] |
| Appearance | Typically exists as a solid at room temperature. | [2] |
| Density (Predicted) | 1.4±0.1 g/cm³ | [2] |
| Boiling Point (Predicted) | 790.7±60.0 °C at 760 mmHg | [2] |
| Flash Point (Predicted) | 432.0±32.9 °C | [2] |
| LogP (Predicted) | -1.5 | [2] |
| Hydrogen Bond Donor Count | 6 | [2] |
| Hydrogen Bond Acceptor Count | 13 | [2] |
| Rotatable Bond Count | 11 | [2] |
Solubility and Storage
-
Solubility: The compound is suggested to be soluble in DMSO, and potentially in water, ethanol, or DMF with careful handling to avoid sample loss[2]. For in vivo studies, formulations involving DMSO, Tween 80, PEG300, and saline, or suspension in carboxymethyl cellulose (B213188) have been proposed[2].
-
Storage: For long-term stability, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, storage at -80°C is recommended for up to 6 months[2]. The compound is stable at room temperature for short periods, such as during shipping[2].
Spectroscopic Data
Biological Activity and Signaling Pathways
A significant biological activity of this compound is its ability to reverse multidrug resistance (MDR) in cancer cells.
Reversal of Multidrug Resistance
Studies have shown that this compound, referred to as DMAG in some literature, can enhance the cytotoxicity of chemotherapeutic agents like doxorubicin (B1662922) in resistant human leukemia cells (K562/DOX)[1][7][8]. This suggests its potential as an MDR-reversing agent in cancer therapy[1][7][8].
Mechanism of Action: P-glycoprotein Inhibition
The reversal of MDR by this compound is attributed to its effect on the drug efflux activity of P-glycoprotein (P-gp)[1][7]. P-glycoprotein is an ATP-dependent efflux pump that, when overexpressed in cancer cells, actively transports a wide range of anticancer drugs out of the cell, thereby reducing their intracellular concentration and efficacy. By inhibiting the function of P-gp, this compound increases the intracellular accumulation of chemotherapeutic drugs, restoring their cytotoxic effects[1][7][8].
The following diagram illustrates the proposed mechanism of action.
Caption: Reversal of P-glycoprotein mediated drug resistance.
Experimental Protocols
The following sections outline the methodologies employed in the investigation of the biological activities of this compound.
General Isolation Protocol
While a detailed, step-by-step protocol for the isolation of this compound is not extensively documented in readily available literature, a general approach for the isolation of lignan glycosides from plant material (e.g., Lonicera or Mahonia species) would typically involve the following workflow:
Caption: General workflow for the isolation of lignan glycosides.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of the compound on cell viability and to determine the IC₅₀ (half-maximal inhibitory concentration) of a chemotherapeutic agent in the presence or absence of the test compound.
-
Cell Lines: Doxorubicin-resistant human leukemia cells (K562/DOX) and their sensitive parental cell line (K562).
-
Procedure:
-
Cells are seeded in 96-well plates.
-
Cells are treated with varying concentrations of doxorubicin, with or without a fixed concentration of this compound.
-
After a specified incubation period (e.g., 48 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plate is incubated to allow the formazan (B1609692) crystals to form.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated, and IC₅₀ values are determined.
-
Apoptosis Assay (Propidium Iodide/Hoechst 33342 Double Staining)
This method is used to visualize and quantify apoptosis induced by the chemotherapeutic agent.
-
Procedure:
-
K562/DOX cells are treated with doxorubicin in the presence or absence of this compound.
-
After incubation, cells are harvested and stained with Hoechst 33342 and propidium (B1200493) iodide (PI).
-
The stained cells are observed under a fluorescence microscope.
-
Hoechst 33342 stains the nuclei of all cells (live and dead), while PI only enters cells with compromised membranes (late apoptotic or necrotic cells). Apoptotic cells are identified by condensed or fragmented chromatin.
-
Intracellular Drug Accumulation Assay (Flow Cytometry)
This assay measures the effect of the compound on the accumulation of a fluorescent substrate of P-glycoprotein, such as doxorubicin or rhodamine 123.
-
Procedure:
-
K562/DOX cells are pre-incubated with or without this compound.
-
A fluorescent P-gp substrate (e.g., doxorubicin or rhodamine 123) is added, and the cells are incubated for a specific time.
-
The cells are then washed with cold PBS to remove the extracellular fluorescent substrate.
-
The intracellular fluorescence intensity is measured using a flow cytometer.
-
An increase in fluorescence intensity in the presence of the compound indicates inhibition of P-gp-mediated efflux.
-
Conclusion
This compound is a lignan glycoside with well-defined physicochemical properties. Its most notable biological activity to date is the reversal of multidrug resistance in cancer cells through the inhibition of P-glycoprotein. The experimental protocols outlined in this guide provide a basis for the further investigation of this and other potential biological activities. Future research should focus on elucidating the precise molecular interactions between this compound and P-glycoprotein, as well as exploring its efficacy and safety in preclinical in vivo models. The lack of publicly available, detailed spectroscopic data also highlights an area for future research to fully characterize this compound.
References
- 1. Reversal of multidrug resistance by 5,5’-dimethoxylariciresinol-4-O-β-D-glucoside in doxorubicin-resistant human leukemia K562/DOX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Plants | 154418-16-3 | Invivochem [invivochem.com]
- 3. This compound | C28H38O13 | CID 91895367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. spectrabase.com [spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. Reversal of multidrug resistance by 5,5'-dimethoxylariciresinol-4-O-β-D-glucoside in doxorubicin-resistant human leukemia K562/DOX - PubMed [pubmed.ncbi.nlm.nih.gov]
5,5'-Dimethoxylariciresinol 4-O-glucoside: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this document provides a concise technical guide on the lignan (B3055560) 5,5'-Dimethoxylariciresinol 4-O-glucoside. This guide covers its physicochemical properties and outlines relevant experimental methodologies for investigating its potential biological activities.
Core Molecular Data
This compound is a lignan glycoside that has been isolated from plants of the Lonicera genus, commonly known as honeysuckle.[1][2] Lignans (B1203133) are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant and anti-inflammatory properties.
| Property | Value | Source |
| Molecular Formula | C28H38O13 | [1][2] |
| Molecular Weight | 582.59 g/mol | [1][2] |
| CAS Number | 154418-16-3 | |
| Class | Lignan Glycoside | [1] |
Potential Biological Activities and Investigational Approaches
While specific studies detailing the biological activities and mechanisms of action of this compound are not extensively available in the public domain, its classification as a lignan suggests potential antioxidant and anti-inflammatory effects. The following sections outline standardized experimental protocols that can be employed to investigate these properties.
Antioxidant Activity Assessment
The antioxidant capacity of this compound can be evaluated using various in vitro assays that measure its ability to scavenge free radicals.
Experimental Protocol: DPPH Radical Scavenging Assay
This method is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by an antioxidant.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Assay Procedure:
-
Add varying concentrations of the sample solution to a 96-well microplate.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.
-
Anti-inflammatory Activity Assessment
The potential anti-inflammatory effects of this compound can be investigated by measuring its ability to inhibit the production of pro-inflammatory mediators in cell-based assays.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages
This assay measures the inhibition of nitric oxide production in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
-
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophage cells in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A non-stimulated control and an LPS-only control should be included.
-
-
Measurement of Nitric Oxide:
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent system.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples.
-
The percentage of NO inhibition is calculated relative to the LPS-only treated cells.
-
Potential Signaling Pathways
Lignans are known to modulate various signaling pathways involved in inflammation and oxidative stress. While the specific pathways affected by this compound require experimental validation, general pathways of interest for the lignan class include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Figure 1. A generalized diagram illustrating the potential inhibitory effects of lignans on the NF-κB and MAPK signaling pathways, which are key regulators of inflammation.
Figure 2. A simplified workflow for the in vitro assessment of antioxidant and anti-inflammatory activities.
References
5,5'-Dimethoxylariciresinol 4-O-glucoside: A Technical Review of its Research and Potential as a Multidrug Resistance Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,5'-Dimethoxylariciresinol 4-O-glucoside (DMAG) is a naturally occurring lignan (B3055560) glycoside that has garnered significant interest for its potential therapeutic applications, most notably as a potent modulator of multidrug resistance (MDR) in cancer cells. This technical guide provides a comprehensive review of the existing research on DMAG, focusing on its biological activity, particularly in the context of reversing doxorubicin (B1662922) resistance in human leukemia cells. This document details the experimental protocols utilized in key studies, presents quantitative data in a structured format, and illustrates the proposed mechanism of action and experimental workflows through detailed diagrams.
Introduction
This compound is a lignan found in various plant species, including those from the Lonicera (honeysuckle) and Mahonia genera. Lignans are a class of polyphenolic compounds known for their diverse biological activities. The structure of DMAG, featuring a central furofuran lignan core with methoxy (B1213986) and glucoside substitutions, underpins its unique pharmacological properties. Of particular interest to the field of oncology is its ability to enhance the efficacy of conventional chemotherapeutic agents by overcoming multidrug resistance, a major obstacle in cancer treatment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₈O₁₃ | |
| Molecular Weight | 582.59 g/mol | [1] |
| CAS Number | 154418-16-3 | |
| Appearance | Solid | |
| Natural Sources | Lonicera maackii, Lonicera japonica, Mahonia species, Phellodendron amurense | [1] |
Biological Activity: Reversal of Multidrug Resistance
The most well-documented biological activity of DMAG is its ability to reverse P-glycoprotein (P-gp) mediated multidrug resistance in cancer cells. A pivotal study by Li et al. (2013) demonstrated that DMAG significantly enhances the cytotoxicity of doxorubicin in doxorubicin-resistant human leukemia K562/DOX cells.
Quantitative Data on MDR Reversal
The key quantitative findings from the study by Li et al. (2013) are summarized in Table 2.
Table 2: Effect of this compound (DMAG) on Doxorubicin Sensitivity and Accumulation in K562/DOX Cells
| Parameter | Condition | Value |
| Doxorubicin IC₅₀ | K562/DOX cells | 34.93 ± 1.37 µM |
| K562/DOX cells + 1.0 µM DMAG | 12.51 ± 1.28 µM | |
| Fold Reversal of Resistance | - | 2.79 |
| Intracellular Doxorubicin Accumulation | K562/DOX cells + 15.0 µM Doxorubicin | Fluorescence Intensity: 33093.12 |
| K562/DOX cells + 15.0 µM Doxorubicin + 1.0 µM DMAG | 2.3-fold increase in fluorescence intensity | |
| Intracellular Rhodamine 123 Accumulation | K562/DOX cells + Rhodamine 123 | Control |
| K562/DOX cells + Rhodamine 123 + 1.0 µM DMAG | 49.11% increase in fluorescence intensity |
Proposed Mechanism of Action
The experimental evidence strongly suggests that DMAG reverses multidrug resistance by inhibiting the function of the P-glycoprotein (P-gp) efflux pump. P-gp is an ATP-binding cassette (ABC) transporter that actively removes a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. By inhibiting P-gp, DMAG increases the intracellular accumulation of these drugs, restoring their cytotoxic effects. The increased accumulation of both doxorubicin and rhodamine 123, a known P-gp substrate, in the presence of DMAG supports this mechanism.
References
An In-depth Technical Guide to 5,5'-Dimethoxylariciresinol 4-O-glucoside: From Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the lignan (B3055560) glucoside, 5,5'-Dimethoxylariciresinol 4-O-glucoside. It details the compound's discovery and history, physicochemical properties, and methods for its isolation and characterization. A significant focus is placed on its biological activities, particularly its role in the reversal of multidrug resistance in cancer cells through the inhibition of P-glycoprotein. This guide includes detailed experimental protocols for key biological assays, quantitative data presented in tabular format, and visualizations of relevant biological pathways and experimental workflows to support further research and drug development initiatives.
Introduction
This compound is a naturally occurring lignan glucoside that has garnered interest in the scientific community for its potential therapeutic applications. Lignans are a class of polyphenolic compounds found in a variety of plants and are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The glycosidic linkage in this compound can influence its solubility, stability, and bioavailability, making it a subject of interest for drug development. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for researchers in the fields of natural product chemistry, pharmacology, and oncology.
Discovery and History
The initial isolation and characterization of this compound have been reported from plants of the Mahonia genus, which have a history of use in traditional Chinese medicine. Notably, studies on the chemical constituents of Mahonia bealei have identified this compound as one of its non-alkaloid components[1][2]. While commercial suppliers also indicate its presence in Lonicera maackii and Phellodendron amurense, the primary research literature more strongly supports its origin from Mahonia species[3][4][5][6]. Its discovery has been part of broader phytochemical investigations into medicinal plants to identify novel bioactive compounds.
Physicochemical Properties and Spectroscopic Data
This compound is a white to off-white solid. Its chemical structure and key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₈O₁₃ | [5] |
| Molecular Weight | 582.59 g/mol | [6] |
| CAS Number | 154418-16-3 | [5] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and methanol |
Biological Activities and Mechanism of Action
The most well-documented biological activity of this compound is its ability to reverse multidrug resistance (MDR) in cancer cells.
Reversal of Multidrug Resistance
Multidrug resistance is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.
A key study demonstrated that 5,5'-dimethoxylariciresinol-4'-O-β-D-glucoside, referred to as DMAG in the study, can significantly enhance the cytotoxicity of doxorubicin (B1662922) in doxorubicin-resistant human leukemia K562/DOX cells[1][9]. This effect is attributed to the inhibition of the P-glycoprotein efflux pump, leading to increased intracellular accumulation of the chemotherapeutic agent[1][9].
Table 2: In Vitro Activity of this compound in Reversing Doxorubicin Resistance
| Cell Line | Treatment | IC₅₀ of Doxorubicin (μM) | Fold Reversal | Reference |
| K562/DOX | Doxorubicin alone | 34.93 ± 1.37 | - | [1][9] |
| K562/DOX | Doxorubicin + 1.0 μM DMAG | 12.51 ± 1.28 | 2.79 | [1][9] |
Signaling Pathway
The mechanism of MDR reversal by this compound involves the direct or indirect inhibition of the P-glycoprotein transporter. The expression and activity of P-glycoprotein are regulated by various signaling pathways. The following diagram illustrates the general mechanism of P-glycoprotein-mediated drug efflux and the point of intervention for inhibitors like this compound.
Caption: Inhibition of P-glycoprotein by this compound.
Potential Anti-inflammatory and Antioxidant Activities
Lignans as a class are known for their anti-inflammatory and antioxidant properties[10][11][12]. While specific quantitative data for this compound is limited in the currently available literature, its chemical structure suggests that it may possess free radical scavenging capabilities. Further research is warranted to quantify these potential activities. One study on various natural compounds from Mahonia bealei leaves did assess antioxidant activity using a DPPH assay, though it did not specifically report on this compound[13].
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the biological activity of this compound.
General Experimental Workflow
Caption: General workflow for in vitro biological evaluation.
Cell Viability (MTT) Assay
This assay is used to determine the effect of a compound on the viability of cancer cells and to calculate the IC₅₀ value.
-
Cell Seeding: Seed K562/DOX cells in 96-well plates at a density of 5 x 10⁴ cells/well.
-
Treatment: Treat the cells with varying concentrations of doxorubicin in the presence or absence of a fixed concentration of this compound (e.g., 1.0 μM).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ values using a dose-response curve.
Apoptosis Assay (Propidium Iodide/Hoechst 33342 Double Staining)
This method is used to quantify the induction of apoptosis by the compound in combination with a chemotherapeutic agent.
-
Cell Treatment: Treat K562/DOX cells with doxorubicin and/or this compound for specified time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting and Staining: Harvest the cells, wash with PBS, and stain with Hoechst 33342 (10 μg/mL) and propidium (B1200493) iodide (5 μg/mL) for 20 minutes at 4°C in the dark.
-
Fluorescence Microscopy: Observe the stained cells under a fluorescence microscope. Hoechst 33342 stains the nuclei of all cells blue, while propidium iodide only enters and stains the nuclei of late apoptotic or necrotic cells red. Apoptotic cells will show condensed or fragmented chromatin.
-
Quantification: Count the number of apoptotic cells in at least three random fields of view to determine the percentage of apoptosis.
Intracellular Drug Accumulation Assay
This assay measures the effect of the compound on the intracellular concentration of a fluorescent substrate of P-glycoprotein, such as doxorubicin or rhodamine 123.
-
Cell Preparation: Harvest K562/DOX cells and resuspend them in fresh culture medium.
-
Pre-incubation: Pre-incubate the cells with this compound (e.g., 1.0 μM) for 1 hour at 37°C.
-
Fluorescent Substrate Addition: Add doxorubicin (e.g., 15.0 μM) or rhodamine 123 to the cell suspension and incubate for a further 1-2 hours.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular fluorescence.
-
Flow Cytometry: Analyze the intracellular fluorescence intensity of the cells using a flow cytometer.
-
Data Analysis: Compare the mean fluorescence intensity of cells treated with the fluorescent substrate alone to those co-treated with this compound.
Conclusion and Future Directions
This compound has demonstrated significant potential as a multidrug resistance reversal agent in preclinical studies. Its ability to inhibit P-glycoprotein-mediated drug efflux warrants further investigation as a potential adjunctive therapy in cancer treatment. Future research should focus on:
-
In vivo efficacy studies: To validate the in vitro findings in animal models of drug-resistant cancer.
-
Pharmacokinetic and toxicological profiling: To assess the safety and bioavailability of the compound.
-
Structure-activity relationship studies: To identify key structural features responsible for its activity and to potentially design more potent analogues.
-
Exploration of other biological activities: To fully characterize the therapeutic potential of this natural product, including its anti-inflammatory and antioxidant effects, with quantitative assays.
-
Elucidation of precise molecular interactions: To understand the exact binding mode of the compound with P-glycoprotein.
This technical guide provides a solid foundation for researchers to build upon in their efforts to translate the promising in vitro activities of this compound into tangible therapeutic applications.
References
- 1. Reversal of multidrug resistance by 5,5'-dimethoxylariciresinol-4-O-β-D-glucoside in doxorubicin-resistant human leukemia K562/DOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tropical.theferns.info [tropical.theferns.info]
- 4. Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C28H38O13 | CID 91895367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. spectrabase.com [spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. Reversal of multidrug resistance by 5,5’-dimethoxylariciresinol-4-O-β-D-glucoside in doxorubicin-resistant human leukemia K562/DOX - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Target-Guided Isolation of Three Main Antioxidants from Mahonia bealei (Fort.) Carr. Leaves Using HSCCC - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,5'-Dimethoxylariciresinol (B187965) 4-O-glucoside is a naturally occurring lignan (B3055560) glycoside found in various plant species. Lignans (B1203133), a class of polyphenolic compounds, are widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and phytoestrogenic effects. This technical guide provides a comprehensive overview of 5,5'-Dimethoxylariciresinol 4-O-glucoside, including its synonyms, related names, physicochemical properties, and known biological activities. This document also collates available spectral data and outlines general experimental protocols relevant to its study, aiming to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Chemical Identity and Synonyms
This compound is systematically named (2S,3R,4S,5S,6R)-2-[4-[(2S,3R,4R)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[1]. For clarity and ease of reference, its various synonyms and identifiers are provided below.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Value |
| CAS Number | 154418-16-3[1] |
| Molecular Formula | C28H38O13[1][2] |
| Molecular Weight | 582.59 g/mol [2] |
| Synonyms | 5,5'-Dimethoxylarchresinol 4-O-glucoside[3], 5,5'-Dimethoxylariciresil 4-O-glucoside[1], AKOS032961752[1], FS-10416[1] |
| Related Names | Manglieside E, 5,5'-Dimethoxy-lariciresinol-4-O-beta-D-glucopyranoside |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and interpretation of biological data. A summary of its key properties is presented in Table 2.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Typically exists as a solid at room temperature | [3] |
| Boiling Point (Predicted) | 790.7 ± 60.0 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.4 ± 0.1 g/cm³ | [3] |
| Flash Point (Predicted) | 432.0 ± 32.9 °C | [3] |
| Vapor Pressure (Predicted) | 0.0 ± 2.9 mmHg at 25°C | [3] |
| Index of Refraction (Predicted) | 1.599 | [3] |
| LogP | -1.5 | [3] |
| Hydrogen Bond Donor Count | 6 | [3] |
| Hydrogen Bond Acceptor Count | 13 | [3] |
| Rotatable Bond Count | 11 | [3] |
Natural Occurrence
This compound is a lignan that has been isolated from several plant species, most notably from the Caprifoliaceae family. Known natural sources include:
-
Honeysuckle (Lonicera japonica) : This is a frequently cited source for the isolation of this compound[3].
-
Lonicera maackii [2]
-
Phellodendron amurense [1]
Biological Activity and Potential Therapeutic Applications
While specific biological activity data for this compound is limited in publicly available literature, the broader class of lignans, and structurally similar compounds, have been extensively studied, suggesting several potential areas of therapeutic interest.
Lignans as a group are known for their antioxidant, anti-inflammatory, and phytoestrogenic properties[4][5][6]. These activities are often attributed to their ability to scavenge free radicals and modulate key signaling pathways involved in inflammation and cell proliferation[4][5].
One study suggests that 5,5'-Dimethoxylariciresinol-4'-O-beta-D-glucoside may enhance the chemosensitivity of resistant cells, indicating its potential as a multidrug resistance (MDR)-reversing agent[7].
Research on related lignans provides further insight into potential mechanisms of action. For instance, other lignans have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammatory responses[8][9][10]. The inhibition of NF-κB can suppress the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS[10][11].
Given the structural similarities, it is plausible that this compound may also exhibit anti-inflammatory and antioxidant activities through the modulation of the NF-κB pathway.
Experimental Protocols
General Isolation Protocol from Plant Material
The isolation of lignan glycosides from plant sources like Lonicera species typically involves solvent extraction followed by chromatographic separation.
Workflow for Isolation
Structural Elucidation
The structure of the isolated compound is typically determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.
While the specific ¹H and ¹³C NMR data for this compound are not fully detailed in the readily available search results, a ¹³C NMR spectrum for the closely related compound SALVADORASIDE;5,5'-DIMETHOXYLARICIRESINOL-4,4'-BIS-O-BETA-D-GLUCOPYRANOSIDE is available and can serve as a reference[12].
In Vitro Antioxidant Activity Assay (DPPH Method)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.
DPPH Assay Protocol
References
- 1. This compound | C28H38O13 | CID 91895367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Plants | 154418-16-3 | Invivochem [invivochem.com]
- 4. researchgate.net [researchgate.net]
- 5. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5,5'-dimethoxylariciresinol — TargetMol Chemicals [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. Secoisolariciresinol Diglucoside Exerts Anti-Inflammatory and Antiapoptotic Effects through Inhibiting the Akt/IκB/NF-κB Pathway on Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dev.spectrabase.com [dev.spectrabase.com]
Methodological & Application
Application Notes and Protocols for 5,5'-Dimethoxylariciresinol 4-O-glucoside Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of 5,5'-Dimethoxylariciresinol 4-O-glucoside analytical standards in research, quality control, and drug development.
Product Information
1.1. Overview this compound is a lignan (B3055560) glycoside that has been identified in various plant species, including Honeysuckle (Lonicera japonica and Lonicera maackii) and Phellodendron amurense.[1][2][3] Lignans (B1203133) are a class of polyphenolic compounds known for their diverse biological activities, including anti-inflammatory and antioxidant effects.[4][5] This analytical standard is intended for qualitative and quantitative analysis, enabling researchers to accurately identify and measure this compound in complex matrices such as plant extracts and biological samples.
1.2. Physicochemical Properties The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | (2S,3R,4S,5S,6R)-2-[4-[(2S,3R,4R)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [1] |
| Molecular Formula | C₂₈H₃₈O₁₃ | [1][2] |
| Molecular Weight | 582.6 g/mol | [1][2] |
| CAS Number | 154418-16-3 | [1][2] |
| Appearance | Solid | [1] |
| Purity | Typically ≥98% (as specified by supplier) | |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO. Limited solubility in water. |
1.3. Storage and Handling To ensure the integrity and stability of the analytical standard, proper storage and handling are crucial.
| Condition | Duration |
| Powder (long-term) | -20°C |
| Powder (short-term) | 4°C |
| In Solvent (long-term) | -80°C |
| In Solvent (short-term) | -20°C |
-
Handling: It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of dust. For preparing solutions, bring the vial to room temperature before opening to prevent condensation.
Analytical Protocols
A generalized workflow for the analysis of this compound is presented below.
Analytical workflow for this compound.
2.1. High-Performance Liquid Chromatography (HPLC-UV/DAD) Protocol This protocol provides a general method for the quantification of this compound. Optimization may be required depending on the sample matrix and instrumentation. This method is based on established procedures for the analysis of lignans and other phenolic compounds in Lonicera species.
2.1.1. Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or similar, equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD). |
| Column | Reversed-phase C18 column (e.g., Agilent ZORBAX SB-C18, 4.6 x 250 mm, 5 µm). |
| Mobile Phase A | 0.1% Formic Acid in Water. |
| Mobile Phase B | Acetonitrile. |
| Gradient Elution | 0-10 min, 8% B; 10-25 min, 8-10% B; 25-45 min, 10-15% B; 45-65 min, 15-30% B; 65-70 min, 30-99% B; 70-75 min, 99-8% B; 75-80 min, 8% B. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 40°C. |
| Injection Volume | 5-10 µL. |
| Detection | Diode Array Detector (DAD), monitoring at 280 nm. |
2.1.2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 5 mg of the this compound standard and dissolve it in 5 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with methanol.
-
Sample Preparation (e.g., from Lonicera japonica flowers):
-
Weigh 0.5 g of dried, powdered plant material.
-
Add 25 mL of 50% methanol.
-
Extract using ultrasonication (40 kHz, 200 W) for 30 minutes.
-
Centrifuge the mixture at 12,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended.
2.2.1. Instrumentation and Conditions
| Parameter | Recommended Setting |
| LC System | UHPLC system (e.g., Thermo Vanquish, Waters Acquity) |
| Column | Reversed-phase C18 column (e.g., Agilent ZORBAX SB-C18, 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | Same as HPLC-UV method (0.1% Formic Acid in Water and Acetonitrile) |
| Gradient Elution | A faster gradient may be employed due to the shorter column. e.g., 5% B to 95% B over 15 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole or Q-TOF mass spectrometer with an Electrospray Ionization (ESI) source. |
| Ionization Mode | Negative (ESI-) is often preferred for phenolic compounds. |
| Precursor Ion (m/z) | [M-H]⁻ = 581.2 |
| Product Ions | The primary fragmentation is expected to be the neutral loss of the glucose moiety (162.05 Da). The aglycone fragment would be observed at m/z 419.15. Further fragmentation of the aglycone can be used for confirmation. |
| MRM Transitions | Quantifier: 581.2 → 419.2; Qualifier: 581.2 → [a secondary fragment ion] |
2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol NMR is used for the definitive structural confirmation of the analytical standard.
2.3.1. Procedure
-
Accurately weigh 5-10 mg of the standard.
-
Dissolve in a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆) in a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra on a spectrometer (e.g., 400 MHz or higher).
2.3.2. Expected Spectral Features
-
¹H NMR: Signals corresponding to aromatic protons, methoxy (B1213986) groups, protons of the furan (B31954) and glucoside rings, and methylene (B1212753) protons.
-
¹³C NMR: Resonances for aromatic carbons, methoxy carbons, and carbons of the lignan skeleton and the glucose unit.
Application: Context in Anti-Inflammatory Research
Lignans isolated from Lonicera japonica have demonstrated significant anti-inflammatory activity.[4][6] The mechanism of action for many lignans involves the inhibition of pro-inflammatory pathways such as NF-κB and MAPK signaling.[5] This leads to a downregulation in the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[5][7] The this compound analytical standard can be used to quantify this specific lignan in extracts of Lonicera and other plants to correlate its concentration with observed anti-inflammatory effects in in vitro and in vivo models.
Inhibition of inflammatory pathways by lignans.
References
- 1. This compound | C28H38O13 | CID 91895367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5,5'-Dimethoxylariciresil 4-O-glucoside | 154418-16-3 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. auremn.org [auremn.org]
- 5. researchgate.net [researchgate.net]
- 6. NMR Characterization of Lignans | MDPI [mdpi.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
Application Notes and Protocols for the NMR Spectroscopic Analysis of 5,5'-Dimethoxylariciresinol 4-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 5,5'-Dimethoxylariciresinol 4-O-glucoside, a lignan (B3055560) glucoside found in various plant species, including Lonicera maackii[1]. This document outlines the expected NMR data, protocols for sample preparation and data acquisition, and a representative workflow for its isolation and characterization.
Due to the limited availability of a complete, publicly accessible experimental NMR dataset for this compound, the quantitative data presented in the following tables are based on the closely related and structurally similar compound, syringaresinol-β-D-glucoside. This data serves as a reference and a guide for the interpretation of spectra for the target molecule.
Spectroscopic Data
The structural elucidation of this compound is achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The data presented below for syringaresinol-β-D-glucoside provides a reliable reference for the expected chemical shifts and coupling constants for the aglycone and glucoside moieties.
Table 1: ¹H NMR Data of Syringaresinol-β-D-glucoside (Reference Data)
| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| Aglycone Moiety | |||
| 2, 6 | 6.72 | s | |
| 7 | 4.77 | d | 4.6 |
| 8 | 3.14 | m | |
| 9a | 3.91 | m | |
| 9b | 4.28 | m | |
| 2', 6' | 6.65 | s | |
| 7' | 4.72 | d | 4.5 |
| 8' | 3.14 | m | |
| 9'a | 3.91 | m | |
| 9'b | 4.28 | m | |
| 3,5-OCH₃ | 3.86 | s | |
| 3',5'-OCH₃ | 3.84 | s | |
| Glucoside Moiety | |||
| 1'' | 4.85 | d | 7.5 |
| 2'' | 3.47 | m | |
| 3'' | 3.40 | m | |
| 4'' | 3.40 | m | |
| 5'' | 3.20 | m | |
| 6''a | 3.76 | m | |
| 6''b | 3.65 | dd | 12.0, 5.2 |
Table 2: ¹³C NMR Data of Syringaresinol-β-D-glucoside (Reference Data)
| Position | Chemical Shift (δ, ppm) |
| Aglycone Moiety | |
| 1 | 139.62 |
| 2, 6 | 104.96 |
| 3, 5 | 154.49 |
| 4 | 135.72 |
| 7 | 87.26 |
| 8 | 55.57 |
| 9 | 72.93 |
| 1' | 133.17 |
| 2', 6' | 104.66 |
| 3', 5' | 149.44 |
| 4' | 136.35 |
| 7' | 87.65 |
| 8' | 55.78 |
| 9' | 72.99 |
| 3,5-OCH₃ | 56.90 |
| 3',5'-OCH₃ | 57.16 |
| Glucoside Moiety | |
| 1'' | 105.43 |
| 2'' | 75.78 |
| 3'' | 77.90 |
| 4'' | 71.43 |
| 5'' | 78.40 |
| 6'' | 62.67 |
Experimental Protocols
The following protocols are generalized for the NMR analysis of lignan glucosides and can be adapted for this compound.
2.1 Sample Preparation
-
Isolation: The compound is typically isolated from plant material, such as the herbs of Lonicera maackii, using chromatographic techniques (e.g., column chromatography over silica (B1680970) gel, Sephadex LH-20, and preparative HPLC).
-
Sample Purity: Ensure the isolated compound is of high purity (>95%) as determined by HPLC or LC-MS.
-
Dissolution: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ 0.00 for ¹H and ¹³C).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
2.2 NMR Data Acquisition
All spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (or more, depending on concentration).
-
-
2D COSY (Correlation Spectroscopy):
-
Pulse Sequence: cosygpqf.
-
Spectral Width: Same as ¹H NMR in both dimensions.
-
Number of Increments: 256-512 in F1.
-
Number of Scans: 2-8 per increment.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Sequence: hsqcedetgpsisp2.3.
-
¹H Spectral Width: Same as ¹H NMR.
-
¹³C Spectral Width: Same as ¹³C NMR.
-
Number of Increments: 128-256 in F1.
-
Number of Scans: 4-16 per increment.
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Sequence: hmbcgplpndqf.
-
¹H Spectral Width: Same as ¹H NMR.
-
¹³C Spectral Width: Same as ¹³C NMR.
-
Number of Increments: 256-512 in F1.
-
Number of Scans: 8-32 per increment.
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8-10 Hz.
-
2.3 Data Processing
-
Fourier Transform: Apply Fourier transformation to the acquired FIDs.
-
Phase Correction: Manually or automatically correct the phase of the spectra.
-
Baseline Correction: Apply a baseline correction algorithm.
-
Referencing: Reference the spectra to the internal standard (TMS).
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick peaks in all spectra.
-
Analysis: Analyze the 1D and 2D spectra to assign all proton and carbon signals and elucidate the structure.
Visualizations
The following diagrams illustrate the general workflow for the isolation and analysis of lignan glucosides and a hypothetical signaling pathway where such compounds might be investigated.
Caption: Isolation and Analysis Workflow.
Caption: Hypothetical Signaling Pathway.
References
Application Notes and Protocols for the Mass Spectrometry Fragmentation Analysis of 5,5'-Dimethoxylariciresinol 4-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5'-Dimethoxylariciresinol 4-O-glucoside is a lignan (B3055560) glycoside found in various plant species. Lignans (B1203133) are a class of polyphenolic compounds that have garnered significant interest in drug development due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Understanding the metabolic fate and structure of such compounds is crucial for their development as therapeutic agents. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful analytical technique for the identification and structural elucidation of lignans and their metabolites. These application notes provide a detailed overview of the expected mass spectrometry fragmentation of this compound and protocols for its analysis.
Predicted Mass Spectrometry Fragmentation Pathway
The fragmentation of this compound in mass spectrometry is expected to follow a pattern characteristic of lignan glycosides, beginning with the cleavage of the glycosidic bond, followed by fragmentation of the aglycone. The primary ionization will likely result in the formation of a deprotonated molecule [M-H]⁻ in negative ion mode, given the presence of phenolic hydroxyl groups which are readily deprotonated.
Step 1: Initial Glycosidic Bond Cleavage
In the initial fragmentation step, the glycosidic bond is cleaved, resulting in the neutral loss of the glucose moiety (162 Da). This is a common fragmentation pathway for O-glycosides.[1]
-
Parent Ion (deprotonated): m/z 581.2
-
Neutral Loss: -162.1 (C₆H₁₀O₅)
-
Resulting Aglycone Ion: m/z 419.1
Step 2: Fragmentation of the Aglycone (5,5'-Dimethoxylariciresinol)
The resulting aglycone, 5,5'-Dimethoxylariciresinol, will undergo further fragmentation. Based on the fragmentation patterns of similar dibenzylbutanediol lignans, several characteristic neutral losses are anticipated.[1][2][3]
-
Loss of Formaldehyde (B43269): A common fragmentation for lignans with a hydroxymethyl group is the loss of formaldehyde (CH₂O, 30 Da).[2]
-
Fragment Ion: m/z 389.1
-
-
Combined Loss of Formaldehyde and Water: Dibenzylbutanediol lignans are known to exhibit a characteristic loss of 48 Da, which corresponds to the combined loss of formaldehyde and water (CH₂O + H₂O).[1][3]
-
Fragment Ion: m/z 371.1
-
-
Further Fragmentation: Subsequent fragmentation of these ions can occur, leading to smaller fragments resulting from cleavage of the butane (B89635) chain and benzyl (B1604629) groups.
Quantitative Data Summary
The following table summarizes the expected key ions in the MS/MS spectrum of this compound in negative ion mode.
| Ion Description | Proposed Formula | Expected m/z |
| [M-H]⁻ | C₂₈H₃₇O₁₃⁻ | 581.2 |
| [M-H-Glc]⁻ (Aglycone) | C₂₂H₂₇O₈⁻ | 419.1 |
| [M-H-Glc-CH₂O]⁻ | C₂₁H₂₅O₇⁻ | 389.1 |
| [M-H-Glc-CH₂O-H₂O]⁻ | C₂₁H₂₃O₆⁻ | 371.1 |
Experimental Protocols
A generalized experimental protocol for the LC-MS/MS analysis of this compound is provided below. This protocol may require optimization based on the specific instrumentation and sample matrix.
1. Sample Preparation and Extraction
For plant materials, an extraction procedure is necessary to isolate the lignans.
-
Solvent Extraction: Macerate or sonicate the dried and powdered plant material with an organic solvent such as methanol (B129727) or ethanol.
-
Hydrolysis of Glycosides (Optional): To analyze the aglycone directly, enzymatic or acidic hydrolysis can be performed to cleave the glycosidic bonds.[4][5]
-
Enzymatic Hydrolysis: Use β-glucosidase to specifically cleave the glucose moiety.
-
-
Solid-Phase Extraction (SPE): Clean up the extract using a C18 SPE cartridge to remove interfering substances.
2. Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the compound of interest.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
3. Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to obtain comprehensive data, although negative mode is often preferred for phenolic compounds.[6]
-
Scan Mode: Full scan MS to identify the parent ion, followed by product ion scan (MS/MS) of the parent ion of interest (m/z 581.2 in negative mode) to obtain the fragmentation pattern.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas (Nitrogen) Flow: 600-800 L/hr.
-
Desolvation Temperature: 350-450 °C.
-
Collision Gas: Argon.
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe the different fragmentation pathways.
Visualizations
Caption: Predicted fragmentation pathway of this compound.
Caption: General workflow for LC-MS/MS analysis of lignan glycosides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of lignans by liquid chromatography-electrospray ionization ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of atmospheric pressure chemical ionization and electrospray ionization mass spectrometry for the detection of lignans from sesame seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantification of 5,5'-Dimethoxylariciresinol 4-O-glucoside in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5'-Dimethoxylariciresinol 4-O-glucoside is a lignan (B3055560) glycoside, a class of polyphenolic compounds widely distributed in the plant kingdom. Lignans are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This compound has been identified in various plant species, including Amur honeysuckle (Lonicera maackii) and Amur cork tree (Phellodendron amurense).[1][2] Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies.
These application notes provide a comprehensive guide to the quantification of this compound in plant extracts using modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). While specific quantitative data for this compound is limited in published literature, this document provides generalized protocols and illustrative data for structurally related compounds to guide researchers in developing and validating their own analytical methods.
Experimental Protocols
A generalized workflow for the quantification of this compound in plant extracts is presented below. This involves sample preparation and extraction, followed by chromatographic separation and detection.
References
5,5'-Dimethoxylariciresinol 4-O-glucoside solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of 5,5'-Dimethoxylariciresinol 4-O-glucoside, protocols for its handling and use in experimental settings, and an overview of its potential biological activities through relevant signaling pathways.
Physicochemical Properties
This compound is a lignan (B3055560) glucoside that can be isolated from plants such as Lonicera maackii.[1] Its structure, featuring a hydrophilic glucoside moiety and a more lipophilic aglycone backbone, dictates its solubility in various solvents.
Molecular Formula: C₂₈H₃₈O₁₃ Molecular Weight: 582.59 g/mol [1]
Solubility Profile
While specific quantitative solubility data for this compound is not extensively published, a comprehensive understanding of its solubility can be derived from supplier information, data on structurally related compounds, and general principles of natural product chemistry.
Qualitative Solubility:
Commercial suppliers suggest that this compound is soluble in Dimethyl Sulfoxide (DMSO).[2] If solubility issues arise in DMSO, ethanol (B145695) and water are suggested as alternative solvents to explore.[3] The compound is noted to have low water solubility, estimated at less than 1 mg/mL.[3]
One supplier offers this compound as a pre-made 10 mM solution in DMSO, indicating its solubility at this concentration.
Solubility in Common Laboratory Solvents:
The table below summarizes the available solubility information and provides context by including data from structurally similar lignan glucosides.
| Solvent | This compound | Secoisolariciresinol diglucoside | Pinoresinol diglucoside |
| DMSO | Soluble (at least 10 mM) | Soluble | 100 mg/mL (146.48 mM)[4] |
| Water | < 1 mg/mL[3] | 1 mg/mL[5] | Slightly soluble or insoluble |
| Ethanol | May be soluble | Data not available | Data not available |
| Methanol | Data not available | Data not available | Data not available |
| Aqueous Ethanol/Methanol Mixtures | Likely soluble based on lignan glucoside properties | Data not available | Data not available |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a stock solution, a common starting point for in vitro and in vivo experiments.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Warming bath or sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh a desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.83 mg of the compound (Molecular Weight = 582.59 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the weighed compound.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Warming/Sonication (Optional): If the compound does not readily dissolve, warm the tube to 37°C or place it in an ultrasonic bath for a short period.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: General Method for Determining Solubility (Shake-Flask Method)
This protocol provides a general framework for determining the equilibrium solubility of this compound in a solvent of interest.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, water, ethanol)
-
Small glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC.
-
Calculation: Determine the solubility from the measured concentration in the saturated solution.
Potential Biological Activity and Signaling Pathways
Lignan glucosides are known to possess a range of biological activities, including anti-inflammatory and antioxidant effects. While the specific signaling pathways modulated by this compound are not definitively established, related compounds are known to influence key inflammatory pathways such as NF-κB and AP-1.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation, immunity, and cell survival. Its activation leads to the transcription of pro-inflammatory genes. Inhibition of this pathway is a key mechanism for many anti-inflammatory compounds.
Caption: Potential inhibition of the NF-κB signaling pathway.
AP-1 Signaling Pathway
The Activator Protein-1 (AP-1) is a transcription factor that regulates gene expression in response to various stimuli, including stress and growth factors. It plays a critical role in cell proliferation, differentiation, and apoptosis, and is also involved in inflammatory responses.
Caption: Potential modulation of the AP-1 signaling pathway.
Summary and Recommendations
This compound is a lignan glucoside with limited aqueous solubility but good solubility in DMSO, making DMSO the recommended solvent for preparing stock solutions for biological assays. Researchers should perform their own solubility tests for specific experimental conditions and solvent systems. The potential for this compound to modulate key inflammatory signaling pathways like NF-κB and AP-1 makes it an interesting candidate for further investigation in drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Secoisolariciresinol Diglucoside | CAS:148244-82-0 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | Plants | 154418-16-3 | Invivochem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Secoisolariciresinol diglucoside = 97 HPLC 148244-82-0 [sigmaaldrich.com]
protocol for in vitro studies with 5,5'-Dimethoxylariciresinol 4-O-glucoside
Application Notes: 5,5'-Dimethoxylariciresinol (B187965) 4-O-glucoside
Introduction
5,5'-Dimethoxylariciresinol 4-O-glucoside is a lignan (B3055560) glycoside, a class of natural products known for a variety of biological activities.[1][2][3] This compound can be isolated from various plant sources, including Honeysuckle (Lonicera japonica), Lonicera maackii, and Phellodendron amurense.[1][2][4] Structurally, its molecular formula is C28H38O13 with a molecular weight of 582.59 g/mol .[1][4] In research settings, this compound has been investigated for several potential therapeutic applications, including anti-inflammatory, antioxidant, and as a potential agent to reverse multidrug resistance in cancer cells.[5] The protocols outlined below provide a framework for the in vitro evaluation of its anti-inflammatory and antioxidant properties, which are common starting points for the pharmacological assessment of natural products.[3][6]
Compound Preparation and Handling
-
Solubility: For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1]
-
Storage: The powder form of the compound should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO should be stored at -80°C for up to 6 months.[1]
-
Preparation of Stock Solution (100 mM):
-
Weigh out 5.83 mg of this compound (MW: 582.59 g/mol ).
-
Dissolve the powder in 100 µL of high-purity DMSO.
-
Vortex thoroughly until the solution is clear.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
When preparing working concentrations for cell culture, ensure the final DMSO concentration in the media does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Protocol 1: Assessment of Anti-inflammatory Activity in Macrophages
This protocol details the use of the murine macrophage cell line RAW 264.7 to assess the anti-inflammatory effects of this compound. Lipopolysaccharide (LPS) is used to induce an inflammatory response, characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines.[7][8]
1.1: Cell Viability Assay (MTT Assay)
It is crucial to determine the non-toxic concentration range of the compound before assessing its biological activity.
-
Materials:
-
RAW 264.7 cells
-
DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
-
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the compound in culture media (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations. Include a vehicle control (media with 0.1% DMSO).
-
Incubate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
1.2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
This assay quantifies nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate as described in 1.1.
-
Pre-treat the cells with non-toxic concentrations of the compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.[9]
-
Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubate for 24 hours.
-
Collect 50 µL of supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, incubate for 10 minutes in the dark.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution), incubate for another 10 minutes in the dark.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify the nitrite concentration.
-
1.3: Measurement of Pro-inflammatory Cytokines (ELISA)
This protocol measures the concentration of cytokines like TNF-α and IL-6 in the supernatant.
-
Procedure:
-
Culture, treat, and stimulate cells with LPS as described in 1.2.
-
Collect the cell culture supernatant.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kit being used.
-
Read the absorbance on a microplate reader and calculate cytokine concentrations based on the standard curve.
-
1.4: Analysis of NF-κB and MAPK Signaling Pathways (Western Blot)
This method investigates whether the compound inhibits key inflammatory signaling pathways.[8]
-
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with the compound for 1 hour, followed by LPS stimulation for a shorter period (e.g., 30-60 minutes for protein phosphorylation).
-
Lyse the cells and extract total protein. Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample using SDS-PAGE and transfer to a PVDF membrane.[9]
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
Experimental Workflow Diagram
Caption: Workflow for assessing the anti-inflammatory activity of the compound.
Protocol 2: Assessment of Antioxidant Activity (DPPH Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging capacity of a compound. The principle is based on the reduction of the purple DPPH radical to a yellow-colored non-radical form by an antioxidant.
-
Materials:
-
This compound stock solution
-
DPPH solution (0.5 mM in methanol)
-
Ascorbic acid (positive control)
-
96-well plate
-
-
Procedure:
-
Prepare serial dilutions of the compound in methanol (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for ascorbic acid.
-
Add 50 µL of each compound dilution to the wells of a 96-well plate.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[10]
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100 (Where A_control is the absorbance of DPPH solution with methanol, and A_sample is the absorbance of DPPH with the compound).
-
Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
Data Presentation
Quantitative data should be presented in a clear, tabular format. The following are examples based on potential outcomes from the described protocols.
Table 1: Cell Viability of RAW 264.7 Cells Effect of 24-hour treatment with this compound on cell viability.
| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Control (0.1% DMSO) | 1.25 ± 0.08 | 100 |
| 1 | 1.23 ± 0.07 | 98.4 |
| 5 | 1.21 ± 0.09 | 96.8 |
| 10 | 1.19 ± 0.06 | 95.2 |
| 25 | 1.15 ± 0.08 | 92.0 |
| 50 | 1.09 ± 0.07 | 87.2 |
| 100 | 0.75 ± 0.05 | 60.0 |
Table 2: Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Cells Inhibitory effects on NO, TNF-α, and IL-6 production.
| Parameter | Assay Method | IC50 Value (µM) (Mean ± SD) |
| Nitric Oxide (NO) | Griess Assay | 22.5 ± 2.1 |
| TNF-α | ELISA | 18.9 ± 1.7 |
| IL-6 | ELISA | 25.3 ± 2.8 |
Table 3: DPPH Radical Scavenging Activity Comparison with the standard antioxidant, Ascorbic Acid.
| Compound | Assay Method | IC50 Value (µg/mL) (Mean ± SD) |
| This compound | DPPH Assay | 45.8 ± 3.5 |
| Ascorbic Acid (Positive Control) | DPPH Assay | 8.2 ± 0.6 |
Signaling Pathway Visualization
Lignans often exert anti-inflammatory effects by inhibiting the NF-κB pathway.[11][12] This pathway is a central regulator of inflammatory gene expression.
Inhibition of the NF-κB Signaling Pathway
References
- 1. This compound | Plants | 154418-16-3 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C28H38O13 | CID 91895367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5,5'-dimethoxylariciresinol — TargetMol Chemicals [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory activity of Korean thistle Cirsium maackii and its major flavonoid, luteolin 5-O-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. An In Vitro Evaluation of Anti-inflammatory and Antioxidant Activities of Cocos nucifera and Triticum aestivum Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. (+)-Syringaresinol-di-O-beta-D-glucoside, a phenolic compound from Acanthopanax senticosus Harms, suppresses proinflammatory mediators in SW982 human synovial sarcoma cells by inhibiting activating protein-1 and/or nuclear factor-kappaB activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing 5,5'-Dimethoxylariciresinol 4-O-glucoside Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of 5,5'-Dimethoxylariciresinol 4-O-glucoside, a lignan (B3055560) isolated from plants such as Lonicera japonica (honeysuckle)[1][2]. Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results in research and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate calculations and handling of the compound.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₈O₁₃ | [1][3] |
| Molecular Weight | 582.59 g/mol | [1][2][3] |
| Appearance | Solid | [1] |
| CAS Number | 154418-16-3 | [1] |
Solubility and Recommended Solvents
The solubility of this compound is a critical factor in the choice of solvent for stock solution preparation. Based on available data, Dimethyl Sulfoxide (B87167) (DMSO) is the most common and recommended solvent for achieving high concentration stock solutions[1]. For specific applications, other solvents may be considered, though solubility may be lower.
| Solvent | Suitability | Notes |
| DMSO | Highly Recommended | Dissolves both polar and nonpolar compounds and is miscible with a wide range of organic solvents and water[1][4]. Suitable for high-concentration stock solutions (e.g., 5 mM, 10 mM, or 20 mM)[1]. |
| Water | Possible | May be suitable for some products with high aqueous solubility, but less common for this compound[1]. |
| Ethanol | Possible | Can be used, but solubility may be limited compared to DMSO[1]. |
| DMF | Possible | An alternative to DMSO, but its use should be validated for the specific experimental setup[1]. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 582.59 g/mol x 1000 mg/g = 5.83 mg
-
-
-
Weigh the compound:
-
Accurately weigh 5.83 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
-
Ensure complete dissolution:
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1].
-
Protocol 2: Preparation of In Vivo Formulations
For animal studies, it is often necessary to prepare formulations that are biocompatible and suitable for injection or oral administration. The following are examples of common formulations. It is recommended to test these formulations with a small amount of the compound first to ensure solubility and stability[1].
Table 3: Example Formulations for In Vivo Administration
| Formulation Type | Composition | Preparation Method |
| Injectable Formulation 1 | 10% DMSO, 5% Tween 80, 85% Saline | 1. Start with a DMSO stock solution. 2. Add Tween 80 and mix. 3. Add saline and mix until a clear solution is obtained. |
| Injectable Formulation 2 | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 1. Start with a DMSO stock solution. 2. Add PEG300 and mix. 3. Add Tween 80 and mix. 4. Add saline and mix until a clear solution is obtained. |
| Oral Formulation | Suspension in 0.5% Carboxymethyl cellulose (B213188) (CMC-Na) | 1. Prepare a 0.5% CMC-Na solution in ddH₂O. 2. Add the required amount of the compound to the CMC-Na solution to create a suspension. |
Note: The final concentration of DMSO in in vivo studies should be carefully considered and controlled, as it can have biological effects[4].
Stability and Storage Recommendations
The stability of this compound is crucial for maintaining its biological activity. Lignan glucosides are generally considered to be relatively stable compounds[5][6][7].
Table 4: Storage Conditions
| Form | Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Keep in a tightly sealed, light-resistant container[1]. |
| 4°C | 2 years | For shorter-term storage[1]. | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Recommended for long-term storage of stock solutions[1]. |
| -20°C | 1 month | Suitable for short-term storage of working solutions[1]. |
Key Recommendations:
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting stock solutions into single-use volumes is highly recommended to preserve the integrity of the compound[1].
-
Protection from Light: Store solutions in amber-colored vials or tubes to prevent potential photodegradation.
-
Inert Atmosphere: For long-term storage of the powder, consider storing under an inert gas like argon or nitrogen to minimize oxidation.
References
- 1. This compound | Plants | 154418-16-3 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C28H38O13 | CID 91895367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Effect of processing and storage on the stability of flaxseed lignan added to bakery products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of processing and storage on the stability of flaxseed lignan added to dairy products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 5,5'-Dimethoxylariciresinol 4-O-glucoside as a Phytochemical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5'-Dimethoxylariciresinol 4-O-glucoside is a lignan (B3055560) glycoside that has been isolated from various plant species, including Lonicera maackii and Phellodendron amurense.[1][2] As a member of the lignan family, it is of significant interest for its potential biological activities, which are characteristic of this class of phenylpropanoid compounds. This document provides detailed application notes and experimental protocols for the use of this compound as a phytochemical reference standard in research and drug development. Its applications span from quality control of herbal products to investigating its potential as a therapeutic agent, notably in overcoming multidrug resistance in cancer cells.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and use in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₃₈O₁₃ | [1][3] |
| Molecular Weight | 582.59 g/mol | [1][3] |
| CAS Number | 154418-16-3 | [1][2] |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[4-[(2S,3R,4R)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [2] |
| Appearance | Solid | [4] |
| Purity | ≥98% (as specified by commercial suppliers) | |
| Solubility | Soluble in DMSO. Low aqueous solubility. | [4] |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [4] |
| Computed Properties | XLogP3-AA: 0.5, Hydrogen Bond Donor Count: 6, Hydrogen Bond Acceptor Count: 13 | [2] |
Applications
Phytochemical Analysis and Quality Control
As a reference standard, this compound is essential for the qualitative and quantitative analysis of plant extracts and herbal formulations. Its primary use is in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify its presence in complex mixtures. This is critical for ensuring the authenticity, consistency, and potency of botanical products.
Pharmacological Research
a) Reversal of Multidrug Resistance (MDR) in Cancer
One of the most significant documented biological activities of this compound is its ability to reverse multidrug resistance in cancer cells.[5] Specifically, it has been shown to enhance the cytotoxicity of doxorubicin (B1662922) in resistant human leukemia K562/DOX cells.[5] This effect is attributed to the inhibition of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic drugs from cancer cells.[1]
Quantitative Data on MDR Reversal:
| Parameter | Value | Cell Line | Source(s) |
| IC₅₀ of Doxorubicin (alone) | 34.93 ± 1.37 µM | K562/DOX | [5] |
| IC₅₀ of Doxorubicin (+ 1.0 µM DMAG) | 12.51 ± 1.28 µM | K562/DOX | [5] |
| Increase in Doxorubicin Fluorescence | 2.3-fold increase with 1.0 µM DMAG | K562/DOX | [5] |
| Increase in Rhodamine 123 Fluorescence | 49.11% increase with 1.0 µM DMAG | K562/DOX | [1][5] |
DMAG: 5,5'-dimethoxylariciresinol-4'-O-β-D-glucoside
b) Potential Anti-inflammatory and Antioxidant Activity
While direct studies on the anti-inflammatory and antioxidant properties of this compound are limited, related lignan glucosides have demonstrated such activities. For instance, secoisolariciresinol (B192356) diglucoside has been shown to exert anti-inflammatory effects by inhibiting the Akt/IκB/NF-κB pathway.[6] Additionally, (+)-Syringaresinol-di-O-beta-D-glucoside suppresses proinflammatory mediators by inhibiting AP-1 and/or NF-κB activities.[7] These findings suggest that this compound may also modulate these key inflammatory signaling pathways.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution for use in analytical and biological experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification
Objective: To develop a representative HPLC method for the quantification of this compound in a sample.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (for pH adjustment of the mobile phase)
-
This compound reference standard
-
Sample for analysis
Procedure:
-
Preparation of Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Degas both mobile phases prior to use.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm or 280 nm (based on UV scan).
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 50% B
-
25-30 min: 50% to 90% B
-
30-35 min: 90% B
-
35-40 min: 90% to 10% B
-
40-45 min: 10% B (equilibration)
-
-
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of this compound of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.
-
Inject each standard and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Prepare the sample by dissolving a known amount in a suitable solvent and filtering through a 0.45 µm filter.
-
Inject the sample into the HPLC system.
-
Identify the peak corresponding to this compound by comparing the retention time with the standard.
-
Quantify the amount of the compound in the sample using the calibration curve.
-
Protocol 3: In Vitro Multidrug Resistance (MDR) Reversal Assay
Objective: To assess the ability of this compound to reverse P-gp-mediated drug resistance in cancer cells.
Materials:
-
Doxorubicin-resistant cancer cell line (e.g., K562/DOX) and its parental sensitive cell line (e.g., K562)
-
Complete cell culture medium
-
This compound
-
Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed K562/DOX cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment:
-
Prepare serial dilutions of doxorubicin.
-
Treat the cells with the doxorubicin dilutions in the presence or absence of a non-toxic concentration of this compound (e.g., 1.0 µM).
-
Include wells with cells and this compound alone to assess its cytotoxicity.
-
Include untreated cells as a control.
-
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the untreated control.
-
Determine the IC₅₀ value of doxorubicin with and without this compound.
-
The reversal fold is calculated as the ratio of the IC₅₀ of doxorubicin alone to the IC₅₀ of doxorubicin in the presence of the compound.
-
Visualizations
Signaling Pathway of P-glycoprotein Inhibition
Caption: Inhibition of P-glycoprotein by this compound.
Experimental Workflow for MDR Reversal Assay
Caption: Workflow for the in vitro multidrug resistance reversal assay.
Hypothesized Anti-inflammatory Signaling Pathway
Caption: Hypothesized anti-inflammatory mechanism via NF-κB pathway inhibition.
References
- 1. Reversal of multidrug resistance by 5,5’-dimethoxylariciresinol-4-O-β-D-glucoside in doxorubicin-resistant human leukemia K562/DOX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C28H38O13 | CID 91895367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. This compound | Plants | 154418-16-3 | Invivochem [invivochem.com]
- 5. Reversal of multidrug resistance by 5,5'-dimethoxylariciresinol-4-O-β-D-glucoside in doxorubicin-resistant human leukemia K562/DOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Secoisolariciresinol Diglucoside Exerts Anti-Inflammatory and Antiapoptotic Effects through Inhibiting the Akt/I κ B/NF- κ B Pathway on Human Umbilical Vein Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (+)-Syringaresinol-di-O-beta-D-glucoside, a phenolic compound from Acanthopanax senticosus Harms, suppresses proinflammatory mediators in SW982 human synovial sarcoma cells by inhibiting activating protein-1 and/or nuclear factor-kappaB activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Hydrolysis of 5,5'-Dimethoxylariciresinol 4-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the enzymatic hydrolysis of 5,5'-Dimethoxylariciresinol 4-O-glucoside, a lignan (B3055560) glycoside isolated from medicinal plants such as Lonicera maackii and Phellodendron amurense.[1][2] The hydrolysis of this compound yields its aglycone, 5,5'-Dimethoxylariciresinol, which may exhibit enhanced biological activity. Lignans (B1203133), as a class of polyphenols, are known for their potential health benefits, including anti-inflammatory and antioxidant properties, and their ability to modulate key cellular signaling pathways. This document outlines the requisite protocols for performing and analyzing this enzymatic conversion, which is a critical step in the investigation of its therapeutic potential.
Biological Significance and Applications
The deglycosylation of plant-derived glycosides is often a prerequisite for their biological activity, as the removal of the sugar moiety can improve bioavailability and interaction with cellular targets. The resulting aglycone, 5,5'-Dimethoxylariciresinol, can be investigated for its effects on various signaling pathways implicated in disease. Lignans have been shown to modulate inflammatory responses through pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). The study of this specific hydrolysis is therefore relevant for research in oncology, inflammation, and metabolic diseases.
Enzymatic Hydrolysis Overview
The hydrolysis of the O-glycosidic bond in this compound is typically achieved using a β-glucosidase. This enzyme catalyzes the cleavage of the bond between the glucose molecule and the aglycone, 5,5'-Dimethoxylariciresinol. The reaction is influenced by several factors including pH, temperature, and the concentrations of both the enzyme and the substrate.
Quantitative Data Summary
The following table summarizes the general conditions for the enzymatic hydrolysis of lignan glucosides using β-glucosidase. These parameters serve as a starting point for the optimization of the specific hydrolysis of this compound.
| Parameter | Recommended Range/Value | Notes |
| Enzyme | β-glucosidase (from almonds or Aspergillus niger) | Enzyme selection may influence efficiency and optimal conditions. |
| Substrate Concentration | 1 - 10 mM | Higher concentrations may lead to substrate inhibition. |
| Enzyme Concentration | 10 - 100 U/mL | To be optimized for desired reaction time. |
| pH | 4.5 - 6.0 | β-glucosidases generally exhibit optimal activity in a slightly acidic environment. |
| Temperature | 37 - 50°C | Higher temperatures can increase reaction rate but may lead to enzyme denaturation. |
| Buffer | 50 mM Sodium Acetate (B1210297) or Citrate Buffer | Provides a stable pH environment for the enzyme. |
| Reaction Time | 1 - 24 hours | Dependent on enzyme and substrate concentrations, pH, and temperature. |
| Analytical Method | High-Performance Liquid Chromatography (HPLC) | For monitoring substrate consumption and product formation. |
| HPLC Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for the separation of phenolic compounds. |
| Mobile Phase | Gradient of acetonitrile (B52724) and water (with 0.1% formic acid) | Ensures good separation of the glucoside and its aglycone. |
| Detection Wavelength | 280 nm | Aromatic compounds like lignans show strong absorbance at this wavelength. |
Experimental Protocols
Protocol for Enzymatic Hydrolysis
This protocol details the steps for the enzymatic hydrolysis of this compound to its aglycone.
Materials:
-
This compound
-
β-glucosidase (e.g., from almonds)
-
50 mM Sodium Acetate Buffer (pH 5.0)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Microcentrifuge tubes
-
Incubator/water bath
-
HPLC system with UV detector
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in a minimal amount of methanol and then dilute with 50 mM sodium acetate buffer (pH 5.0) to a final concentration of 10 mM.
-
Prepare Enzyme Solution: Prepare a 100 U/mL stock solution of β-glucosidase in 50 mM sodium acetate buffer (pH 5.0).
-
Set up the Reaction: In a microcentrifuge tube, combine 100 µL of the substrate stock solution with 800 µL of 50 mM sodium acetate buffer (pH 5.0). Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the Reaction: Add 100 µL of the enzyme solution to the pre-incubated substrate mixture to start the reaction. The final volume is 1 mL, with a substrate concentration of 1 mM and an enzyme concentration of 10 U/mL.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Course Sampling: Withdraw aliquots (e.g., 50 µL) at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Stop the Reaction: Immediately stop the reaction in each aliquot by adding an equal volume of ice-cold methanol. This will precipitate the enzyme.
-
Sample Preparation for HPLC: Centrifuge the quenched aliquots at 10,000 x g for 10 minutes to pellet the precipitated enzyme. Transfer the supernatant to an HPLC vial for analysis.
Protocol for HPLC Analysis
This protocol describes the method for analyzing the reaction mixture to quantify the substrate and the product.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Calibration Curve: Prepare standard solutions of this compound and 5,5'-Dimethoxylariciresinol in the mobile phase at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject each standard and record the peak area. Construct a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Inject the prepared samples from the enzymatic hydrolysis reaction.
-
Data Analysis: Identify and quantify the substrate and product peaks in the sample chromatograms by comparing their retention times and peak areas to the standards and calibration curves.
Visualizations
Caption: Workflow for the enzymatic hydrolysis of this compound.
Caption: Putative inhibitory effect of 5,5'-Dimethoxylariciresinol on the NF-κB signaling pathway.
References
Total Synthesis of 5,5'-Dimethoxylariciresinol 4-O-glucoside: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the total synthesis of 5,5'-Dimethoxylariciresinol 4-O-glucoside, a naturally occurring lignan (B3055560) glycoside. The synthetic strategy is based on a biomimetic approach, commencing with the synthesis of the aglycone, 5,5'-Dimethoxylariciresinol, followed by a stereoselective glycosylation. The synthesis of the furofuran core is achieved through an oxidative dimerization of a sinapyl alcohol derivative, followed by a stereoselective reduction to establish the lariciresinol (B1674508) skeleton. Subsequent protection of the hydroxyl groups allows for regioselective glycosylation at the 4-position using a protected glucose donor. Final deprotection affords the target compound. This protocol includes detailed experimental procedures, purification methods, and characterization data. All quantitative data are summarized in tables for clarity.
Introduction
Lignan glycosides are a class of naturally occurring compounds with a wide range of biological activities, making them attractive targets for drug discovery and development. This compound is a representative of this class, and its total synthesis provides a means to access this compound for further biological evaluation and the synthesis of novel analogs. The synthetic route presented here is designed to be efficient and stereoselective, providing a reliable method for the preparation of this complex natural product.
Overall Synthetic Strategy
The total synthesis is divided into two main stages: the synthesis of the aglycone, 5,5'-Dimethoxylariciresinol, and the subsequent glycosylation and deprotection steps.
Figure 1: Overall workflow for the total synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of the Aglycone (5,5'-Dimethoxylariciresinol)
Step 1: Synthesis of Sinapyl Alcohol
A convenient method for the synthesis of sinapyl alcohol from sinapic acid involves the reduction of its corresponding acid chloride.
-
Protocol:
-
Acetylation of Sinapic Acid: To a solution of sinapic acid (1.0 eq) in pyridine (B92270), add acetic anhydride (B1165640) (2.5 eq) at 0 °C. Stir the mixture for 4 hours. After completion, pour the reaction mixture into ice-water and extract with ethyl acetate (B1210297). The organic layer is washed with 1M HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄ and concentrated under reduced pressure to yield 4-acetoxy-3,5-dimethoxycinnamic acid.
-
Formation of the Acid Chloride: Suspend the acetylated sinapic acid (1.0 eq) in toluene (B28343) with thionyl chloride (1.5 eq) at 80 °C for 20 minutes, followed by the addition of a catalytic amount of pyridine. After the reaction is complete (indicated by the formation of a clear solution), co-evaporate the mixture with toluene several times to obtain the crude acid chloride.
-
Reduction to Sinapyl Alcohol: Dissolve the crude acid chloride (1.0 eq) in dry ethyl acetate and add sodium borohydride (B1222165) (4.5 eq) portion-wise at 0 °C. Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The resulting 4-acetoxy-sinapyl alcohol is then deprotected by dissolving in ethanol (B145695) and adding 2N NaOH (2.0 eq). After stirring for 2 hours at room temperature under a nitrogen atmosphere, the solution is acidified with 3% HCl and extracted with ethyl acetate to yield sinapyl alcohol.
-
Step 2: Oxidative Dimerization to (±)-Syringaresinol
The biomimetic synthesis of (±)-syringaresinol is achieved through the oxidative dimerization of sinapyl alcohol.
-
Protocol:
-
Prepare a solution of sinapyl alcohol (1.0 eq) in a phosphate (B84403) buffer (50 mM, pH 7.5) containing 10% DMSO.
-
Add a catalytic amount of horseradish peroxidase (HRP).
-
Add hydrogen peroxide (H₂O₂) (1.1 eq) dropwise to the reaction mixture over a period of 1 hour with vigorous stirring.
-
Continue stirring for an additional 2 hours at room temperature.
-
Extract the reaction mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford (±)-syringaresinol.
-
Step 3: Stereoselective Reduction to (±)-5,5'-Dimethoxylariciresinol
The furofuran core of syringaresinol (B1662434) is selectively reduced to the furan (B31954) structure of lariciresinol.
-
Protocol:
-
Dissolve (±)-syringaresinol (1.0 eq) in a mixture of methanol (B129727) and dichloromethane.
-
Add a catalytic amount of Pd/C (10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield (±)-5,5'-Dimethoxylariciresinol.
-
Part 2: Glycosylation and Deprotection
Step 4: Selective Protection of 5,5'-Dimethoxylariciresinol
To achieve regioselective glycosylation at the 4-O position, the other hydroxyl groups must be protected.
-
Protocol:
-
Dissolve (±)-5,5'-Dimethoxylariciresinol (1.0 eq) in dry DMF.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl) (2.2 eq) and imidazole (B134444) (2.5 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with water and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purify the product by flash column chromatography to obtain the di-O-TBDMS protected 5,5'-Dimethoxylariciresinol.
-
Step 5: Glycosylation
The protected aglycone is coupled with a protected glucose donor using the Koenigs-Knorr reaction.
-
Protocol:
-
Dissolve the protected 5,5'-Dimethoxylariciresinol (1.0 eq) and acetobromoglucose (1.5 eq) in dry dichloromethane.
-
Add silver(I) oxide (2.0 eq) and a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).
-
Stir the reaction mixture in the dark at room temperature.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through Celite and wash the filtrate with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the protected this compound.
-
Step 6: Deprotection
The final step involves the removal of all protecting groups.
-
Protocol:
-
Deacetylation: Dissolve the protected glucoside (1.0 eq) in dry methanol and add a catalytic amount of sodium methoxide. Stir at room temperature until the deacetylation is complete (monitored by TLC). Neutralize the reaction with Amberlite IR-120 resin, filter, and concentrate.
-
Desilylation: Dissolve the deacetylated product in THF and add tetrabutylammonium (B224687) fluoride (B91410) (TBAF) (1.1 eq per silyl (B83357) group). Stir at room temperature until the desilylation is complete. Quench with saturated NH₄Cl solution and extract with ethyl acetate. The organic layer is washed with brine, dried, and concentrated.
-
Purify the final product by flash column chromatography or preparative HPLC to obtain this compound.
-
Data Presentation
| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) |
| 1a | Acetylation | Sinapic Acid | Acetic anhydride, pyridine | 4-Acetoxy-3,5-dimethoxycinnamic acid | >95 |
| 1b | Acid Chloride Formation | 4-Acetoxy-3,5-dimethoxycinnamic acid | Thionyl chloride, pyridine | 4-Acetoxy-3,5-dimethoxycinnamoyl chloride | ~96 |
| 1c | Reduction & Deprotection | 4-Acetoxy-3,5-dimethoxycinnamoyl chloride | NaBH₄, NaOH | Sinapyl Alcohol | ~85 |
| 2 | Oxidative Dimerization | Sinapyl Alcohol | HRP, H₂O₂ | (±)-Syringaresinol | 60-70 |
| 3 | Stereoselective Reduction | (±)-Syringaresinol | H₂, Pd/C | (±)-5,5'-Dimethoxylariciresinol | 80-90 |
| 4 | Selective Protection | (±)-5,5'-Dimethoxylariciresinol | TBDMSCl, imidazole | Di-O-TBDMS-5,5'-dimethoxylariciresinol | ~90 |
| 5 | Glycosylation | Di-O-TBDMS-5,5'-dimethoxylariciresinol | Acetobromoglucose, Ag₂O, TMSOTf | Protected Glucoside | 70-80 |
| 6 | Deprotection | Protected Glucoside | NaOMe, TBAF | This compound | >90 |
Note: Yields are estimated based on analogous reactions reported in the literature and may vary.
Conclusion
The detailed protocol provided herein describes a feasible and stereoselective total synthesis of this compound. This synthetic route offers a reliable method for obtaining this natural product for further research and development in the fields of medicinal chemistry and drug discovery. The modular nature of the synthesis also allows for the potential preparation of various analogs for structure-activity relationship studies.
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. Handle all chemicals with care, and consult the Material Safety Data Sheets (MSDS) for specific handling and disposal instructions. Thionyl chloride and pyridine are corrosive and toxic; handle with extreme caution. Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Hydrogen gas is flammable; ensure no ignition sources are present during hydrogenation reactions.
Troubleshooting & Optimization
improving 5,5'-Dimethoxylariciresinol 4-O-glucoside stability in solution
Welcome to the technical support center for 5,5'-Dimethoxylariciresinol 4-O-glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound in solution during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound, a lignan (B3055560) glucoside, is primarily influenced by pH, temperature, light exposure, and the solvent used. As a phenolic glucoside, it is susceptible to hydrolysis of the glycosidic bond and oxidation of the phenolic moieties.
Q2: How does pH impact the stability of the compound?
The pH of the solution is a critical factor. Phenolic glycosides are generally more stable in acidic to neutral conditions (pH < 7).[1][2] Under alkaline conditions (pH > 7), the phenolic groups are more susceptible to oxidation, and the glycosidic bond can be cleaved through hydrolysis, leading to the formation of the aglycone (5,5'-Dimethoxylariciresinol) and glucose.[3] For instance, studies on other phenolic compounds have shown significant degradation at higher pH levels.[2][3]
Q3: What is the recommended temperature for storing solutions of this compound?
For short-term storage (up to one month), solutions, particularly in organic solvents like DMSO, should be kept at -20°C. For long-term storage (up to six months), -80°C is recommended to minimize degradation.[4] It is also crucial to avoid repeated freeze-thaw cycles. Lignans and their glucosides generally show good stability at temperatures below 100°C.[5] However, prolonged exposure to elevated temperatures can accelerate degradation.
Q4: Is this compound sensitive to light?
Yes, as a phenolic compound, it is potentially susceptible to photodegradation.[6][7] It is recommended to protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or when conducting experiments under ambient light for extended periods.
Q5: What are the most suitable solvents for dissolving and storing this compound?
This compound is soluble in polar organic solvents such as Dimethyl sulfoxide (B87167) (DMSO), methanol, and ethanol.[4] For in vivo studies, a common solvent system is a mixture of DMSO, PEG300, Tween-80, and saline.[3] The choice of solvent can also influence the stability of the glycosidic bond.[5][8] While aqueous solutions can be used for experiments, they should ideally be prepared fresh, as phenolic compounds can be less stable in aqueous environments, particularly at neutral to alkaline pH.[4]
Q6: What are the likely degradation products of this compound?
The primary degradation pathway is the hydrolysis of the O-glycosidic bond, which would yield 5,5'-Dimethoxylariciresinol (the aglycone) and glucose.[9] Further degradation of the aglycone can occur through oxidation of the phenolic hydroxyl groups.[10][11]
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound solutions.
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be due to the degradation of the compound in your stock or working solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Plants | 154418-16-3 | Invivochem [invivochem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Solvent influence on cellulose 1,4-β-glycosidic bond cleavage: a molecular dynamics and metadynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Oxidative Transformations of Lignans | Semantic Scholar [semanticscholar.org]
- 11. Oxidative Transformations of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5,5'-Dimethoxylariciresinol 4-O-glucoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,5'-Dimethoxylariciresinol 4-O-glucoside.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation products of this compound?
A1: The primary degradation of this compound involves the cleavage of the O-glycosidic bond. This process, typically occurring under acidic conditions or through enzymatic hydrolysis, yields two main products: the aglycone, 5,5'-Dimethoxylariciresinol, and a glucose molecule. Further degradation of the aglycone may occur under harsh conditions, leading to various smaller phenolic compounds, although these are generally considered secondary degradation products.
Q2: What are the optimal storage conditions to prevent the degradation of this compound?
A2: To minimize degradation, this compound should be stored as a solid in a cool, dark, and dry place. Recommended storage is at -20°C for long-term stability. If in solution, it is crucial to use aprotic solvents and store at -80°C. Avoid repeated freeze-thaw cycles. The stability of the compound is significantly reduced in aqueous solutions, especially at non-neutral pH.
Q3: Which analytical techniques are most suitable for monitoring the degradation of this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), particularly UPLC-MS/MS, is the most powerful and widely used technique. This method allows for the separation and quantification of the parent compound and its degradation products with high sensitivity and specificity. UV detection can also be used, but it may lack the specificity to distinguish between closely related lignans (B1203133) and their degradation products.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
-
Symptom: Significant decrease in the peak area of this compound in a short period after dissolution.
-
Possible Causes:
-
Inappropriate Solvent: Use of protic solvents (e.g., methanol, water) can facilitate hydrolysis, especially if the pH is not neutral.
-
pH of the Solution: Acidic or alkaline conditions can catalyze the hydrolysis of the glycosidic bond.
-
Presence of Contaminating Enzymes: If working with crude extracts or biological matrices, endogenous glycosidases may be present.
-
Exposure to Light or High Temperature: These conditions can accelerate degradation.
-
-
Solutions:
-
Solvent Selection: Use aprotic solvents like DMSO or acetonitrile (B52724) for stock solutions. If aqueous solutions are necessary, prepare them fresh and use a buffered solution at neutral pH.
-
pH Control: Ensure the pH of your experimental medium is controlled and documented.
-
Enzyme Inactivation: If enzymatic degradation is suspected, heat-inactivate the sample (e.g., 95°C for 10 minutes) if the compound's thermal stability permits, or use enzymatic inhibitors.
-
Controlled Environment: Protect solutions from light by using amber vials and maintain them at a low temperature (e.g., on ice) during handling.
-
Issue 2: Poor Peak Shape or Tailing in HPLC Analysis
-
Symptom: Asymmetrical or broad peaks for this compound and its aglycone.
-
Possible Causes:
-
Secondary Interactions with the Column: The phenolic hydroxyl groups can interact with residual silanols on the silica-based stationary phase.
-
Inappropriate Mobile Phase pH: The ionization state of the phenolic groups can affect peak shape.
-
Column Overload: Injecting too concentrated a sample.
-
-
Solutions:
-
Mobile Phase Additive: Add a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase to suppress the ionization of the phenolic hydroxyls.
-
Column Choice: Use a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl column) that may have different selectivity.
-
Sample Dilution: Dilute the sample to an appropriate concentration range for the column.
-
Issue 3: Inconsistent Quantification Results
-
Symptom: High variability in the measured concentration of this compound across replicate injections or different sample preparations.
-
Possible Causes:
-
Incomplete Extraction: Inefficient extraction from a solid or semi-solid matrix.
-
Adsorption to Surfaces: The compound may adsorb to plasticware or glassware.
-
Matrix Effects in MS Detection: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte.
-
-
Solutions:
-
Optimize Extraction: Ensure the extraction solvent is appropriate and the extraction time and method (e.g., sonication, vortexing) are sufficient.
-
Use Low-Adsorption Labware: Utilize polypropylene (B1209903) or silanized glassware.
-
Matrix-Matched Calibration: Prepare calibration standards in a matrix that closely resembles the sample matrix to compensate for matrix effects. The use of an internal standard is also highly recommended.
-
Data Presentation
Table 1: Illustrative Degradation of this compound under Different pH Conditions at 37°C
| pH | Time (hours) | Remaining Parent Compound (%) | Formation of 5,5'-Dimethoxylariciresinol (%) |
| 2.0 | 0 | 100 | 0 |
| 2 | 75 | 25 | |
| 6 | 40 | 60 | |
| 24 | 10 | 90 | |
| 7.0 | 0 | 100 | 0 |
| 2 | 98 | 2 | |
| 6 | 95 | 5 | |
| 24 | 88 | 12 | |
| 9.0 | 0 | 100 | 0 |
| 2 | 88 | 12 | |
| 6 | 65 | 35 | |
| 24 | 25 | 75 |
Note: This data is illustrative and intended to demonstrate the expected trends. Actual degradation rates should be determined experimentally.
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis for the Generation of the Aglycone Standard
-
Dissolution: Dissolve 1 mg of this compound in 1 mL of methanol.
-
Acidification: Add 1 mL of 2 M hydrochloric acid (HCl) to the solution.
-
Incubation: Heat the mixture at 80°C for 2 hours in a sealed vial.
-
Neutralization: Cool the solution to room temperature and neutralize with 2 M sodium hydroxide (B78521) (NaOH).
-
Extraction: Extract the aglycone with ethyl acetate (B1210297) (3 x 2 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under a stream of nitrogen.
-
Analysis: Reconstitute the residue in a suitable solvent for HPLC or LC-MS analysis to confirm the presence of 5,5'-Dimethoxylariciresinol.
Protocol 2: UPLC-MS/MS Method for the Analysis of this compound and its Aglycone
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
MS Detection: Electrospray ionization (ESI) in negative mode.
-
MRM Transitions (Illustrative):
-
This compound: m/z 581.2 -> [fragment ion]
-
5,5'-Dimethoxylariciresinol (aglycone): m/z 419.2 -> [fragment ion]
-
(Note: Specific fragment ions for MRM transitions should be determined by direct infusion of the standards.)
Mandatory Visualization
Technical Support Center: Overcoming Low In Vivo Solubility of 5,5'-Dimethoxylariciresinol 4-O-glucoside
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with the low in vivo solubility of 5,5'-Dimethoxylariciresinol 4-O-glucoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a lignan (B3055560) glycoside, a type of natural compound found in plants like honeysuckle.[1] Like many natural products, it exhibits poor water solubility, which can significantly hinder its absorption in the gastrointestinal tract after oral administration. This leads to low bioavailability, meaning a reduced amount of the compound reaches the systemic circulation to exert its potential therapeutic effects. Overcoming this low solubility is crucial for obtaining reliable and reproducible results in in vivo studies.
Q2: What are the initial steps to assess the solubility of my batch of this compound?
A2: The first step is to determine the equilibrium solubility (thermodynamic solubility) of your compound in relevant aqueous media. The shake-flask method is a reliable technique for this purpose.[2] This involves adding an excess amount of the compound to the desired solvent (e.g., water, phosphate-buffered saline (PBS) at different pH values) and agitating it until equilibrium is reached. The concentration of the dissolved compound is then measured, typically by HPLC-UV.
Q3: My compound shows poor aqueous solubility. What are the primary strategies to improve its in vivo performance?
A3: Several strategies can be employed, broadly categorized as:
-
Formulation-Based Approaches: These involve using excipients to enhance the apparent solubility without chemically altering the compound. Common methods include the use of co-solvents, surfactants, cyclodextrins, and lipid-based formulations.[3]
-
Physicochemical Modifications: These techniques modify the physical properties of the compound to improve its dissolution rate. The most common method is particle size reduction through micronization or nanonization.[4]
-
Chemical Modifications: This involves creating a prodrug or a salt form of the compound to improve its solubility. However, this approach alters the chemical structure of the original compound.
Q4: Are there any suggested starting formulations for in vivo studies with this compound?
A4: Yes, for compounds with low water solubility, several common formulations can be tested. It is recommended to start with a small amount of your compound to test these formulations.
-
For Injection (IP/IV/IM/SC):
-
10% DMSO, 5% Tween 80, 85% Saline
-
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
-
10% DMSO, 90% Corn oil[1]
-
-
For Oral Administration:
-
Suspension in 0.5% Carboxymethyl cellulose (B213188) (CMC) in water
-
Solution in PEG400
-
Suspension in 0.25% Tween 80 and 0.5% CMC[5]
-
Q5: How do I choose the most suitable solubility enhancement technique?
A5: The choice of technique depends on several factors, including the physicochemical properties of this compound, the desired route of administration, and the experimental model. A systematic approach is recommended, starting with simpler methods like co-solvents and progressing to more complex formulations like lipid-based systems if needed.
Troubleshooting Guides
Problem 1: The compound precipitates out of the formulation upon preparation or administration.
| Possible Cause | Troubleshooting Steps |
| Supersaturation and instability | Increase the concentration of the solubilizing agent (co-solvent, surfactant). Consider using a combination of solubilizers. For suspensions, ensure adequate homogenization and consider adding a suspending agent like CMC. |
| pH shift upon dilution in vivo | Determine the pH-solubility profile of the compound. If the compound is ionizable, buffering the formulation may help maintain solubility. |
| Interaction with other formulation components | Evaluate the compatibility of all excipients in the formulation. Simplify the formulation to the minimum number of components required. |
Problem 2: Inconsistent results in in vivo experiments despite using a solubilizing formulation.
| Possible Cause | Troubleshooting Steps |
| Incomplete dissolution or unstable formulation | Ensure the compound is fully dissolved or uniformly suspended before each administration. Check the stability of the formulation over the duration of the experiment. |
| Variability in animal physiology | Standardize experimental conditions such as fasting time and animal strain. Ensure consistent administration technique. |
| Dose is not proportional to exposure | This can happen with poorly soluble compounds. A dose-ranging study is recommended to assess the relationship between the administered dose and the resulting plasma concentration. |
Quantitative Data Presentation
Due to the limited publicly available quantitative solubility data for this compound, the following tables provide illustrative examples of how to present such data once determined experimentally.
Table 1: Illustrative Solubility of this compound in Common Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Water | 25 | < 0.1 | < 171.6 |
| PBS (pH 7.4) | 25 | < 0.1 | < 171.6 |
| Ethanol | 25 | 5.2 | 8924 |
| DMSO | 25 | > 50 | > 85815 |
| PEG400 | 25 | 15.8 | 27121 |
Note: These are hypothetical values for illustration. Researchers should determine the actual solubility of their specific batch.
Table 2: Illustrative Efficacy of Different Solubilization Methods
| Formulation | Drug Concentration (mg/mL) | Fold Increase in Apparent Solubility | Observations |
| 0.5% CMC in Water | 0.5 (suspension) | N/A | Stable suspension for > 4 hours |
| 10% DMSO in Water | 0.2 | ~2-fold | Clear solution |
| 20% Hydroxypropyl-β-cyclodextrin in Water | 1.5 | ~15-fold | Clear solution |
| Self-Emulsifying Drug Delivery System (SEDDS) | 10 | >100-fold | Forms a clear microemulsion upon dilution |
Note: The effectiveness of each method is highly dependent on the specific excipients and their concentrations.
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
Objective: To determine the thermodynamic solubility of this compound in a given solvent.
Materials:
-
This compound (solid powder)
-
Solvent of interest (e.g., water, PBS pH 7.4, ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with a suitable column and UV detector
Procedure:
-
Add an excess amount of this compound to a glass vial (e.g., 5-10 mg to 1 mL of solvent).
-
Tightly cap the vial and place it on an orbital shaker.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[2]
-
After incubation, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC-UV method.
-
Perform the experiment in triplicate to ensure reproducibility.
Protocol 2: General In Vivo Bioavailability Study in Rodents
Objective: To determine the pharmacokinetic profile of a formulated this compound in rodents after oral administration.
Materials:
-
Test animals (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Formulation of this compound
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize animals for at least one week before the study. Fast the animals overnight (with free access to water) prior to dosing.
-
Dose Administration: Administer the formulation of this compound to the animals via oral gavage at a predetermined dose. Include a vehicle control group.
-
Blood Sampling: Collect blood samples at specific time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing. The blood is typically collected from the tail vein or via cardiac puncture for a terminal sample.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).
Visualizations
Caption: Workflow for an in vivo bioavailability study.
Caption: Strategies to overcome low aqueous solubility.
References
Technical Support Center: Optimizing HPLC Separation of Lignan Glucoside Isomers
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the High-Performance Liquid Chromatography (HPLC) separation of 5,5'-Dimethoxylariciresinol 4-O-glucoside and its related isomers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for an HPLC method to separate this compound isomers?
A1: For initial method development, a reversed-phase (RP) C18 column is the most common and effective choice for analyzing lignans (B1203133) and their glycosides.[1][2] A typical mobile phase consists of a binary solvent system: an acidified aqueous phase (Solvent A) and an organic solvent (Solvent B).[3]
-
Recommended Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Solvent A: Water with 0.1% formic acid or acetic acid. The acid helps to suppress the ionization of phenolic groups, leading to better peak shapes.[3]
-
Solvent B: Acetonitrile (B52724) or Methanol (B129727). Acetonitrile often provides better resolution for complex mixtures.
-
Initial Gradient: A gradient elution is generally preferred to separate compounds with a wide polarity range, which is common in plant extracts.[3][4]
Q2: Should I use isocratic or gradient elution for analyzing plant extracts containing these isomers?
A2: Gradient elution is highly recommended. Plant extracts are complex matrices containing compounds with varying polarities, from polar glycosides to less polar aglycones.[3][5] A gradient program allows for the effective separation of these diverse components in a single run, improving resolution and reducing analysis time.[6]
Q3: What is the optimal UV detection wavelength for this compound?
A3: Lignans typically exhibit strong UV absorbance around 280 nm.[1] It is advisable to use a Photodiode Array (PDA) or Diode Array Detector (DAD) to scan a range (e.g., 200-400 nm). This allows for the selection of the optimal wavelength for maximum absorbance and helps in peak purity assessment and compound identification by comparing UV spectra.[1][3]
Q4: How does column temperature impact the separation of isomers?
A4: Column temperature is a critical parameter for optimizing selectivity, especially for structurally similar isomers.[7]
-
Improved Resolution: In many cases, reducing the column temperature can improve the separation of isomers.[8]
-
Reduced Run Time: Conversely, increasing the temperature decreases solvent viscosity, which lowers system backpressure and can shorten run times.[9][10]
-
Selectivity Changes: Even subtle changes in temperature can alter the selectivity between closely eluting peaks.[7] Therefore, precise temperature control using a column oven is essential for reproducible results.[11]
Q5: What are the key steps for preparing a crude plant extract for HPLC analysis?
A5: Proper sample preparation is crucial to protect the HPLC column and ensure accurate analysis. The process typically involves:
-
Extraction: Use a suitable solvent, such as methanol or ethanol, often with ultrasonication to enhance extraction efficiency.[12]
-
Centrifugation: Spin the extract to pelletize solid plant material.
-
Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection. This step is critical to remove particulates that can clog the column and system.[13]
Troubleshooting Guide
Problem: Poor Resolution or Co-elution of Isomers
This is the most common challenge when separating diastereomers or other closely related isomers.
-
Solution 1: Optimize Mobile Phase Composition. The mobile phase composition is a powerful tool for adjusting selectivity.[6][14]
-
Adjust Organic Solvent Ratio: In gradient elution, make the gradient shallower (i.e., decrease the rate of increase of Solvent B) around the elution time of the target isomers.
-
Change Organic Solvent: If using methanol, switch to acetonitrile or vice versa. Different solvents can alter elution order and improve resolution.
-
Add Modifiers: For chiral separations on standard columns, adding a chiral selector like cyclodextrin (B1172386) to the mobile phase can sometimes induce separation.[15]
-
-
Solution 2: Adjust Column Temperature. As detailed in the FAQ, temperature significantly affects selectivity.[7]
-
Solution 3: Reduce the Flow Rate. Lowering the flow rate can increase column efficiency and may improve the resolution of closely eluting peaks. However, this will also increase the analysis time.
-
Solution 4: Try a Different Column. If mobile phase and temperature optimization are insufficient, the stationary phase may not be suitable.
-
Higher Efficiency Column: Use a column with a smaller particle size (e.g., <3 µm) or a longer column to increase the number of theoretical plates.
-
Alternative Stationary Phase: Consider a column with a different selectivity, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase, which can offer different interactions compared to a standard C18.[17]
-
Chiral Column: If separating enantiomers, a dedicated chiral column is often necessary for effective separation.[1][2]
-
Problem: Peak Tailing
Phenolic compounds like lignans are prone to peak tailing due to interaction with active silanol (B1196071) groups on the silica (B1680970) support of the stationary phase.[18]
-
Possible Causes & Solutions:
-
Silanol Interactions: Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic or acetic acid) to keep the silanol groups protonated. Using a modern, high-purity silica column with end-capping can also minimize this effect.[18]
-
Column Overload: Inject a smaller volume or dilute the sample.[11]
-
Column Contamination: A buildup of strongly retained compounds can create active sites. Flush the column with a strong solvent or, if necessary, replace the guard column.[3][19]
-
Problem: Retention Time Drift
Inconsistent retention times can make peak identification unreliable.[19]
-
Possible Causes & Solutions:
-
Inadequate Column Equilibration: Always allow sufficient time (10-15 column volumes) for the column to equilibrate with the initial mobile phase conditions before the first injection.[11]
-
Temperature Fluctuations: Use a thermostatted column oven to maintain a consistent temperature.[11][20]
-
Mobile Phase Changes: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation in the pump.[11] Inconsistent preparation can lead to drift.[21]
-
Pump Malfunction: Check the pump for leaks or inconsistent flow rates.[19]
-
Problem: High System Backpressure
A sudden or gradual increase in backpressure indicates a potential blockage in the system.[22]
-
Possible Causes & Solutions:
-
Particulate Buildup: Ensure all samples and mobile phases are filtered. A blocked column inlet frit is a common cause. Try back-flushing the column (if permitted by the manufacturer).
-
Guard Column Blockage: Replace the guard column.[23]
-
Buffer Precipitation: If using buffers, ensure they are fully soluble in the mobile phase mixture. Precipitation can occur if the organic solvent concentration becomes too high.[24]
-
Experimental Protocols & Data
Protocol 1: General Method for HPLC-PDA Analysis of Lignan Glucosides
-
Sample Preparation:
-
Accurately weigh 1.0 g of dried, powdered plant material.
-
Add 20 mL of 80% methanol.
-
Perform ultrasonication for 45 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.[13]
-
-
Chromatographic Conditions:
-
A summary of typical starting conditions is provided in Table 1. This method can be optimized as described in the troubleshooting section.
-
Table 1: Recommended Initial HPLC Method Parameters
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary HPLC with PDA/DAD Detector |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C[25] |
| Injection Volume | 10 µL |
| PDA Detection | 210-400 nm, monitor specific wavelength at 280 nm |
| Gradient Program | 0-5 min, 10% B; 5-25 min, 10-40% B; 25-35 min, 40-80% B; 35-40 min, 80-10% B; 40-45 min, 10% B (re-equilibration) |
Data Presentation: Optimization Strategies
The following table summarizes key parameters to adjust when optimizing for isomer separation.
Table 2: Parameter Adjustments for Improving Isomer Resolution
| Parameter | Recommended Adjustment | Expected Outcome |
| Gradient Slope | Decrease %B/min around target peaks | Increases separation time between peaks, potentially improving resolution. |
| Column Temperature | Decrease from 35°C to 25°C in 5°C steps | May increase retention time but often improves selectivity for isomers.[8] |
| Flow Rate | Decrease from 1.0 mL/min to 0.8 mL/min | Increases run time but can improve column efficiency and resolution. |
| Organic Modifier | Switch from Methanol to Acetonitrile | Can significantly alter selectivity and peak elution order. |
| Stationary Phase | Switch from C18 to Phenyl-Hexyl or PFP | Provides different chemical interactions that may resolve co-eluting isomers.[17] |
Visualizations
Method Development Workflow
The following diagram illustrates a logical workflow for developing and optimizing an HPLC method for isomer separation.
Caption: A workflow for systematic HPLC method development for isomer separation.
Troubleshooting Flowchart for Poor Resolution
This flowchart provides a step-by-step decision-making process for troubleshooting poor peak separation.
Caption: A troubleshooting flowchart for resolving co-eluting HPLC peaks.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 6. longdom.org [longdom.org]
- 7. chromtech.com [chromtech.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. waters.com [waters.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. extractionmagazine.com [extractionmagazine.com]
- 14. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. silicycle.com [silicycle.com]
- 18. hplc.eu [hplc.eu]
- 19. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. diverdi.colostate.edu [diverdi.colostate.edu]
- 23. ijprajournal.com [ijprajournal.com]
- 24. lcms.cz [lcms.cz]
- 25. d-nb.info [d-nb.info]
Technical Support Center: Mass Spectrometry Analysis of Lignan Glucosides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of lignan (B3055560) glucosides.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of lignan glucosides by LC-MS.
Question: I am observing poor peak shapes, such as tailing or fronting, for my lignan glucoside peaks. What are the likely causes and how can I fix it?
Answer:
Poor peak shape is a common issue in the reversed-phase HPLC of phenolic compounds like lignan glucosides. The primary causes are often secondary interactions with the stationary phase or issues with the mobile phase and sample.
Initial Troubleshooting Steps:
-
Assess the extent of the problem: Does it affect all peaks or only specific lignan glucosides? If only some peaks are affected, it may be related to the specific chemical properties of those analytes.[1]
-
Check for column overload: Inject a diluted sample. If the peak shape improves, you are likely overloading the column.[2][3]
-
Ensure proper column equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient elution.
Solutions to Mitigate Peak Tailing:
-
Mobile Phase Optimization:
-
Lower the pH: Suppressing the ionization of phenolic hydroxyl groups by lowering the mobile phase pH (typically to 2.5-3.5) with an additive like formic acid can significantly improve peak shape.[4][5] This also protonates residual silanol (B1196071) groups on the column, reducing secondary interactions.[4]
-
Use a Buffer: Employ a buffer (10-50 mM) to maintain a stable pH throughout the analysis.[2][4]
-
-
Column Selection and Care:
-
Use End-Capped Columns: Modern, high-purity silica (B1680970) columns that are end-capped have fewer free silanol groups, which minimizes tailing.[4][5]
-
Consider Alternative Stationary Phases: A phenyl-hexyl column can offer different selectivity for aromatic compounds compared to a standard C18 column and may improve peak shape.[4]
-
Use a Guard Column: Protect your analytical column from contaminants that can cause active sites and lead to peak tailing.[4]
-
-
Instrumental Factors:
Question: My signal intensity for lignan glucosides is low and variable. How can I troubleshoot potential ion suppression?
Answer:
Low and inconsistent signal intensity is often a sign of matrix effects, particularly ion suppression, where co-eluting compounds from the sample matrix interfere with the ionization of the target analytes in the mass spectrometer's ion source.[7][8]
Identifying Ion Suppression:
A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of your lignan glucoside standard into the MS while injecting a blank matrix extract. Dips in the standard's signal indicate where matrix components are eluting and causing suppression.[9]
Strategies to Minimize Ion Suppression:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): This is a highly effective method for removing interfering matrix components. C18 cartridges are commonly used for the cleanup of lignan extracts.[10][11]
-
Liquid-Liquid Extraction (LLE): This can also be used to partition lignans (B1203133) away from interfering substances.[12]
-
Dilution: Simply diluting the sample can reduce the concentration of matrix components and lessen their impact.[7]
-
-
Optimize Chromatography:
-
Modify the Gradient: Adjusting the HPLC gradient to better separate the lignan glucosides from the regions of ion suppression can significantly improve the signal.
-
Use a Different Column: A column with a different selectivity may be able to resolve the analytes from the interfering matrix components.
-
-
Mass Spectrometry Parameters:
-
Optimize Ion Source Parameters: Fine-tune the gas flows, temperatures, and voltages of the electrospray ionization (ESI) source for your specific analytes.[13]
-
Switch Ionization Mode: While negative ESI is common for phenolic compounds, testing positive mode is worthwhile as it may be less susceptible to interference from your specific matrix.[8]
-
-
Use an Internal Standard:
-
A stable isotope-labeled internal standard that co-elutes with the analyte is the gold standard for compensating for matrix effects, as it will be affected by suppression in the same way as the analyte.[14]
-
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation of lignan glucosides and how can I control it?
A1: In-source fragmentation (ISF) is the breakdown of the lignan glucoside into its aglycone and sugar components within the ion source of the mass spectrometer, before mass analysis.[1][15] This can lead to an underestimation of the glucoside and an overestimation of the aglycone. To control ISF, you can try to "soften" the ionization conditions by reducing the source voltage and optimizing temperatures and gas flows.[16]
Q2: How can I differentiate between isomeric lignan glucosides?
A2: Differentiating between isomers requires a combination of excellent chromatographic separation and detailed mass spectrometric analysis.
-
Chromatography: Use a high-resolution HPLC or UHPLC column and optimize the mobile phase gradient to achieve baseline separation.[5][17]
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS or MSn) is essential. Isomers will often produce different fragment ions or the same fragments in different relative abundances, allowing for their distinction.[18][19]
Q3: What are the best extraction solvents for lignan glucosides from plant material?
A3: Lignan glucosides are more polar than their aglycones. Therefore, aqueous mixtures of polar organic solvents are typically most effective.
-
70-80% Methanol (B129727) or Ethanol: This is a common and effective choice for extracting a broad range of lignans, including their glycosides.[11][20][21] The water in the mixture helps to penetrate the plant matrix.[22]
-
Pure Water: For very polar lignan glycosides, pure water can be used.[20]
Q4: Is hydrolysis necessary for the analysis of lignan glucosides?
A4: It depends on the goal of the analysis. If you want to quantify the total amount of a particular lignan aglycone, then hydrolysis is necessary to release it from its various glycosidic and ester forms.[10] Both enzymatic (e.g., using β-glucuronidase/sulfatase) and alkaline hydrolysis are common methods.[22][23] However, if you need to quantify the individual lignan glucosides, then hydrolysis should be avoided. It is important to note that acidic hydrolysis can lead to the degradation of some lignans.
Quantitative Data Summary
Table 1: Effect of Extraction Parameters on Total Lignan Content in Oats
| Extraction Parameter | Condition | Total Lignan Content (µ g/100g ) |
| Temperature | 0°C | Lowest |
| 20°C - 60°C | Increasing | |
| 80°C | Decreasing | |
| Methanol Concentration | 0% (Water) | 18.166 |
| 80% | 56.326 | |
| Extraction Time | 60 min | 56.326 |
| 90 min | Decreased | |
| 120 min | Further Decreased |
Data adapted from a study on lignan extraction from oats. The optimal conditions were found to be around 40-60°C with 80% methanol for 60 minutes.[21]
Table 2: Recovery of Lignans from Different Food Matrices after a Standardized Extraction and Cleanup Procedure
| Lignan | Matrix | Recovery (%) |
| Secoisolariciresinol | Broccoli | 73-123 |
| Bread | 73-123 | |
| Flaxseed | 73-123 | |
| Tea | 73-123 | |
| Matairesinol | Bread | 51-55 |
This table illustrates that matrix effects can vary significantly between different analytes and matrices, impacting recovery.[23]
Experimental Protocols
Protocol 1: General Extraction and Solid-Phase Extraction (SPE) Cleanup of Lignan Glucosides from Plant Material
-
Sample Preparation:
-
Dry and grind the plant material to a fine powder.
-
For oil-rich samples like flaxseed, pre-extract with n-hexane to remove lipids.[11]
-
-
Extraction:
-
Hydrolysis (Optional, for total aglycone analysis):
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition: Condition a C18 SPE cartridge with one column volume of methanol followed by one column volume of water.
-
Load: Load the supernatant (or hydrolyzed extract after neutralization) onto the cartridge.
-
Wash: Wash the cartridge with one column volume of water to remove polar impurities.
-
Elute: Elute the lignans with methanol.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
-
Protocol 2: Representative LC-MS/MS Method for Lignan Glucoside Analysis
-
LC System: UHPLC or HPLC system.
-
Column: A high-resolution reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of mobile phase B (e.g., 10-20%), ramp up to a high percentage (e.g., 80-95%) over an appropriate time to separate the compounds, hold for a short period, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 1 - 5 µL.
-
MS System: Triple quadrupole or high-resolution mass spectrometer (e.g., QTOF, Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
-
MS/MS Analysis: For targeted analysis, use Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the deprotonated molecule [M-H]-, and the product ions will be characteristic fragments (e.g., loss of the sugar moiety).
Visualizations
Caption: General experimental workflow for lignan glucoside analysis.
Caption: Troubleshooting workflow for ion suppression issues.
References
- 1. waters.com [waters.com]
- 2. benchchem.com [benchchem.com]
- 3. silicycle.com [silicycle.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. providiongroup.com [providiongroup.com]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The hidden impact of in-source fragmentation in metabolic and chemical mass spectrometry data interpretation [ouci.dntb.gov.ua]
- 17. par.nsf.gov [par.nsf.gov]
- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 19. researchgate.net [researchgate.net]
- 20. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS [frontiersin.org]
- 23. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Isolation of 5,5'-Dimethoxylariciresinol 4-O-glucoside
Welcome to the technical support center for the isolation and purification of 5,5'-Dimethoxylariciresinol 4-O-glucoside. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental workflow. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the successful isolation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for isolating this compound?
A1: this compound is a lignan (B3055560) that has been successfully isolated from several plant species. The most commonly cited sources in the literature include the herbs of the Lonicera genus (e.g., Honeysuckle, Lonicera maackii) and the Mahonia genus.
Q2: What type of extraction solvent is most effective for this compound?
A2: As this compound is a lignan glycoside, it is more hydrophilic than its aglycone form. Therefore, aqueous mixtures of polar solvents are most effective for extraction. Typically, 70-80% methanol (B129727) or ethanol (B145695) in water is used to efficiently extract the compound from the plant matrix.
Q3: What are the major challenges in purifying this compound?
A3: The primary challenges include:
-
Co-extraction of structurally similar compounds: Plant extracts are complex mixtures containing other lignans, flavonoids, and glycosides with similar polarities, which can co-elute during chromatographic separation.
-
Low abundance: The concentration of the target compound in the plant material may be low, requiring the processing of large amounts of biomass and efficient purification steps to obtain a sufficient yield.
-
Achieving high purity: Multiple chromatographic steps are often necessary to remove all impurities, and achieving a purity of >98% for use as a reference standard or in biological assays can be challenging.
Q4: Which chromatographic techniques are best suited for the purification of this compound?
A4: A multi-step chromatographic approach is typically required. This often involves:
-
Initial fractionation: Using techniques like column chromatography with silica (B1680970) gel or Sephadex LH-20 to separate the crude extract into fractions based on polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): This is the key step for final purification. Reversed-phase columns, such as C18 or phenyl-hexyl, are commonly used with a mobile phase of methanol/water or acetonitrile/water, often with a gradient elution.
Troubleshooting Guide
This guide addresses common problems encountered during the isolation of this compound, particularly during the preparative HPLC purification step.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Target Compound | Inefficient initial extraction. | Ensure the plant material is finely powdered to maximize surface area. Use an optimal solvent-to-solid ratio and consider repeated extractions. |
| Loss of compound during solvent partitioning. | Check the pH of the aqueous phase before partitioning. Ensure the organic solvent used for partitioning has the appropriate polarity to separate the target compound from highly polar or non-polar impurities without significant loss of the desired molecule. | |
| Suboptimal HPLC conditions. | Optimize the mobile phase composition and gradient. Ensure the injection volume and sample concentration are appropriate for the column size. | |
| Poor Peak Resolution in HPLC | Co-elution with impurities. | Try a different stationary phase (e.g., phenyl-hexyl instead of C18). Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to improve peak shape. Adjust the gradient slope to better separate closely eluting peaks. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Peak Tailing in HPLC | Secondary interactions with the stationary phase. | Add a competing base or acid to the mobile phase in small concentrations. Ensure the sample is fully dissolved in the mobile phase. |
| Column degradation. | Flush the column with a strong solvent or replace it if performance does not improve. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. |
| Unstable column temperature. | Use a column oven to maintain a consistent temperature. | |
| Pump malfunction. | Check for leaks and ensure the pump is delivering a stable flow rate. |
Experimental Protocols
The following is a generalized protocol for the isolation of this compound from plant material, based on common methodologies for lignan glucosides.
Extraction and Preliminary Fractionation
-
Plant Material Preparation: Air-dry the plant material (e.g., stems and leaves of Mahonia species) and grind it into a fine powder.
-
Extraction: Macerate the powdered plant material with 80% aqueous methanol at room temperature for 24-48 hours, with occasional agitation. Repeat the extraction process three times.
-
Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to remove unwanted compounds. The target lignan glycoside is expected to remain in the more polar fractions (ethyl acetate and/or n-butanol) and the final aqueous layer.
Chromatographic Purification
-
Silica Gel Column Chromatography: Subject the ethyl acetate or n-butanol fraction to column chromatography on a silica gel column. Elute with a gradient of chloroform-methanol or ethyl acetate-methanol to obtain several sub-fractions.
-
Sephadex LH-20 Column Chromatography: Further purify the fractions containing the target compound using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other polymeric impurities.
-
Preparative HPLC:
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (A) and water (B), often with 0.1% formic acid.
-
Gradient Program: A typical gradient might be: 0-5 min, 10% A; 5-35 min, 10-60% A; 35-40 min, 60-100% A.
-
Flow Rate: 2-4 mL/min.
-
Detection: UV at 280 nm.
-
Fraction Collection: Collect the peak corresponding to the retention time of this compound.
-
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity. Combine fractions with high purity (>98%) and evaporate the solvent to obtain the pure compound.
Visualizations
Below are diagrams illustrating the experimental workflow for isolating this compound.
Caption: General workflow for the isolation of this compound.
Caption: Troubleshooting logic for low purity in preparative HPLC.
Technical Support Center: Preventing Oxidation of Phenolic Compounds During Extraction
This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot and prevent the oxidation of phenolic compounds during extraction.
Troubleshooting Guides
This guide addresses common issues encountered during the extraction of phenolic compounds, offering potential causes and solutions to minimize degradation and maximize yield.
Issue 1: Low Yield of Phenolic Compounds in the Final Extract
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | - Optimize Solvent Polarity: The choice of solvent is critical. Polar solvents like methanol (B129727) or ethanol (B145695) are commonly used for extracting polar phenolic compounds.[1] Consider using aqueous mixtures (e.g., 40-80% ethanol or methanol) to enhance the extraction of a broader range of phenolics.[2][3] - Increase Solvent-to-Sample Ratio: A higher solvent volume can improve extraction efficiency.[4] - Optimize Extraction Time and Temperature: Prolonged extraction times at high temperatures can lead to degradation.[4] Conduct small-scale trials to find the optimal balance for your specific sample. |
| Oxidative Degradation | - Work Quickly and at Low Temperatures: Minimize the exposure of the sample to air and light. Perform extraction steps on ice or in a cold room where possible. - Use Degassed Solvents: Remove dissolved oxygen from your extraction solvents by methods such as nitrogen purging, sonication under reduced pressure, or the freeze-pump-thaw technique.[5] - Add Antioxidants: Incorporate antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) into the extraction solvent to inhibit oxidation.[5] - Add Chelating Agents: If metal ion contamination is suspected, add a chelating agent like EDTA to the extraction buffer.[5] |
| Enzymatic Degradation | - Blanching: Briefly heating the plant material in boiling water or steam can deactivate oxidative enzymes like polyphenol oxidase (PPO) and peroxidase (POD).[6] - Use of Inhibitors: Add specific enzyme inhibitors to the extraction buffer. Organic acids like citric acid and ascorbic acid can lower the pH and inhibit PPO activity. |
Issue 2: Brown Discoloration of the Extract
| Potential Cause | Troubleshooting Steps |
| Enzymatic Browning | This is often caused by the activity of polyphenol oxidase (PPO) in the presence of oxygen.[7] - Rapid Inactivation of Enzymes: Immediately after harvesting and cutting the plant material, inactivate enzymes through blanching or by using acidic solutions.[6][7] - Oxygen Exclusion: Perform the extraction under an inert atmosphere (e.g., nitrogen or argon).[5] |
| Non-Enzymatic Oxidation | This can occur due to exposure to high temperatures, light, and oxygen, leading to the polymerization of phenols into brown pigments.[8] - Control Temperature: Maintain low temperatures throughout the extraction process. - Protect from Light: Use amber glassware or cover your extraction setup with aluminum foil.[5] |
Issue 3: Low or Inconsistent Antioxidant Activity in Assays (e.g., DPPH)
| Potential Cause | Troubleshooting Steps |
| Degradation of Active Compounds | The antioxidant compounds may have degraded during extraction or storage. - Review Extraction Protocol: Ensure all steps were taken to prevent oxidation (see Issue 1). - Proper Storage: Store extracts at low temperatures (e.g., -20°C or -80°C) in the dark and under an inert atmosphere.[5] |
| Incorrect Assay Protocol | - Reagent Degradation: The DPPH radical is light-sensitive and the solution should be prepared fresh and stored in the dark.[1] - Inappropriate Solvent: The solvent used for the assay must be compatible with both the sample and the DPPH reagent.[1] - Reaction Time: Ensure the reaction has reached its endpoint before taking measurements, as some antioxidants react slowly with the DPPH radical.[1] |
| Low Concentration of Active Compounds | The concentration of antioxidant compounds in the extract may be too low to detect. - Concentrate the Extract: Use techniques like rotary evaporation to concentrate the sample before performing the assay. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of phenolic compound oxidation during extraction?
A1: The primary cause is the exposure of the phenolic compounds to oxygen, which can be catalyzed by enzymes naturally present in the plant material (like polyphenol oxidase) or by factors such as heat, light, and the presence of metal ions.
Q2: How can I effectively remove dissolved oxygen from my extraction solvent?
A2: Several methods can be used, including:
-
Nitrogen or Argon Purging: Bubbling an inert gas through the solvent is a common and effective method.[5]
-
Freeze-Pump-Thaw: This technique involves freezing the solvent, applying a vacuum to remove gases, and then thawing. Repeating this cycle several times is very effective.
-
Sonication under Reduced Pressure: Applying ultrasonic waves to the solvent under a vacuum can also effectively remove dissolved gases.
Q3: What is the optimal pH for extracting phenolic compounds?
A3: The optimal pH depends on the specific class of phenolic compounds you are targeting. Generally, a slightly acidic pH (around 3-6) is preferred for many phenolics as it helps to keep them in their less polar, protonated form, which can improve their solubility in organic solvents and also inhibit the activity of oxidative enzymes.[3][9] However, some phenolic acids may have higher solubility at a more acidic pH, while flavonoids can be more stable in slightly acidic to neutral conditions.[10][11]
Q4: Can high temperatures during extraction really be that detrimental?
A4: Yes, high temperatures can significantly degrade phenolic compounds.[12] For traditional extraction methods, temperatures between 60-80°C are often cited as optimal, but exceeding this can lead to thermal degradation.[13] Flavonoids, in particular, can be more sensitive to heat than phenolic acids.[13]
Q5: Are there any additives I can use to protect my phenolic compounds during extraction?
A5: Yes, several additives can be beneficial:
-
Antioxidants: Ascorbic acid (Vitamin C) and butylated hydroxytoluene (BHT) can be added to the extraction solvent to scavenge free radicals and prevent oxidation.[5]
-
Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can be used to bind metal ions that can catalyze oxidation reactions.[5]
-
Acidulants: Citric acid or other organic acids can be used to lower the pH, which helps to inactivate oxidative enzymes.[7]
Quantitative Data Summary
Table 1: Recommended Concentrations of Additives to Prevent Oxidation
| Additive | Recommended Concentration | Mechanism of Action | Reference |
| Ascorbic Acid | 0.1% (w/v) or 1-10 mM | Antioxidant; scavenges free radicals and reduces quinones back to phenols. | [14][15] |
| EDTA | 1-10 mM | Chelates metal ions (e.g., Cu²⁺, Fe³⁺) that catalyze oxidation reactions. | [14][16] |
| Citric Acid | Varies; used to adjust pH to an acidic range (e.g., pH 3-4) | Lowers pH to inactivate polyphenol oxidase (PPO). | [7] |
Table 2: General Temperature Stability of Phenolic Compound Classes
| Phenolic Class | General Temperature Stability Range | Notes | Reference |
| Phenolic Acids | Generally stable up to 150-200°C. Complete decomposition observed at 300-350°C. | More heat-stable compared to flavonoids. | [17] |
| Flavonoids | Degradation can begin at lower temperatures, with significant loss often observed above 120°C. Some anthocyanins show degradation above 45°C. | Glycosylation can increase thermal stability. | [13][18][19] |
| Tannins | Stability varies greatly depending on the specific structure. | Generally considered heat-labile. | [20] |
Experimental Protocols
Protocol 1: Determination of Total Phenolic Content using the Folin-Ciocalteu Method
This method is based on the reduction of the Folin-Ciocalteu reagent by phenolic compounds in an alkaline medium, resulting in a blue-colored complex that can be measured spectrophotometrically.
Reagents:
-
Folin-Ciocalteu phenol (B47542) reagent
-
Gallic acid (for standard curve)
-
Anhydrous sodium carbonate (Na₂CO₃) solution (e.g., 7.5% w/v)
-
Distilled water
-
Sample extract
Procedure:
-
Prepare a Gallic Acid Standard Curve: a. Prepare a stock solution of gallic acid (e.g., 1 mg/mL). b. From the stock solution, prepare a series of dilutions to create a standard curve (e.g., 0, 20, 40, 60, 80, 100 µg/mL).
-
Sample Preparation: a. Dilute your extract to a concentration that falls within the range of the standard curve.
-
Reaction: a. To a test tube, add 0.5 mL of your diluted sample or standard. b. Add 2.5 mL of 10% (v/v) Folin-Ciocalteu reagent and mix well. c. After 5 minutes, add 2.0 mL of 7.5% (w/v) sodium carbonate solution and mix.
-
Incubation: a. Incubate the mixture in the dark at room temperature for 1-2 hours.
-
Measurement: a. Measure the absorbance of the solution at 760-765 nm using a spectrophotometer.
-
Calculation: a. Plot the absorbance of the standards versus their concentration to create a standard curve. b. Use the equation of the standard curve to determine the concentration of total phenolic compounds in your sample. Results are typically expressed as mg of gallic acid equivalents (GAE) per gram of dry weight of the sample.
Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[20]
Reagents:
-
DPPH solution (e.g., 0.1 mM in methanol or ethanol)
-
Trolox or Ascorbic Acid (for standard/positive control)
-
Methanol or ethanol
-
Sample extract
Procedure:
-
Prepare a Standard/Positive Control Curve: a. Prepare a stock solution of Trolox or ascorbic acid. b. Prepare a series of dilutions to assess the dose-dependent response.
-
Sample Preparation: a. Prepare several dilutions of your extract to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Reaction (in a 96-well plate): a. Add 20 µL of your sample, standard, or solvent (for the control) to the wells. b. Add 180 µL of the DPPH working solution to each well.
-
Incubation: a. Incubate the plate in the dark at room temperature for 30 minutes.[10]
-
Measurement: a. Measure the absorbance at 517 nm using a microplate reader.[20]
-
Calculation: a. The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 b. The IC₅₀ value can be determined by plotting the percentage of inhibition against the extract concentration.
Visualizations
Caption: Workflow for Phenolic Compound Extraction with Oxidation Prevention.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of the Extraction Conditions of Antioxidant Phenolic Compounds from Strawberry Fruits (Fragaria x ananassa Duch.) Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Unlocking the Potential of EDTA in Plant DNA Extraction: A Comprehensive Review [plantextractwholesale.com]
- 17. researchgate.net [researchgate.net]
- 18. sklqsap.zaas.ac.cn [sklqsap.zaas.ac.cn]
- 19. xpublication.com [xpublication.com]
- 20. mdpi.com [mdpi.com]
5,5'-Dimethoxylariciresinol 4-O-glucoside storage and handling best practices
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling 5,5'-Dimethoxylariciresinol 4-O-glucoside.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Proper storage is crucial to maintain the stability and integrity of the compound. For long-term storage, it is recommended to store the compound as a powder at -20°C, which can ensure stability for up to three years. For shorter durations, storage at 4°C is acceptable for up to two years.[1] The compound is generally stable at room temperature for short periods, such as during shipping.[1]
Q2: What are the recommended storage conditions for this compound once it is in solution?
A2: Once dissolved in a solvent, the stability of the compound decreases. It is recommended to store solutions at -80°C for a maximum of six months. For shorter-term storage of solutions, -20°C is suitable for up to one month.[1] It is advisable to prepare fresh solutions for optimal experimental results and to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: What personal protective equipment (PPE) should I use when handling this compound?
Q4: How should I dispose of this compound and its solutions?
A4: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain. Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.
Troubleshooting Guides
Issue 1: The compound will not dissolve in my desired solvent.
-
Possible Cause: this compound has limited solubility in aqueous solutions.
-
Troubleshooting Steps:
-
Try Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this compound.[1]
-
Gentle Warming: Gently warm the solution to aid dissolution. Be cautious with temperature as excessive heat may degrade the compound.
-
Sonication: Use a sonicator bath to assist in dissolving the compound.
-
Test Small Amounts: Before preparing a bulk solution, test the solubility of a small amount of the compound in your chosen solvent.[1]
-
Issue 2: I am observing variability in my experimental results.
-
Possible Cause 1: Compound degradation due to improper storage.
-
Troubleshooting Steps:
-
Review the storage conditions of both the powdered compound and any prepared solutions. Ensure they align with the recommended temperatures and durations.[1]
-
Prepare a fresh stock solution from the powdered compound stored at -20°C.
-
-
Possible Cause 2: Repeated freeze-thaw cycles of the stock solution.
-
Troubleshooting Steps:
-
When preparing a stock solution, create single-use aliquots to avoid repeated temperature fluctuations.
-
If aliquoting is not possible, minimize the number of times the stock solution is removed from the freezer.
-
Data Presentation
Table 1: Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| Powder | 4°C | 2 years[1] |
| In Solvent | -80°C | 6 months[1] |
| In Solvent | -20°C | 1 month[1] |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Equilibrate the vial of this compound to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
If not for immediate use, aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Mandatory Visualizations
Caption: Workflow for receiving, storing, and handling this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
troubleshooting low yield in 5,5'-Dimethoxylariciresinol 4-O-glucoside synthesis
Welcome to the technical support center for the synthesis of 5,5'-Dimethoxylariciresinol 4-O-glucoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the glycosylation of 5,5'-Dimethoxylariciresinol is consistently low. What are the most common causes?
A1: Low yields in phenolic glycosylation are often multifactorial. The primary areas to investigate are:
-
Reactivity of the Glycosyl Acceptor: The phenolic hydroxyl group on 5,5'-Dimethoxylariciresinol can have low nucleophilicity, making it a challenging substrate for glycosylation[1].
-
Stability and Activity of the Glycosyl Donor: Glycosyl halides (e.g., acetobromoglucose) can be unstable and prone to hydrolysis or decomposition, especially in the presence of moisture or certain promoters[2].
-
Suboptimal Reaction Conditions: Factors such as the choice of promoter, solvent, temperature, and reaction time are critical and must be finely tuned[3].
-
Side Reactions: Competing reactions, such as the decomposition of the glycosyl donor or the formation of orthoesters, can significantly reduce the yield of the desired product[2].
-
Moisture Contamination: Glycosylation reactions are highly sensitive to water, which can hydrolyze the glycosyl donor and deactivate the promoter.
Q2: I am observing a significant amount of unreacted 5,5'-Dimethoxylariciresinol in my reaction mixture. How can I improve conversion?
A2: Poor conversion of the aglycone (5,5'-Dimethoxylariciresinol) typically points to issues with reaction activation or stoichiometry.
-
Increase Equivalents of Glycosyl Donor: Try increasing the amount of the glycosyl donor from a typical 1.2-1.5 equivalents to 2-3 equivalents to shift the equilibrium towards product formation.
-
Check Promoter Activity: Heavy metal salt promoters like silver oxide or silver carbonate can lose activity over time or if improperly stored. Use freshly prepared or high-purity promoters. Some modern modifications to the Koenigs-Knorr reaction use catalytic activators like TMSOTf to greatly accelerate the reaction[4].
-
Optimize Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. Dichloromethane (B109758) is common, but for less reactive systems, solvents like acetonitrile (B52724) might be beneficial[5].
-
Consider Phase-Transfer Catalysis (PTC): PTC can be highly effective for glycosylating phenols. It facilitates the transfer of the phenoxide ion into the organic phase to react with the glycosyl donor, often leading to higher yields under milder conditions[6][7].
Q3: My main byproduct appears to be the hydrolyzed sugar from my glycosyl donor. What is causing this and how can I prevent it?
A3: The formation of hydrolyzed sugar (e.g., tetra-O-acetyl-glucose) is a classic sign of moisture in the reaction.
-
Rigorous Drying of Reagents and Glassware: Ensure all glassware is oven-dried immediately before use. Dry solvents using appropriate drying agents (e.g., molecular sieves, calcium hydride) and handle them under an inert atmosphere (Nitrogen or Argon).
-
Use of a Desiccant: Add a drying agent like anhydrous sodium sulfate (B86663) or calcium sulfate (Drierite) to the reaction mixture to scavenge any in-situ water generation[5].
-
Promoter Choice: Some promoters are more sensitive to water than others. Silver oxide is often used as it also acts as an acid scavenger, but it can adsorb water[2].
Q4: The reaction is producing a mixture of α and β anomers. How can I improve the stereoselectivity for the desired β-O-glucoside?
A4: Achieving high stereoselectivity is a common challenge in glycosylation.
-
Neighboring Group Participation: The most reliable method for obtaining 1,2-trans glycosides (which includes β-glucosides) is to use a glycosyl donor with a participating group at the C-2 position, such as an acetyl (OAc) or benzoyl (OBz) group[8][9][10]. This group forms a transient acyloxonium ion intermediate that shields the α-face, directing the incoming nucleophile (the phenol) to attack from the β-face[8][10].
-
Solvent Effects: Non-polar, non-participating solvents like dichloromethane generally favor the stereochemical outcome directed by the C-2 participating group.
-
Temperature Control: Running the reaction at lower temperatures can sometimes enhance stereoselectivity.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis.
| Problem | Potential Cause(s) | Suggested Solution(s) | Relevant Principles |
| No reaction or very low conversion (<10%) | 1. Inactive promoter (e.g., old Ag₂O).2. Insufficiently reactive glycosyl donor.3. Severe moisture contamination.4. Low reaction temperature. | 1. Use fresh, high-purity silver oxide or silver carbonate. Consider TMSOTf as a co-catalyst[4].2. Use a more reactive glycosyl donor (e.g., glycosyl bromide instead of chloride).3. Rigorously dry all reagents, solvents, and glassware. Use molecular sieves.4. Gradually increase the reaction temperature (e.g., from 0°C to room temperature). | The Koenigs-Knorr reaction relies on a heavy metal salt to act as a halophile and promoter[5][8]. Reaction rates are highly dependent on temperature and reagent purity. |
| Yield stuck at ~40-50% | 1. Reversible reaction or equilibrium reached.2. Gradual deactivation of the promoter.3. Steric hindrance from the aglycone.4. Competing side reactions[2]. | 1. Increase the equivalents of the glycosyl donor (e.g., to 2.5 eq).2. Add the promoter in portions throughout the reaction.3. Consider a different glycosylation method like the Helferich method or Phase Transfer Catalysis[7][8][11].4. Add iodine (I₂) to the reaction, which can sometimes suppress side reactions involving the silver promoter[2]. | Stoichiometry plays a key role in driving the reaction forward. Alternative methods like PTC are designed to overcome challenges with poorly soluble or less reactive nucleophiles[6][7]. |
| Complex mixture of byproducts | 1. Decomposition of the aglycone or product.2. Formation of orthoesters or other sugar-derived byproducts[2].3. Lack of regioselectivity if other hydroxyl groups are present and unprotected. | 1. Use milder reaction conditions (lower temperature, less reactive promoter).2. Ensure the reaction is not overly acidic or basic. Use an acid scavenger like silver carbonate or a non-nucleophilic base.3. If applicable, ensure all other hydroxyl groups on the aglycone are appropriately protected. | The stability of reactants and products is critical. Protecting groups are essential for directing the reaction to the desired hydroxyl group and preventing side reactions[12][13]. |
| Difficulty in purification | 1. Similar polarity of the product and unreacted aglycone.2. Presence of highly polar sugar byproducts. | 1. Optimize column chromatography conditions (try different solvent systems, gradient elution).2. Consider derivatizing the crude product (e.g., acetylation of remaining free hydroxyls) to alter polarity before chromatography.3. Perform an aqueous wash (work-up) to remove water-soluble sugar byproducts before chromatography. | Chromatographic separation relies on differences in polarity. Modifying the polarity of components can greatly enhance separation efficiency. |
Experimental Protocols
The following is a representative protocol for the synthesis of this compound via a modified Koenigs-Knorr reaction.
Materials:
-
5,5'-Dimethoxylariciresinol (Aglycone)
-
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromoglucose, Glycosyl Donor)
-
Silver(I) Oxide (Ag₂O, Promoter)
-
Anhydrous Dichloromethane (DCM, Solvent)
-
Activated Molecular Sieves (4Å)
-
Anhydrous Sodium Methoxide (B1231860) in Methanol (B129727) (for deprotection)
-
Silica (B1680970) Gel for column chromatography
Protocol 1: Glycosylation Reaction
-
Add 5,5'-Dimethoxylariciresinol (1.0 eq) and freshly activated 4Å molecular sieves to a flame-dried, two-neck round-bottom flask under an argon atmosphere.
-
Add anhydrous DCM via syringe and stir the suspension for 30 minutes at room temperature.
-
Add silver(I) oxide (2.0 eq) to the mixture.
-
In a separate flask, dissolve acetobromoglucose (1.5 eq) in a minimal amount of anhydrous DCM.
-
Add the acetobromoglucose solution dropwise to the stirring aglycone suspension at 0°C over 20 minutes. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Allow the reaction to slowly warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting material.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and molecular sieves. Wash the pad with DCM.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude protected glucoside.
Protocol 2: Deprotection (Zemplén Deacetylation)
-
Dissolve the crude protected glucoside in anhydrous methanol.
-
Cool the solution to 0°C.
-
Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol (e.g., 0.1 M solution, added until pH is ~9-10).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until all acetyl groups are removed.
-
Neutralize the reaction by adding Amberlite IR-120 (H⁺ form) resin until the pH is neutral.
-
Filter off the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the final product, this compound, by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
Visualized Workflows and Logic
Caption: General workflow for the synthesis of the target glycoside.
Caption: Decision tree for troubleshooting low glycosylation yield.
References
- 1. Glycosylation of Phenolic Compounds by the Site-Mutated β-Galactosidase from Lactobacillus bulgaricus L3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 4. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 9. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Helferich method - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
Technical Support Center: Cell-Based Assays for Lignan Glucosides
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for refining cell-based assays involving lignan (B3055560) glucosides.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store lignan glucosides for cell-based assays? A1: Lignan glucosides are generally more hydrophilic than their corresponding aglycones[1][2]. For initial stock solutions, use dimethyl sulfoxide (B87167) (DMSO) and store at -20°C[3]. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity. Lignans (B1203133) and their glycosides are relatively stable at temperatures up to 60°C, but appropriate storage protects them from degradation[2].
Q2: What are the typical concentration ranges to test for lignan glucosides in initial screening assays? A2: The effective concentration can vary significantly depending on the specific lignan glucoside, cell type, and assay. A broad range, from low micromolar (e.g., 1-10 µM) to higher concentrations (e.g., 50-100 µM), is often used for initial screening[4][5][6]. For example, arctigenin, the aglycone of arctiin, has been tested in concentrations from 1 to 40 µM in glioma cells[4]. It is advisable to perform a dose-response curve to determine the optimal concentration range for your specific experimental setup.
Q3: Which cell lines are commonly used to study the bioactivity of lignan glucosides? A3: The choice of cell line depends on the biological activity being investigated.
-
Cancer Research: Human breast cancer cell lines (MCF-7, MDA-MB-231), glioma cells (U87MG, T98G), and human hepatocarcinoma cells (HepG2) are frequently used[4][5][6].
-
Inflammation Studies: Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with lipopolysaccharide (LPS) and microglial cells are common models[7][8]. Human alveolar epithelial cells (A549) have been used to study anti-inflammatory effects in the context of influenza virus infection[9].
-
General Cytotoxicity: Fibroblast cell lines like NIH/3T3 can be used as a non-cancerous control to assess general toxicity[5].
Q4: Can lignan glucosides be metabolized by cells in culture? A4: In vivo, lignan glucosides like secoisolariciresinol (B192356) diglucoside (SDG) are metabolized by intestinal microflora into mammalian lignans such as enterodiol (B191174) and enterolactone[10][11]. While direct metabolism by mammalian cells in culture is less common, some cell types may possess enzymes that can deglycosylate the compounds. It is important to consider that the observed biological activity may be due to the parent glucoside, its aglycone, or other metabolites. Analysis of cell lysates or culture media via methods like HPLC may be necessary to identify the active compound[10].
Troubleshooting Guide
Q1: My cell viability results from the MTT assay are inconsistent or show high background. What could be the cause? A1: Inconsistency in MTT assays is a common issue.
-
Compound Precipitation: Your lignan glucoside may be precipitating in the culture medium. Visually inspect the wells after adding the compound. If precipitation occurs, consider lowering the concentration or adjusting the DMSO percentage (while staying within non-toxic limits).
-
Interference with MTT Reduction: Natural products can interfere with the MTT reduction process, leading to false results[12]. Include a "compound-only" control (no cells) to see if your lignan glucoside directly reduces MTT.
-
Incomplete Formazan (B1609692) Solubilization: Ensure the purple formazan crystals are completely dissolved before reading the absorbance. Extend the incubation time with the solubilization solution or use gentle shaking. Pipetting up and down can also help.
-
Media Components: Phenol red and serum in the culture medium can increase background absorbance. If you suspect interference, set up background control wells containing only media, your compound, and the MTT reagents.
-
Pipetting and Seeding Errors: Uneven cell seeding is a major source of variability. Ensure your cell suspension is homogenous before plating and use proper pipetting techniques[13].
Q2: I am not observing the expected anti-inflammatory effect (e.g., no reduction in TNF-α or IL-6) with my lignan glucoside. A2: Several factors could be at play.
-
Pre-incubation Time: The timing of treatment is critical. For anti-inflammatory assays, cells are often pre-treated with the lignan glucoside for a period (e.g., 1-4 hours) before stimulation with an inflammatory agent like LPS[8]. This allows the compound to enter the cells and modulate signaling pathways.
-
Concentration and Potency: The specific lignan glucoside you are using may have weak activity in your chosen cell model, or the concentration may be too low. Secoisolariciresinol diglucoside (SDG), for example, has shown anti-inflammatory effects, but one study found it did not inhibit the NF-κB pathway in TNF-α-stimulated microglia under their specific experimental conditions[7].
-
Health of Cells: Ensure your cells are healthy and responsive to the inflammatory stimulus. Include a positive control (stimulus only, no lignan) to confirm that the inflammatory pathway is being activated correctly.
-
Assay Sensitivity: The method used to detect inflammatory markers (e.g., ELISA, qPCR) must be sensitive enough to detect changes. Ensure your assay is properly validated[3][7][8].
Q3: My lignan glucoside appears to be cytotoxic at concentrations where I expect to see other biological effects. How can I manage this? A3: Unwanted cytotoxicity can mask other biological activities.
-
Determine the Cytotoxic Threshold: First, perform a cytotoxicity assay (e.g., MTT) to determine the concentration range where the compound is non-toxic to your cells over the desired experimental duration[9].
-
Shorten Incubation Time: For functional assays, it may be possible to shorten the incubation time with the lignan glucoside to a period that is sufficient to elicit the desired effect (e.g., pathway modulation) but too short to cause significant cell death.
-
Select a More Resistant Cell Line: Different cell lines exhibit varying sensitivities. If your primary cell line is too sensitive, consider screening other relevant cell lines that may be more robust.
Quantitative Data Summary
The biological activity of lignan glucosides is concentration-dependent. The following table summarizes quantitative data from various studies.
| Lignan/Aglycone | Assay Type | Cell Line / Model | Concentration(s) | Observed Effect | Reference |
| Arctigenin | Cell Viability (MTT) | U87MG & T98G (Human Glioma) | 1, 5, 10, 20, 40 µM | Dose-dependent reduction in cell viability. | [4] |
| Arctigenin | Cell Proliferation (BrdU) | U87MG & T98G (Human Glioma) | 10, 40 µM | Suppression of cell proliferation. | [4] |
| Secoisolariciresinol Diglucoside (SDG) | Anti-inflammatory (Cytokine ELISA) | HUVECs (stimulated with LPS) | Not specified | Significantly inhibited LPS-induced secretion of IL-1β, IL-6, and TNF-α. | [8] |
| Secoisolariciresinol Diglucoside (SDG) | Anti-inflammatory (Paw Edema) | Rat Model (Carrageenan-induced) | 80 mg/kg b.w. | Significantly reduced paw swelling (45.18%) and decreased levels of NO, PGE2, and NGF. | [14][15] |
| Lariciresinol-4-O-β-D-glucopyranoside | Anti-inflammatory (qPCR) | A549 cells (Influenza A infected) | Not specified | Suppressed virus-induced expression of IL-6, TNF-α, IL-8, MCP-1, and IP-10. | [9] |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is based on standard methodologies for determining cell viability through mitochondrial dehydrogenase activity[12].
Materials:
-
Lignan glucoside stock solution (e.g., 10-20 mM in DMSO)
-
96-well flat-bottom, tissue culture-treated plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: DMSO, or 10% SDS in 0.01 M HCl.
-
Microplate reader (absorbance at 570-590 nm).
Procedure:
-
Cell Seeding: Suspend cells in complete medium and seed into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the lignan glucoside in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "vehicle control" (medium with the same final concentration of DMSO) and "no-cell" blanks.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. For adherent cells, aspirate gently. For suspension cells, centrifuge the plate first. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution. Measure the absorbance at 570 nm (or 590 nm) within 1 hour. A reference wavelength of >650 nm can be used to reduce background.
-
Data Analysis: Subtract the average absorbance of the "no-cell" blank from all other readings. Calculate cell viability as a percentage relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.
Protocol 2: Anti-Inflammatory Activity by Cytokine Quantification (ELISA)
This protocol describes a general method for measuring the inhibition of pro-inflammatory cytokine secretion[3][8].
Materials:
-
24- or 48-well tissue culture-treated plates.
-
Lignan glucoside stock solution.
-
Inflammatory stimulus (e.g., Lipopolysaccharide, LPS, from E. coli).
-
Complete cell culture medium.
-
Commercially available ELISA kit for the cytokine of interest (e.g., human TNF-α, IL-6).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells (e.g., HUVECs, RAW 264.7 macrophages) into plates at a density that will result in a sub-confluent monolayer at the time of the experiment. Incubate for 24 hours.
-
Pre-treatment: Prepare dilutions of your lignan glucoside in serum-free or low-serum medium. Remove the culture medium and wash the cells once with sterile PBS. Add the medium containing the lignan glucoside to the appropriate wells. Include a vehicle control.
-
Incubation: Incubate for a pre-determined time (e.g., 1-4 hours) to allow for compound uptake and action.
-
Inflammatory Stimulation: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL) directly to the wells containing the lignan glucoside. Include a "non-stimulated" control and a "LPS-only" positive control.
-
Incubation for Cytokine Production: Incubate for an appropriate period for the target cytokine to be produced and secreted (e.g., 6-24 hours).
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. Centrifuge the supernatant to pellet any floating cells or debris.
-
ELISA Procedure: Perform the sandwich ELISA according to the manufacturer's protocol[16]. This typically involves:
-
Adding the collected supernatants to an antibody-coated plate.
-
Incubating to allow cytokine capture.
-
Washing the plate.
-
Adding a biotinylated detection antibody.
-
Washing the plate.
-
Adding an enzyme conjugate (e.g., Streptavidin-HRP).
-
Washing the plate.
-
Adding the substrate and stopping the reaction.
-
-
Data Analysis: Measure the absorbance on a microplate reader. Calculate the cytokine concentrations in your samples based on the standard curve generated as per the kit's instructions.
Visualizing Workflows and Pathways
General Experimental Workflow for Lignan Glucoside Screening
The following diagram outlines a typical workflow for evaluating the bioactivity of a lignan glucoside in a cell-based assay.
Caption: A typical workflow for screening lignan glucosides.
Inhibition of the NF-κB Signaling Pathway
Several lignans exert anti-inflammatory effects by inhibiting the NF-κB pathway. This diagram illustrates the mechanism by which a lignan glucoside can prevent the transcription of pro-inflammatory genes.
References
- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans | MDPI [mdpi.com]
- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secoisolariciresinol diglucoside attenuates neuroinflammation and cognitive impairment in female Alzheimer’s disease mice via modulating gut microbiota metabolism and GPER/CREB/BDNF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arctigenin, a natural lignan compound, induces G0/G1 cell cycle arrest and apoptosis in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [repository.upenn.edu]
- 8. Secoisolariciresinol Diglucoside Exerts Anti-Inflammatory and Antiapoptotic Effects through Inhibiting the Akt/IκB/NF-κB Pathway on Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lariciresinol-4-O-β-D-glucopyranoside from the root of Isatis indigotica inhibits influenza A virus-induced pro-inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Detection of novel metabolites of flaxseed lignans in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]
- 16. ELISA and Cell-Based Assay Development (Cell Cycle, Viability) - Altogen Labs [altogenlabs.com]
Validation & Comparative
A Comparative Guide to the Bioactivities of 5,5'-Dimethoxylariciresinol 4-O-glucoside and Pinoresinol Glucoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two plant-derived lignan (B3055560) glucosides: 5,5'-Dimethoxylariciresinol 4-O-glucoside and pinoresinol (B1678388) glucoside. While both compounds belong to the same chemical class, current research highlights distinct and different therapeutic potentials. This document summarizes the available experimental data, details the methodologies of key experiments, and visualizes relevant pathways and workflows to support further research and drug development.
I. Comparative Analysis of Biological Activities
The current body of scientific literature indicates that research on pinoresinol glucoside has predominantly focused on its antioxidant, anti-inflammatory, and antihyperglycemic properties. In contrast, the available experimental data for this compound centers on its ability to reverse multidrug resistance in cancer cells. A direct comparison of the same biological activities is therefore not feasible based on current knowledge. The following sections present the distinct activities of each compound.
II. Pinoresinol Glucoside: A Profile of Antioxidant, Anti-inflammatory, and Antihyperglycemic Activities
Pinoresinol glucoside, a lignan found in various plants including prunes (Prunus domestica), has demonstrated a range of biological effects in preclinical studies.[1] Its activities are often linked to the modulation of key signaling pathways involved in inflammation and oxidative stress.
Quantitative Data Summary for Pinoresinol Glucoside
The following tables summarize the key quantitative data on the biological activities of pinoresinol glucoside.
Table 1: Antioxidant Activity of Pinoresinol Glucoside
| Assay | Result (Total Antioxidant Capacity) | Reference |
| Ferric Reducing Antioxidant Power (FRAP) | 418.47 µmol/g (as Ascorbic Acid) | [1][2] |
| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) | 1091.3 µmol/g (as Ascorbic Acid) | [1][2] |
Table 2: Enzyme Inhibitory Activity of Pinoresinol Glucoside
| Enzyme | IC₅₀ Value | Reference |
| α-glucosidase | 48.13 µg/mL | [1][2] |
Table 3: In Vivo Biological Effects of Pinoresinol Glucoside
| Activity | Model | Dosage | Key Findings | Reference |
| Antihyperglycemic | Streptozotocin-induced diabetic mice | 50 mg/kg b.w. | 37.83% decrease in serum glucose; 25.37% increase in insulin (B600854) levels. | [1][2] |
| Hepatoprotective | CCl₄-induced hepatotoxicity mouse model | 50 mg/kg b.w. | Significant reduction in elevated AST and ALT levels. | [1][2] |
Signaling Pathway Modulation by Pinoresinol
Pinoresinol and its glucosides have been shown to modulate inflammatory responses, in part, through the inhibition of the NF-κB signaling pathway. NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory cytokines. By inhibiting NF-κB activation, pinoresinol can attenuate the inflammatory cascade.
References
- 1. (+)-Lariciresinol 4'-O-beta-D-Glucopyranosyl-(1->3)-beta-D-glucopyranoside | Benchchem [benchchem.com]
- 2. (+)-Syringaresinol-di-O-beta-D-glucoside, a phenolic compound from Acanthopanax senticosus Harms, suppresses proinflammatory mediators in SW982 human synovial sarcoma cells by inhibiting activating protein-1 and/or nuclear factor-kappaB activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Activity of Lignan Glucosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activity of various lignan (B3055560) glucosides, supported by experimental data from peer-reviewed studies. It is designed to be a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.
Comparative Antioxidant Activity: Quantitative Data
The antioxidant capacity of lignan glucosides can vary significantly based on their chemical structure, the experimental model, and the assay used. The following table summarizes the available quantitative data from in vitro studies, allowing for a direct comparison of their antioxidant potential.
| Lignan Glucoside | Assay Type | Measured Activity (IC50/EC50) | Reference Compound | Reference(s) |
| Secoisolariciresinol Diglucoside (SDG) | DPPH | 13.547 µg/mL | Trolox (14.264 µg/mL) | [1] |
| DPPH | 78.9 µg/mL | - | ||
| ABTS | 13.547 µg/mL | Trolox (14.264 µg/mL) | [1] | |
| AAPH-induced DNA Damage | More effective than SECO, ED, EL | 17α-estradiol | [2] | |
| AAPH-induced Lipid Peroxidation | More effective than SECO, ED, EL | - | [2] | |
| Pinoresinol Diglucoside (PDG) | - | Data not available in searched literature | - | - |
| Lariciresinol Glucoside | - | Data not available in searched literature | - | - |
| Syringaresinol-di-O-β-D-glucoside | - | Demonstrated in vivo antioxidant effects | - | [3] |
| Vanprukoside | DPPH | 18.7 µM | Ascorbic acid (57.2 µM) | [4] |
| Strychnoside | DPPH | 12.5 µM | Ascorbic acid (57.2 µM) | [4] |
| (+)-Lyoniresinol-3α-O-β-glucopyranoside | DPPH | 31.2 µM | Ascorbic acid (57.2 µM) | [4] |
IC50/EC50: The half maximal inhibitory/effective concentration. A lower value indicates higher antioxidant activity. DPPH: 2,2-diphenyl-1-picrylhydrazyl assay. ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) assay. AAPH: 2,2'-azo-bis(2-amidinopropane) dihydrochloride. SECO: Secoisolariciresinol; ED: Enterodiol; EL: Enterolactone.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to yellow, and the change in absorbance is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the lignan glucoside in methanol to prepare a stock solution. A series of dilutions are then made from the stock solution.
-
Reaction: Add 1.0 mL of the DPPH solution to 1.0 mL of each sample dilution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing methanol instead of the sample is also measured.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the lignan glucoside.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
Principle: The pre-formed ABTS•+ is a blue-green chromophore. In the presence of an antioxidant, the radical is reduced, causing a decolorization of the solution, which is measured by a decrease in absorbance.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Dissolve the lignan glucoside in a suitable solvent to prepare a stock solution and make serial dilutions.
-
Reaction: Add a small volume (e.g., 10 µL) of the sample dilution to a larger volume (e.g., 1 mL) of the ABTS working solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6-30 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay assesses the ability of an antioxidant to inhibit the peroxidation of lipids, often using a biological sample like tissue homogenate or liposomes.
Principle: Lipid peroxidation generates malondialdehyde (MDA) and other thiobarbituric acid reactive substances (TBARS). TBARS react with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically.
Procedure:
-
Induction of Lipid Peroxidation: A lipid-rich sample (e.g., brain homogenate) is incubated with a pro-oxidant (e.g., FeSO4) in the presence and absence of the lignan glucoside.
-
Reaction with TBA: After incubation, the reaction is stopped by adding a solution of trichloroacetic acid (TCA). The mixture is then centrifuged.
-
An aliquot of the supernatant is mixed with a TBA solution.
-
Heating: The mixture is heated in a boiling water bath for a specific time (e.g., 60 minutes) to allow for the color development.
-
Measurement: After cooling, the absorbance of the pink-colored supernatant is measured at 532 nm.
-
Calculation: The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of the control (without the antioxidant).
Visualizing Mechanisms and Workflows
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative screening of the antioxidant activity of lignan glucosides.
Caption: Workflow for in vitro antioxidant activity screening of lignan glucosides.
Signaling Pathway
Lignans can exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways. The Keap1-Nrf2 pathway is a key regulator of the cellular antioxidant response.
Caption: The Keap1-Nrf2 signaling pathway in cellular antioxidant defense.
References
- 1. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 2. Pinoresinol diglucoside alleviates ischemia/reperfusion‐induced brain injury by modulating neuroinflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. researchgate.net [researchgate.net]
validating the anti-inflammatory effects of 5,5'-Dimethoxylariciresinol 4-O-glucoside
Absence of specific data for 5,5'-Dimethoxylariciresinol 4-O-glucoside necessitates a comparative analysis of the structurally related compound, (+)-Syringaresinol-di-O-beta-D-glucoside, against the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin.
While the anti-inflammatory properties of this compound are not extensively documented in publicly available research, the therapeutic potential of the broader class of lignans (B1203133) is a subject of ongoing investigation. To provide a relevant comparative framework for researchers, scientists, and drug development professionals, this guide will focus on the anti-inflammatory effects of a closely related and studied lignan (B3055560), (+)-Syringaresinol-di-O-beta-D-glucoside.
This analysis will compare the reported in vitro anti-inflammatory activity of (+)-Syringaresinol-di-O-beta-D-glucoside with Indomethacin, a potent NSAID commonly used as a reference compound in inflammatory research. The comparison will focus on key inflammatory markers and signaling pathways to offer insights into the potential mechanisms of action of this class of compounds.
Comparative Efficacy of (+)-Syringaresinol-di-O-beta-D-glucoside and Indomethacin
The following table summarizes the available quantitative data on the inhibitory effects of (+)-Syringaresinol-di-O-beta-D-glucoside and Indomethacin on key pro-inflammatory mediators. The data for (+)-Syringaresinol-di-O-beta-D-glucoside is derived from a study on its effects in SW982 human synovial sarcoma cells, a model relevant to inflammatory conditions like arthritis.
| Compound | Target | Cell Line | IC50 / Inhibition |
| (+)-Syringaresinol-di-O-beta-D-glucoside | Prostaglandin (B15479496) E2 (PGE2) Production | SW982 | Significant suppression (quantitative IC50 not specified)[1] |
| Interleukin-6 (IL-6) Production | SW982 | Suppressed at lower concentrations than syringin (B1682858) and isofraxidin[1] | |
| Cyclooxygenase-2 (COX-2) mRNA Expression | SW982 | Potent inhibition[1] | |
| Interleukin-1beta (IL-1β) mRNA Expression | SW982 | Potent inhibition[1] | |
| Matrix Metalloproteinase-1 (MMP-1) mRNA Expression | SW982 | Potent inhibition[1] | |
| Indomethacin | Prostaglandin E2 (PGE2) Production | Various | ~0.1 µM (representative value) |
| Cyclooxygenase-2 (COX-2) Activity | Various | Potent inhibitor |
Note: Direct quantitative comparison is challenging due to the lack of specific IC50 values for (+)-Syringaresinol-di-O-beta-D-glucoside in the available literature.
Mechanistic Insights: Targeting Key Inflammatory Pathways
Inflammation is a complex biological response involving multiple signaling cascades. Both lignans and NSAIDs are known to modulate these pathways to exert their anti-inflammatory effects.
The NF-κB and AP-1 Signaling Pathways
The transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) are pivotal regulators of the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2.[1] The study on (+)-Syringaresinol-di-O-beta-D-glucoside demonstrated its ability to significantly reduce the DNA-binding activity of both NF-κB and AP-1 in SW982 cells.[1] This suggests that its anti-inflammatory effects are mediated, at least in part, by the suppression of these key transcriptional activators.
Figure 1: Simplified diagram of the NF-κB and AP-1 signaling pathways and the inhibitory action of (+)-Syringaresinol-di-O-beta-D-glucoside.
The Cyclooxygenase (COX) Pathway
NSAIDs like Indomethacin primarily exert their anti-inflammatory effects by inhibiting the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. The data on (+)-Syringaresinol-di-O-beta-D-glucoside indicates that it suppresses the expression of COX-2 mRNA, which is a mechanism distinct from the direct enzymatic inhibition by Indomethacin.[1] This suggests that this lignan acts upstream of prostaglandin synthesis.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key in vitro anti-inflammatory assays are provided below.
Determination of Nitric Oxide (NO) Production
This assay is used to quantify the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in macrophages.
Figure 2: Experimental workflow for the determination of nitric oxide production.
Protocol:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound or vehicle control. The cells are pre-incubated for 1 hour.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite (B80452) Measurement: After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate. An equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to each well.
-
Absorbance Reading: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.
-
Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated vehicle control.
Western Blot Analysis for COX-2 Expression
This technique is used to determine the effect of a compound on the protein expression levels of COX-2.
Protocol:
-
Cell Lysis: After treatment with the test compound and LPS as described above, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for COX-2. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the expression of COX-2 is normalized to the loading control.
Conclusion
While direct experimental evidence for the anti-inflammatory effects of this compound is currently lacking, the analysis of the structurally similar compound, (+)-Syringaresinol-di-O-beta-D-glucoside, provides valuable insights. The available data suggests that this class of lignan glucosides may exert anti-inflammatory effects through the modulation of key signaling pathways, specifically by inhibiting the activation of NF-κB and AP-1, and by suppressing the expression of pro-inflammatory enzymes and cytokines. This mode of action appears to be distinct from that of traditional NSAIDs like Indomethacin, which primarily act through direct enzyme inhibition. Further research, including in vitro and in vivo studies with robust quantitative endpoints, is warranted to fully elucidate the anti-inflammatory potential of this compound and to determine its viability as a novel therapeutic agent. The experimental protocols provided in this guide offer a foundation for such future investigations.
References
Comparative Guide to the Enzyme Cross-Reactivity of 5,5'-Dimethoxylariciresinol 4-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known and potential enzyme cross-reactivity of the natural lignan (B3055560), 5,5'-Dimethoxylariciresinol (B187965) 4-O-glucoside. Due to the limited direct research on the broad enzyme interaction profile of this specific compound, this guide synthesizes available data on its biological activity and infers potential cross-reactivities based on the activities of structurally similar lignan glycosides. The information presented herein is intended to guide future research and experimental design for the comprehensive profiling of this compound.
Introduction to 5,5'-Dimethoxylariciresinol 4-O-glucoside
This compound is a lignan glycoside that has been isolated from plants such as Lonicera maackii and Phellodendron amurense.[1][2] Lignans (B1203133) are a class of polyphenols known for a wide range of biological activities. The current understanding of this compound's bioactivity is primarily centered on its ability to reverse multidrug resistance (MDR) in cancer cells, suggesting a potential interaction with ATP-binding cassette (ABC) transporters like P-glycoprotein.[3][4] However, a comprehensive screening of its cross-reactivity with other enzyme classes remains largely unexplored.
Known Biological Activity and Potential Enzyme Interactions
The primary documented activity of this compound is its ability to enhance the chemosensitivity of doxorubicin-resistant human leukemia cells (K562/DOX). This effect is attributed to the inhibition of P-glycoprotein (P-gp), an ATPase that functions as a drug efflux pump.
Interaction with P-glycoprotein (ATPase)
A study on doxorubicin-resistant leukemia cells demonstrated that this compound significantly increases the intracellular accumulation of doxorubicin (B1662922) and rhodamine 123, both of which are P-gp substrates.[3] This suggests that the compound may act as a P-gp inhibitor.
Potential Cross-Reactivity with Other Enzymes
Based on the known activities of structurally similar lignan glycosides, it is plausible that this compound may exhibit cross-reactivity with other classes of enzymes, including glycosidases, esterases, and oxidoreductases.
α-Glucosidase
Several studies have reported the inhibitory effects of various lignans on α-glucosidase, an enzyme involved in carbohydrate digestion and a key target in the management of type 2 diabetes.[5] For instance, certain lignans isolated from Viburnum urceolatum and the grains of Echinochloa utilis have shown potent α-glucosidase inhibitory activity.[6][7] Given the glycosidic nature of this compound, its potential to interact with α-glucosidase warrants investigation.
Acetylcholinesterase (AChE)
Acetylcholinesterase is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for Alzheimer's disease.[8] Studies have shown that various lignans can inhibit AChE activity.[9][10][11][12][13]
Cyclooxygenase (COX)
Cyclooxygenase enzymes (COX-1 and COX-2) are involved in the inflammatory pathway through the production of prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting COX enzymes. Several lignans have been identified as selective COX-2 inhibitors, suggesting that this class of compounds may have anti-inflammatory properties.[14][15][16][17][18]
Data Presentation: Comparative Enzyme Inhibition Data
The following table summarizes the known inhibitory activity of this compound and related lignans on various enzymes. It is important to note the absence of direct inhibitory concentration data for the target compound against most enzymes, highlighting a significant gap in the current research.
| Compound/Class | Enzyme | Assay Type | IC50 / Ki Value | Reference |
| This compound | P-glycoprotein (inferred) | Doxorubicin accumulation | 2.3-fold increase in doxorubicin fluorescence at 1.0 µM | [3] |
| Lignans (from Schizandra chinensis) | Acetylcholinesterase | Ellman's method | Gomisin C: IC50 = 6.71 µM, Gomisin G: IC50 = 6.55 µM | [11][12] |
| Secoisolariciresinol diglucoside | Acetylcholinesterase | Ellman's method | Ki = 0.72 nM | [9][10] |
| Lignans (from Acanthopanacis cortex) | Cyclooxygenase-2 (COX-2) | In vitro assay | IC50 values ranging from 0.75 to 8.17 µM | [18] |
| Viburnurcoside J (a lignan) | α-Glucosidase | In vitro assay | IC50 = 9.14 µM | [6] |
| Utilisin (a lignan) | α-Glucosidase | In vitro assay | IC50 = 58.9 µM | [7] |
Experimental Protocols
To facilitate further research into the cross-reactivity of this compound, detailed protocols for key enzyme assays are provided below.
P-glycoprotein (P-gp) ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to drug transport. Inhibition of ATPase activity is indicative of P-gp inhibition.
Materials:
-
P-gp membrane vesicles
-
Test compound (this compound)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl2 and KCl)
-
Phosphate (B84403) detection reagent (e.g., malachite green-based reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add P-gp membrane vesicles to each well.
-
Add the test compound dilutions to the respective wells. Include a positive control (known P-gp inhibitor, e.g., verapamil) and a negative control (vehicle).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
Calculate the amount of inorganic phosphate released and determine the percent inhibition of ATPase activity by the test compound.
α-Glucosidase Inhibition Assay
This colorimetric assay measures the inhibition of α-glucosidase activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compound
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in phosphate buffer.
-
Add the test compound dilutions to the wells of a 96-well plate.
-
Add the α-glucosidase solution to each well. Include a positive control (e.g., acarbose) and a negative control (buffer).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding the sodium carbonate solution.
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm.
-
Calculate the percentage of α-glucosidase inhibition.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay is a colorimetric method to determine AChE activity.
Materials:
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test compound
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in Tris-HCl buffer.
-
In a 96-well plate, add the test compound dilutions, DTNB solution, and AChE solution to each well.
-
Include a positive control (e.g., eserine) and a negative control (buffer).
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes).
-
Calculate the rate of reaction and determine the percentage of AChE inhibition.[19]
Cyclooxygenase (COX) Inhibition Assay
This assay can be performed using various methods, including measuring prostaglandin (B15479496) production or oxygen consumption. A common method is a colorimetric inhibitor screening assay.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Test compound
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In separate wells of a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound dilutions to the respective wells. Include a positive control (e.g., celecoxib (B62257) for COX-2, SC-560 for COX-1) and a negative control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Add the colorimetric probe.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the change in absorbance at the appropriate wavelength (e.g., 590 nm) over time.
-
Calculate the percentage of COX-1 and COX-2 inhibition.
Mandatory Visualizations
Experimental Workflow for Cross-Reactivity Screening
Caption: Workflow for assessing the enzyme cross-reactivity of a test compound.
Signaling Pathway of COX Inhibition in Inflammation
Caption: The cyclooxygenase pathway in inflammation and potential inhibition by lignans.
Conclusion and Future Directions
The available evidence suggests that this compound is a promising bioactive compound, particularly in the context of overcoming multidrug resistance in cancer. However, its broader interaction with other enzymes is not well-characterized. Based on the activities of structurally related lignans, there is a strong rationale for investigating its potential cross-reactivity with enzymes such as α-glucosidase, acetylcholinesterase, and cyclooxygenases.
Future research should focus on:
-
Comprehensive in vitro screening: Testing the compound against a diverse panel of enzymes to establish a detailed cross-reactivity profile.
-
Mechanism of action studies: For any confirmed interactions, elucidating the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Structure-activity relationship (SAR) studies: Comparing the activity of this compound with its aglycone and other related lignans to understand the role of the glycoside and methoxy (B1213986) groups.
A thorough understanding of the enzyme cross-reactivity of this compound is crucial for its development as a potential therapeutic agent and for predicting potential off-target effects. The experimental protocols and workflow provided in this guide offer a framework for initiating these important investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C28H38O13 | CID 91895367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reversal of multidrug resistance by 5,5'-dimethoxylariciresinol-4-O-β-D-glucoside in doxorubicin-resistant human leukemia K562/DOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5,5'-dimethoxylariciresinol — TargetMol Chemicals [targetmol.com]
- 5. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lignan constituents with α-amylase and α-glucosidase inhibitory activities from the fruits of Viburnum urceolatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new lignan and a new alkaloid, and α-glucosidase inhibitory compounds from the grains of Echinochloa utilis Ohwi & Yabuno - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. Acetylcholinesterase inhibitory effect of lignans isolated from Schizandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Aromatic glycosides and lignans glycosides with their acetylcholinesterase inhibitory activities from the leaves of Picrasma quassioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Antiplatelet Effect and Selective Binding to Cyclooxygenase (COX) by Molecular Docking Analysis of Flavonoids and Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Selective COX-2 inhibitors from natural sources: Insights from the analysis of components absorbed into blood from Isatidis Radix Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of lignans as selective cyclooxygenase-2 inhibitors from the extract of Acanthopanacis cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. japsonline.com [japsonline.com]
A Comparative Guide to Extraction Methods for 5,5'-Dimethoxylariciresinol 4-O-glucoside
For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comparative overview of common methods for extracting 5,5'-Dimethoxylariciresinol 4-O-glucoside, a lignan (B3055560) glycoside with potential therapeutic applications. While direct comparative studies on this specific molecule are limited, this guide draws upon data from the extraction of similar phenolic compounds from relevant plant sources, such as Phellodendron amurense, to provide a valuable performance benchmark.
Comparison of Extraction Methodologies
The primary methods for extracting lignans (B1203133) and other polyphenols from plant matrices include conventional solvent extraction, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE). Each method offers distinct advantages and disadvantages in terms of efficiency, solvent consumption, and potential for thermal degradation of the target compound.
Conventional Solvent Extraction (CSE) , often performed as maceration or Soxhlet extraction, is a traditional and straightforward method. However, it typically requires longer extraction times and larger volumes of solvents, and the application of heat in Soxhlet extraction can lead to the degradation of thermolabile compounds.
Ultrasound-Assisted Extraction (UAE) utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer. This technique generally leads to higher extraction yields in shorter times and at lower temperatures compared to conventional methods.[1]
Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and plant material directly and rapidly. This localized heating can significantly reduce extraction time and solvent consumption. However, careful control of microwave power and temperature is crucial to prevent the degradation of the target compounds.[2]
Quantitative Data Summary
The following table summarizes the typical performance of CSE, UAE, and MAE for the extraction of total polyphenols from Phellodendron amurense leaves, which can be considered indicative for the extraction of this compound.
| Extraction Method | Extraction Time | Solvent | Temperature (°C) | Yield of Total Polyphenols (mg GAE/g DW) | Reference |
| Conventional Solvent Extraction (Stirring-Assisted) | 90 min | 60% Ethanol | Room Temp. | Not explicitly stated, but lower than UAE | [3] |
| Ultrasound-Assisted Extraction (UAE) | 60 min | 60% Ethanol | Not specified, but generally lower than MAE | 28.66 ± 0.07 | [3] |
| Microwave-Assisted Extraction (MAE) | 10 min | Water | Not specified | 24.64 ± 2.36 | [2] |
Note: The data for MAE is from a study on nettle and is provided for general comparison of the technique's efficiency. GAE = Gallic Acid Equivalents; DW = Dry Weight.
Experimental Protocols
Detailed methodologies for each extraction technique are crucial for reproducibility and optimization.
Conventional Solvent Extraction (Stirring-Assisted - SAE)
This protocol is based on the general procedure described for the extraction of polyphenols from Phellodendron amurense leaves.[3]
-
Sample Preparation: Air-dry the plant material (e.g., leaves of Phellodendron amurense) and grind it into a fine powder.
-
Extraction: Weigh a specific amount of the powdered plant material and mix it with a 60% (v/v) ethanol-water solution at a solid-to-liquid ratio of 1:30 (g/mL).
-
Agitation: Continuously stir the mixture at room temperature for 90 minutes.
-
Separation: Separate the extract from the solid residue by centrifugation or filtration.
-
Analysis: Analyze the supernatant for the content of this compound, typically using High-Performance Liquid Chromatography (HPLC).
Ultrasound-Assisted Extraction (UAE)
The following protocol is optimized for the extraction of polyphenols from Phellodendron amurense leaves.[3]
-
Sample Preparation: Prepare the plant material as described for CSE.
-
Extraction: Mix the powdered plant material with a 60% (v/v) ethanol-water solution at a solid-to-liquid ratio of 1:20 (g/mL).
-
Ultrasonication: Place the mixture in an ultrasonic bath or use an ultrasonic probe. Apply ultrasonic power of 190 W for 60 minutes. Maintain a constant temperature if possible.
-
Separation: Centrifuge or filter the mixture to separate the extract.
-
Analysis: Quantify the target compound in the extract using HPLC.
Microwave-Assisted Extraction (MAE)
This is a general protocol for MAE of phenolic compounds, which can be adapted for the target lignan.[2]
-
Sample Preparation: Prepare the plant material as described for CSE.
-
Extraction: Place a known amount of the powdered plant material in a microwave-safe extraction vessel with a suitable solvent (e.g., water or an ethanol-water mixture) at a solid-to-solvent ratio of 1:30 (g/mL).
-
Microwave Irradiation: Place the vessel in a microwave extractor. Apply microwave power (e.g., 500 W) for a short duration (e.g., 10 minutes). Monitor the temperature to avoid overheating.
-
Cooling and Separation: After irradiation, allow the vessel to cool to room temperature. Separate the extract from the solid residue by filtration.
-
Analysis: Analyze the extract for the desired compound using HPLC.
Visualizing the Process
To better understand the workflow, the following diagrams illustrate the key steps in the extraction and analysis process.
Caption: General workflow for the extraction and analysis of this compound.
Caption: Logical relationship between extraction methods and their performance outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of microwave and ultrasound-assisted extraction techniques for leaching of phenolic compounds from nettle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization and antioxidant evaluation of clean and efficient recovery of polyphenols from Phellodendron amurense waste leaves via ultrasound-assisted extraction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 5,5'-Dimethoxylariciresinol and its Glucoside Form
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 5,5'-Dimethoxylariciresinol (B187965) and its corresponding glucoside, 5,5'-Dimethoxylariciresinol-4'-O-β-D-glucoside. The information presented is curated from available scientific literature to aid in research and development involving these lignans (B1203133).
Introduction
Lignans are a class of polyphenolic compounds found in a variety of plants and are known for their diverse pharmacological effects. 5,5'-Dimethoxylariciresinol is a specific lignan (B3055560) that, like many others, often exists in its glycosylated form in nature. The addition of a glucose moiety can significantly impact the bioavailability, metabolism, and ultimately, the biological activity of the parent compound. A crucial aspect of lignan bioactivity is the role of gut microbiota, which can hydrolyze the glucoside linkage, releasing the aglycone for absorption and systemic effects[1][2][3][4][5]. This guide will delve into the comparative biological activities, present available quantitative data, detail experimental methodologies, and illustrate the key signaling pathways involved.
Data Presentation: A Comparative Analysis
Direct comparative studies on the biological activities of 5,5'-Dimethoxylariciresinol and its glucoside are limited. However, data on the glucoside's activity in multidrug resistance and extrapolated data from structurally similar lignans provide valuable insights.
Table 1: Comparison of Biological Activities
| Biological Activity | Compound Form | Assay | Key Findings | Quantitative Data (IC50/EC50) | Reference |
| Multidrug Resistance Reversal | 5,5'-Dimethoxylariciresinol-4'-O-β-D-glucoside | MTT Assay (Doxorubicin-resistant K562/DOX cells) | Significantly enhanced doxorubicin (B1662922) cytotoxicity. | IC50 of doxorubicin decreased from 34.93 µM to 12.51 µM in the presence of 1.0 µM of the glucoside. | [6] |
| Propidium Iodide/Hoechst 33342 Staining | Enhanced doxorubicin-induced apoptosis. | Time-dependent increase in apoptosis. | [6] | ||
| Doxorubicin/Rhodamine 123 Accumulation Assay | Increased intracellular accumulation of doxorubicin and rhodamine 123. | 2.3-fold increase in doxorubicin fluorescence; 49.11% increase in rhodamine 123 fluorescence with 1.0 µM of the glucoside. | [6] | ||
| Antioxidant Activity (Extrapolated from Pinoresinol) | Pinoresinol (Aglycone) | DPPH Radical Scavenging | Higher antioxidant activity compared to its diglycoside. | IC₅₀: 14.141 µg/mL | [7] |
| Pinoresinol Diglycoside | DPPH Radical Scavenging | Lower antioxidant activity compared to its aglycone. | IC₅₀: 16.970 µg/mL | [7] | |
| Pinoresinol (Aglycone) | ABTS Radical Scavenging | Higher antioxidant activity compared to its diglycoside. | IC₅₀: 12.252 µg/mL | [7] | |
| Pinoresinol Diglycoside | ABTS Radical Scavenging | Lower antioxidant activity compared to its diglycoside. | IC₅₀: 13.547 µg/mL | [7] | |
| Anti-inflammatory Activity (Extrapolated from Syringaresinol) | Syringaresinol-4-O-β-d-glucoside | LPS-stimulated Macrophages | Reduced expression of inflammatory cytokines. | - | [8] |
| MSU-induced Gouty Arthritis Model | Inhibited activation of NF-κB and NLRP3 pathways. | - | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
MTT Assay for Cytotoxicity and Multidrug Resistance Reversal
-
Cell Culture: Human doxorubicin-resistant leukemia cells (K562/DOX) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, they are treated with varying concentrations of doxorubicin in the presence or absence of a fixed concentration of 5,5'-Dimethoxylariciresinol-4'-O-β-D-glucoside.
-
MTT Incubation: After 48-72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Data Analysis: The formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
-
Reagent Preparation: A fresh solution of DPPH in methanol (B129727) (e.g., 0.1 mM) is prepared.
-
Reaction Mixture: Different concentrations of the test compound (aglycone or glucoside) are added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value is determined from a plot of scavenging activity against the concentration of the test compound.
Anti-inflammatory Assay in LPS-stimulated Macrophages
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates. After adherence, they are pre-treated with different concentrations of the test compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: The production of nitric oxide is determined by measuring the nitrite (B80452) concentration in the culture supernatant using the Griess reagent.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using ELISA kits.
-
Data Analysis: The inhibitory effect of the compound on NO and cytokine production is calculated relative to the LPS-stimulated control group. IC50 values can be determined from the dose-response curves.
Signaling Pathways and Mechanisms of Action
The biological activities of lignans are often mediated through the modulation of key cellular signaling pathways. While specific pathways for 5,5'-Dimethoxylariciresinol are not extensively elucidated, pathways modulated by related lignans provide a strong indication of their likely mechanisms.
Bioactivation of Lignan Glucosides
The initial and critical step for the biological activity of lignan glucosides is their hydrolysis by intestinal microbiota. This enzymatic cleavage releases the aglycone, which is more readily absorbed into the bloodstream.
Caption: Bioactivation of 5,5'-Dimethoxylariciresinol Glucoside in the Intestine.
Anti-inflammatory Signaling Pathways
Lignans are known to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Syringaresinol-4-O-β-d-glucoside has been shown to inhibit the NF-κB and NLRP3 inflammasome pathways[8].
Caption: Putative Anti-inflammatory Mechanism via NF-κB and NLRP3 Inhibition.
Conclusion
The available evidence suggests that 5,5'-Dimethoxylariciresinol and its glucoside are biologically active compounds with potential therapeutic applications. The glucoside form has demonstrated significant activity in reversing multidrug resistance in cancer cells. While direct comparative data for other activities are scarce, studies on related lignans indicate that the aglycone form may possess superior antioxidant properties. Conversely, the glucoside of the related lignan syringaresinol (B1662434) has shown potent anti-inflammatory effects.
A critical determinant of the in vivo activity of the glucoside is its conversion to the aglycone by the gut microbiota. Therefore, the biological effects observed in vivo are likely attributable to the aglycone form. Further research is warranted to conduct direct comparative studies of 5,5'-Dimethoxylariciresinol and its glucoside across a range of biological assays to fully elucidate their respective therapeutic potentials. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for such future investigations.
References
- 1. Lignans and gut microbiota: An interplay revealing potential health implications [ri.conicet.gov.ar]
- 2. researchgate.net [researchgate.net]
- 3. Biotransformation of sesaminol triglucoside to mammalian lignans by intestinal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interplay between Lignans and Gut Microbiota: Nutritional, Functional and Methodological Aspects | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 5,5'-dimethoxylariciresinol — TargetMol Chemicals [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Suppressing chondrocyte cuproptosis by syringaresinol-4-O-β-d-glucoside alleviates gouty arthritis [frontiersin.org]
A Comparative Guide to LC-MS/MS and qNMR for the Quantification of 5,5'-Dimethoxylariciresinol 4-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the quantification of 5,5'-Dimethoxylariciresinol 4-O-glucoside. This lignan (B3055560) glycoside, found in various medicinal plants, is of growing interest for its potential therapeutic properties. Accurate and precise quantification is paramount for quality control, pharmacokinetic studies, and drug development.
Principles of the Techniques
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. The analyte is first separated from other components in a sample matrix based on its physicochemical properties as it passes through a chromatographic column. The separated analyte is then ionized and fragmented, and specific fragment ions are monitored for quantification. This technique is renowned for its exceptional sensitivity and selectivity.
qNMR is a primary analytical method that relies on the fundamental principle that the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal. By comparing the integral of a specific signal from the analyte to that of a certified internal standard of known concentration, the absolute quantity of the analyte can be determined without the need for an analyte-specific calibration curve.
Quantitative Performance Comparison
The following table summarizes the typical quantitative performance parameters for LC-MS/MS and qNMR based on validated methods for lignan glycosides and other relevant natural product glycosides. It is important to note that these values can vary depending on the specific instrumentation, experimental conditions, and sample matrix.
| Parameter | LC-MS/MS (for Pinoresinol (B1678388) diglucoside)[1][2] | qNMR (Representative for Natural Product Glycosides) |
| Limit of Detection (LOD) | ~0.3 ng/mL | 0.001 - 0.05 mg/mL |
| Limit of Quantification (LOQ) | 1.00 ng/mL | 0.01 - 0.15 mg/mL |
| Linearity (R²) | > 0.99 | > 0.999 |
| Precision (RSD%) | < 8.9% (intra-day), < 2.0% (inter-day) | < 2% |
| Accuracy (Recovery %) | 96.1% - 107.3% | 98% - 102% |
Experimental Workflows
The general experimental workflows for the quantification of this compound using LC-MS/MS and qNMR are depicted below.
Experimental Protocols
Representative LC-MS/MS Protocol for Lignan Glycoside Quantification
This protocol is based on a validated method for the quantification of pinoresinol diglucoside in a biological matrix and can be adapted for this compound.[1][2]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of the sample (e.g., plasma), add 20 µL of an internal standard solution.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a 20 µL aliquot into the LC-MS/MS system.
-
-
Liquid Chromatography:
-
Column: C18 analytical column (e.g., 4.6 mm × 150 mm, 5 µm).
-
Mobile Phase: A mixture of 10 mM ammonium (B1175870) acetate, methanol, and acetic acid (e.g., 50:50:0.15, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These would need to be optimized for this compound by infusing a standard solution. The precursor ion would be the [M+H]⁺ or another suitable adduct, and product ions would be generated by collision-induced dissociation.
-
-
Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in a series of calibration standards.
-
The concentration of the analyte in the samples is determined from the calibration curve.
-
Representative qNMR Protocol for Natural Product Glycoside Quantification
This protocol provides a general framework for the qNMR analysis of a natural product glycoside like this compound.
-
Sample Preparation:
-
Accurately weigh a specific amount of the dried plant extract or purified compound (e.g., 5-10 mg) into a vial.
-
Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same vial. The molar ratio of the internal standard to the expected analyte should be optimized for accurate integration.
-
Add a precise volume of a suitable deuterated solvent (e.g., 600 µL of DMSO-d₆ or Methanol-d₄) to the vial.
-
Ensure complete dissolution of both the sample and the internal standard by vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H-NMR Spectrum Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
Pulse Sequence: A standard 30° or 90° pulse sequence is typically used.
-
Relaxation Delay (d1): This is a critical parameter and should be at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals to ensure full relaxation and accurate integration. A typical starting point is 30 seconds.
-
Number of Scans: Sufficient scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio (S/N > 150 for precise quantification).
-
Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully perform manual phasing and baseline correction to ensure accurate signal integration.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., anomeric proton of the glucose moiety or specific aromatic protons) and a signal from the internal standard.
-
-
Quantification:
-
The concentration of the analyte is calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample) * PIS
Where:
-
C = Concentration or Purity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Comparison of LC-MS/MS and qNMR
LC-MS/MS
Advantages:
-
Exceptional Sensitivity: LC-MS/MS is capable of detecting and quantifying analytes at very low concentrations (ng/mL to pg/mL levels), making it ideal for pharmacokinetic studies where analyte concentrations in biological fluids can be very low.
-
High Selectivity: The use of MRM allows for the highly selective detection of the target analyte even in complex matrices, minimizing interferences from other compounds.
-
High Throughput: With modern UHPLC systems, run times can be very short (a few minutes), allowing for the analysis of a large number of samples in a relatively short period.
Disadvantages:
-
Requires an Analyte-Specific Certified Standard: A certified reference standard of this compound is required for building the calibration curve and for method development.
-
Matrix Effects: The ionization efficiency of the analyte can be suppressed or enhanced by co-eluting compounds from the sample matrix, potentially affecting accuracy. This requires careful method development and validation.
-
Destructive Technique: The sample is consumed during the analysis.
qNMR
Advantages:
-
Primary Ratio Method: qNMR provides a direct measurement of the molar ratio of the analyte to the internal standard, and thus can be considered a primary method of measurement.
-
No Analyte-Specific Standard Required for Quantification: Any certified reference material with a known purity and a signal in a clear region of the spectrum can be used as an internal standard. This is a significant advantage when a certified standard of the analyte is not available or is very expensive.
-
Non-Destructive: The sample can be recovered after the analysis.
-
Provides Structural Information: The NMR spectrum provides structural information that confirms the identity of the analyte being quantified.
-
Less Susceptible to Matrix Effects: Compared to LC-MS/MS, qNMR is generally less affected by the sample matrix, provided the analyte and internal standard signals are well-resolved.
Disadvantages:
-
Lower Sensitivity: qNMR is significantly less sensitive than LC-MS/MS, with LOQs typically in the µg/mL to mg/mL range. This may not be sufficient for applications requiring trace-level quantification.
-
Requires High Purity of Analyte for Signal Assignment: For accurate quantification, a pure sample of the analyte is needed initially to identify a specific, well-resolved signal for integration.
-
Potential for Signal Overlap: In complex mixtures, signals from other compounds can overlap with the analyte and internal standard signals, making accurate integration challenging.
-
Longer Analysis Time: The requirement for a long relaxation delay can result in longer acquisition times per sample compared to LC-MS/MS.
Conclusion and Recommendations
The choice between LC-MS/MS and qNMR for the quantification of this compound depends critically on the specific research question and the nature of the samples to be analyzed.
-
For applications requiring high sensitivity , such as pharmacokinetic studies in biological fluids or the analysis of trace amounts in plant extracts, LC-MS/MS is the method of choice . Its superior sensitivity and high throughput capabilities are well-suited for these demanding applications.
-
For the accurate quantification of higher concentration samples , such as in the quality control of bulk plant extracts, herbal formulations, or for the purity assessment of isolated compounds, qNMR offers a powerful and reliable alternative . Its status as a primary method and the flexibility in the choice of an internal standard are significant advantages, particularly when a certified standard of the analyte is unavailable.
Ultimately, a comprehensive understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers and drug development professionals to select the most appropriate analytical strategy for the accurate and reliable quantification of this compound.
References
A Researcher's Guide to Assessing the Purity of Commercially Available 5,5'-Dimethoxylariciresinol 4-O-glucoside
Understanding the Compound: 5,5'-Dimethoxylariciresinol 4-O-glucoside
This compound is a lignan (B3055560) glucoside, a class of polyphenolic compounds found in various plants. Lignans (B1203133) have garnered significant interest for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Many of these effects are attributed to their ability to modulate key signaling pathways, such as the NF-κB pathway, which plays a central role in the inflammatory response.
Commercial Availability and Purity Comparison
Table 1: Comparison of Commercial this compound and Potential Alternatives
| Compound | Typical Purity | Key Biological Activities (Reported) | Potential Applications |
| This compound | ≥98%[1] | Anti-inflammatory | Research in inflammation, drug discovery |
| Secoisolariciresinol (B192356) diglucoside (SDG) | High Purity Available | Anti-inflammatory, antioxidant, anticancer, cardioprotective[2][3][4][5] | Nutraceuticals, research in cancer and cardiovascular disease |
| Pinoresinol diglucoside (PDG) | High Purity Available | Anti-inflammatory, antihypertensive, neuroprotective, α-glucosidase inhibition[6][7][8] | Research in metabolic disorders, hypertension, and neurodegenerative diseases |
Experimental Protocols for Purity Assessment
A multi-pronged approach employing chromatographic and spectroscopic techniques is recommended for a thorough purity assessment.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for assessing the purity of non-volatile compounds like lignan glucosides.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, a gradient pump, an autosampler, and a column oven.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program: Start with a low percentage of B, and gradually increase to elute compounds of increasing hydrophobicity. A typical gradient might be: 0-30 min, 10-50% B; 30-35 min, 50-90% B; 35-40 min, 90% B; 40-41 min, 90-10% B; 41-45 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of this compound (approximately 280 nm).
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol (B129727) or DMSO) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the compound and identifying any structurally related impurities.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, Methanol-d₄).
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D NMR spectra (e.g., COSY, HSQC, HMBC) to enable full structural assignment.
-
Data Analysis: Compare the obtained spectra with published data or reference spectra to confirm the identity and assess the presence of impurity signals.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry provides accurate molecular weight information, confirming the compound's identity and detecting impurities with different masses.
Experimental Protocol:
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like glycosides.
-
Data Acquisition: Acquire mass spectra in both positive and negative ion modes.
-
Data Analysis: Verify the presence of the expected molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻). Search for other signals that may indicate the presence of impurities.
Performance Comparison with Alternatives
While this compound is a valuable research compound, other lignan glucosides with well-documented biological activities can be considered as alternatives or for comparative studies. Secoisolariciresinol diglucoside (SDG) and Pinoresinol diglucoside (PDG) are two such alternatives known for their potent anti-inflammatory effects, often mediated through the inhibition of the NF-κB signaling pathway.
Table 2: Comparative Anti-inflammatory Performance of Lignans (Literature Data)
| Compound/Metabolite | Assay | Model | Key Finding |
| Secoisolariciresinol diglucoside (SDG) | NF-κB activity | Mammary tumor cells | SDG supplementation significantly reduced tumor volume and expression of phospho-p65 and NF-κB target genes.[3][9] |
| Enterolactone (ENL) (metabolite of SDG) | NF-κB activity | Breast cancer cell lines | ENL treatment inhibited viability, survival, and NF-κB activity.[9] |
| Various Lignans | NF-κB inhibition | THP1-Blue™ NF-κB cells | Several lignans showed statistically significant inhibition of NF-κB activity at 10 µM.[10] |
| Sesaminol glucosides | NF-κB activation | Cultured rat astrocytes | Inhibited lipopolysaccharide-induced NF-κB activation.[8] |
The NF-κB Signaling Pathway: A Common Target for Lignans
Many lignans exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. A simplified representation of this pathway and the potential point of intervention by lignans is shown below.
Conclusion
The purity of this compound is paramount for reliable and reproducible research. This guide provides a comprehensive framework for researchers to independently verify the purity of their commercial samples using standard analytical techniques. Furthermore, by understanding the biological activities of alternative lignans such as SDG and PDG, researchers can make informed decisions about the most suitable compounds for their specific experimental needs. The provided experimental protocols and diagrams serve as a valuable resource for implementing a rigorous quality assessment of this and other related natural products.
References
- 1. Lignans: Quantitative Analysis of the Research Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Lignans: Quantitative Analysis of the Research Literature [frontiersin.org]
- 3. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5,5'-Dimethoxylariciresil 4-O-glucoside | 154418-16-3 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sesame: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 9. researchgate.net [researchgate.net]
- 10. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 5,5'-Dimethoxylariciresinol 4-O-glucoside in a Laboratory Setting
Disclaimer: No specific Safety Data Sheet (SDS) for 5,5'-Dimethoxylariciresinol 4-O-glucoside is publicly available. The following disposal procedures are based on general best practices for non-hazardous or minimally characterized phenolic and lignan (B3055560) glycosides. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for definitive guidance that complies with local, state, and federal regulations.
Researchers and drug development professionals handling this compound must prioritize safety and environmental responsibility. Although many related lignan and phenolic glycosides are not classified as hazardous, the absence of specific toxicological data for this compound necessitates a cautious approach to its disposal.[1]
Quantitative Data Summary
While a comprehensive hazard profile is not available, the following table summarizes key physical and chemical properties of this compound that are useful for waste documentation.
| Property | Value |
| Molecular Formula | C₂₈H₃₈O₁₃ |
| Molecular Weight | 582.59 g/mol |
| Appearance | Typically a solid |
| Solubility | Soluble in water |
Experimental Protocols: Disposal and Decontamination
The following protocols provide a step-by-step guide for the safe disposal of this compound and associated materials.
Personal Protective Equipment (PPE) Requirements:
Before initiating any disposal procedures, ensure the following PPE is worn:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Protocol 1: Disposal of Unused this compound
This protocol is for the disposal of the pure compound or its solutions.
-
Waste Identification: Treat all unused this compound as chemical waste.
-
Containerization:
-
Solid Waste: Place the solid compound in a clearly labeled, sealable container designated for chemical waste.
-
Liquid Waste (Solutions): Pour solutions into a compatible, leak-proof container. Do not mix with incompatible waste streams.
-
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed chemical waste contractor.
Protocol 2: Disposal of Contaminated Materials
This protocol covers the disposal of items such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound.
-
Segregation: Segregate contaminated solid waste from regular laboratory trash.
-
Containerization: Place all contaminated items in a designated hazardous waste bag or container.
-
Labeling: Clearly label the container as "Hazardous Waste" and list the contaminating chemical.
-
Disposal: Dispose of the container through your institution's chemical waste management program.
Protocol 3: Spill Decontamination
In the event of a spill, follow these steps:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Containment: For a solid spill, gently cover it with a damp paper towel to avoid raising dust. For a liquid spill, use an absorbent material to contain it.
-
Cleanup: Wearing appropriate PPE, carefully collect the spilled material and any absorbent used.
-
Waste Disposal: Place all cleanup materials in a sealed container and dispose of it as hazardous waste according to Protocol 1.
-
Surface Decontamination: Clean the spill area with soap and water.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
Personal protective equipment for handling 5,5'-Dimethoxylariciresinol 4-O-glucoside
Absence of a specific Safety Data Sheet (SDS) for 5,5'-Dimethoxylariciresinol 4-O-glucoside necessitates a cautious approach based on general laboratory safety principles for handling chemical compounds of unknown toxicity. The information provided herein is a guide for researchers, scientists, and drug development professionals to establish safe handling, operational, and disposal procedures.
Recommended Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid, powdered form, a comprehensive PPE strategy is crucial to minimize exposure.[1][2] The following table summarizes the recommended PPE.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or Goggles | ANSI Z87.1 certified | Protects eyes from dust particles and potential splashes. Goggles provide a more complete seal.[3] |
| Hand Protection | Nitrile gloves | Chemically resistant | Prevents direct skin contact with the compound. |
| Body Protection | Laboratory coat | Standard | Protects skin and personal clothing from contamination.[4] |
| Respiratory Protection | N95 or higher rated dust mask or a respirator | NIOSH approved | Recommended when handling the powder outside of a fume hood to prevent inhalation of fine particles.[4] |
Operational and Handling Plan
1. Engineering Controls:
-
Ventilation: Handle the solid compound in a well-ventilated area. A chemical fume hood is recommended for weighing and preparing solutions to minimize inhalation exposure.
-
Eye Wash Station and Safety Shower: Ensure easy access to an emergency eye wash station and safety shower.
2. Handling Procedures:
-
Weighing: Weigh the powdered compound in a chemical fume hood or a designated containment area to prevent the dispersal of dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. As this compound is a lignan (B3055560) glycoside, it is likely to be more hydrophilic and may be soluble in aqueous mixtures of ethanol (B145695) or methanol.[5]
-
General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.
Disposal Plan
-
Waste Characterization: Since specific toxicity data is unavailable, it is prudent to treat all waste containing this compound as hazardous chemical waste.
-
Solid Waste: Collect any contaminated PPE (gloves, etc.) and weighing paper in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect solutions in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
-
Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is functioning correctly.
-
Weighing:
-
Place a clean, tared weigh boat on an analytical balance inside the chemical fume hood.
-
Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula.
-
Record the exact weight.
-
-
Solubilization:
-
Place the weigh boat containing the compound into a suitable, labeled container (e.g., a volumetric flask or a beaker).
-
Using a pipette, add the desired solvent (e.g., DMSO, ethanol, or an aqueous solution) to the container. Add the solvent slowly to avoid splashing.
-
Gently swirl or stir the mixture until the solid is completely dissolved. Sonication may be used to aid dissolution if necessary.
-
-
Final Preparation:
-
If using a volumetric flask, bring the solution to the final volume with the solvent.
-
Cap the container securely.
-
-
Cleanup:
-
Dispose of the weigh boat and any other contaminated disposable materials in the designated solid hazardous waste container.
-
Wipe down the work area in the fume hood with an appropriate cleaning agent.
-
Remove and dispose of gloves in the solid hazardous waste.
-
Wash hands thoroughly.
-
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. PPE and Safety for Chemical Handling [acsmaterial.com]
- 3. Personal protective equipment - Wikipedia [en.wikipedia.org]
- 4. nspcoatings.co.uk [nspcoatings.co.uk]
- 5. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
